(S)-Ethylmalonyl-CoA
描述
属性
分子式 |
C26H42N7O19P3S |
|---|---|
分子量 |
881.6 g/mol |
IUPAC 名称 |
(2S)-2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid |
InChI |
InChI=1S/C26H42N7O19P3S/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t13-,14+,17+,18+,19-,23+/m0/s1 |
InChI 键 |
VUGZQVCBBBEZQE-UQCJFRAESA-N |
物理描述 |
Solid |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Ethylmalonyl-CoA Pathway: A Technical Guide to its Discovery and Core Mechanics
For Researchers, Scientists, and Drug Development Professionals
The discovery of the ethylmalonyl-CoA (EMC) pathway represents a significant advancement in our understanding of central carbon metabolism, particularly in organisms that lack a functional glyoxylate (B1226380) cycle. This metabolic route provides an alternative strategy for the assimilation of C2 compounds, such as acetate (B1210297), and is crucial for the regeneration of glyoxylate during methylotrophic growth. This technical guide delves into the core of the EMC pathway's discovery, presenting the key experimental evidence, detailed methodologies, and quantitative data that solidified its place in modern biochemistry.
Introduction: A New Route for Carbon Assimilation
For decades, the glyoxylate cycle was considered the primary mechanism for organisms to grow on C2 compounds. However, the absence of isocitrate lyase, a key enzyme of this cycle, in many bacteria, including the phototrophic bacterium Rhodobacter sphaeroides and the methylotroph Methylobacterium extorquens, pointed towards the existence of an alternative pathway.[1][2] It was through a series of meticulous biochemical and genetic studies that the ethylmalonyl-CoA pathway was elucidated, revealing a novel sequence of reactions for the conversion of acetyl-CoA to glyoxylate and other essential intermediates.[2][3] This pathway is not only vital for C2 assimilation but also plays a role in C1 metabolism and the biosynthesis of complex natural products like polyketides.[4][5]
The Core Pathway: A Step-by-Step Breakdown
The ethylmalonyl-CoA pathway is a cyclical process that ultimately converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA.[1] The key steps and enzymes involved are outlined below.
Caption: The Ethylmalonyl-CoA Pathway.
Key Experimental Evidence and Methodologies
The elucidation of the EMC pathway relied on a combination of sophisticated experimental techniques, primarily isotopic labeling studies coupled with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, alongside traditional enzyme assays and genetic knockout analyses.
Isotopic Labeling and Metabolomics
The definitive proof for the operation of the EMC pathway came from 13C labeling experiments.[4][6][7] These studies allowed researchers to trace the flow of carbon atoms from labeled substrates, such as [1-13C]acetate or [13C]methanol, through the pathway's intermediates.
-
Cell Culture and Substrate Switch: Methylobacterium extorquens AM1 cells were grown under steady-state conditions with a non-labeled carbon source (e.g., methanol).
-
Label Introduction: A pulse of a 13C-labeled substrate (e.g., [1-13C]acetate) was introduced into the culture.
-
Rapid Sampling and Quenching: Samples of the cell culture were taken at very short time intervals (seconds to minutes) after the introduction of the label. The metabolic activity was immediately quenched by rapidly mixing the sample with a cold solvent (e.g., methanol/water mixture).
-
Metabolite Extraction: Intracellular metabolites, particularly CoA thioesters, were extracted from the quenched cells.
-
LC-MS Analysis: The extracts were analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and quantify the mass isotopomers of the pathway intermediates. The order of appearance of the 13C label in the different CoA derivatives confirmed the sequence of reactions in the pathway.[4][7]
-
NMR Analysis: For steady-state labeling experiments, cells were grown for a longer duration with the labeled substrate. The positional enrichment of 13C in key metabolites like glycine (B1666218) (derived from glyoxylate) was then analyzed by NMR spectroscopy to further validate the proposed carbon rearrangements.[4][6]
Caption: Experimental workflow for 13C-metabolomics.
Identification and Characterization of Key Enzymes
The discovery of novel enzymatic activities was paramount to defining the EMC pathway. The identification of crotonyl-CoA carboxylase/reductase (Ccr) was a landmark achievement, as it catalyzes a unique reductive carboxylation reaction.[2][3]
-
Cell-Free Extract Preparation: Cells of Rhodobacter sphaeroides grown on acetate were harvested and lysed to obtain a cell-free extract containing the active enzymes.
-
Spectrophotometric Assay: The activity of Ccr was measured spectrophotometrically by monitoring the crotonyl-CoA-dependent oxidation of NADPH at 360 nm. The reaction mixture contained buffer, NADPH, bicarbonate, and cell-free extract, and the reaction was initiated by the addition of crotonyl-CoA.
-
Enzyme Purification: The enzyme was purified from the cell-free extract using a series of chromatography steps.
-
Kinetic Characterization: The purified enzyme was used to determine the kinetic parameters (Km and Vmax) for its substrates (crotonyl-CoA, NADPH, and CO₂).[8]
-
Product Identification: The product of the enzymatic reaction, ethylmalonyl-CoA, was identified and confirmed using HPLC-MS.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data that were instrumental in the discovery and characterization of the ethylmalonyl-CoA pathway.
Table 1: Specific Activities of Key EMC Pathway Enzymes
| Enzyme | Organism | Growth Substrate | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Reference |
| Crotonyl-CoA carboxylase/reductase | Rhodobacter sphaeroides | Acetate | 800 | [2] |
| Crotonyl-CoA carboxylase/reductase | Methylobacterium extorquens | Methanol | 800 | [2] |
| Crotonyl-CoA carboxylase/reductase | Streptomyces coelicolor | Butyrate | 400 | [2] |
| Ethylmalonyl-CoA mutase | Methylobacterium extorquens AM1 | Ethylamine (9h post-switch) | ~15 | [10] |
Table 2: Kinetic Constants of Crotonyl-CoA Carboxylase/Reductase from R. sphaeroides
| Substrate | Apparent Km | Reference |
| Crotonyl-CoA | 0.4 mM | [8] |
| NADPH | 0.7 mM | [8] |
| NaHCO₃ | 14 mM | [8] |
Conclusion and Future Directions
The discovery of the ethylmalonyl-CoA pathway has fundamentally changed our understanding of microbial carbon metabolism. The detailed experimental work, combining advanced analytical techniques with classical biochemistry, provides a robust foundation for this knowledge. For researchers and drug development professionals, the unique enzymes of this pathway, such as crotonyl-CoA carboxylase/reductase, present novel targets for metabolic engineering and the development of antimicrobial agents. Further research into the regulation of this pathway and its distribution across different microbial species will undoubtedly uncover new metabolic capabilities and biotechnological applications.[11]
References
- 1. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Beyond ethylmalonyl-CoA: the functional role of crotonyl-CoA carboxylase/reductase homologs in expanding polyketide diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. Ethylmalonyl Coenzyme A Mutase Operates as a Metabolic Control Point in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of (S)-Ethylmalonyl-CoA in Bacterial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ethylmalonyl-CoA is a key metabolite in a specialized metabolic route known as the ethylmalonyl-CoA (EMC) pathway. This pathway serves as a crucial alternative to the glyoxylate (B1226380) cycle for the assimilation of C2 compounds, such as acetate, in a variety of bacteria, including many α-proteobacteria and actinomycetes. Its significance extends to the metabolism of C1 compounds in methylotrophs and the biosynthesis of complex polyketides. This technical guide provides an in-depth exploration of the synthesis, degradation, and multifaceted roles of this compound in bacterial metabolism. It consolidates quantitative data on enzyme activities and metabolic fluxes, details key experimental protocols for its study, and presents visual representations of the involved metabolic and experimental workflows. This document is intended to be a comprehensive resource for researchers and professionals in microbiology, biochemistry, and drug development seeking to understand and manipulate this important metabolic pathway.
Introduction
The ability of microorganisms to utilize a wide array of carbon sources is fundamental to their survival and ecological success. For bacteria growing on two-carbon (C2) compounds like acetate, the glyoxylate cycle has long been considered the primary anabolic pathway for replenishing C4 intermediates of the tricarboxylic acid (TCA) cycle. However, a significant number of bacteria, including the facultative methylotroph Methylobacterium extorquens and the photosynthetic bacterium Rhodobacter sphaeroides, lack the key enzymes of the glyoxylate cycle, such as isocitrate lyase.[1][2] In these organisms, the ethylmalonyl-CoA (EMC) pathway fulfills this essential role.[3]
The EMC pathway is a more complex and elegant metabolic route that not only allows for the net conversion of acetyl-CoA to C4 intermediates but also plays a vital role in the regeneration of glyoxylate during methylotrophic growth and provides unique building blocks for the synthesis of secondary metabolites.[4][5] At the heart of this pathway lies the pivotal intermediate, this compound. This technical guide delves into the core of the EMC pathway, focusing on the synthesis and function of this compound, and provides the necessary tools for its investigation.
The Ethylmalonyl-CoA Pathway: A Detailed Overview
The EMC pathway is a linear sequence of reactions that converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of succinyl-CoA and one molecule of glyoxylate.[1] The pathway can be conceptually divided into three main stages:
-
Formation of Crotonyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced and dehydrated to yield crotonyl-CoA.
-
Carboxylation to this compound and Rearrangement: Crotonyl-CoA is reductively carboxylated to this compound by the key enzyme of the pathway, crotonyl-CoA carboxylase/reductase (Ccr).[6][7] this compound is then epimerized to (2R)-ethylmalonyl-CoA, which undergoes a vitamin B12-dependent rearrangement to (2S)-methylsuccinyl-CoA.
-
Cleavage and Regeneration: (2S)-Methylsuccinyl-CoA is oxidized to mesaconyl-CoA, which is then hydrated to form β-methylmalyl-CoA. Finally, β-methylmalyl-CoA is cleaved to yield glyoxylate and propionyl-CoA. The propionyl-CoA is subsequently carboxylated to methylmalonyl-CoA, which is then rearranged to succinyl-CoA, an intermediate of the TCA cycle.
The Role of this compound
This compound is the product of the irreversible, reductive carboxylation of crotonyl-CoA, a reaction that is unique to the EMC pathway.[6] This step is a critical control point and commits carbon flow into the pathway. The (S)-enantiomer is then converted to the (R)-enantiomer by an epimerase before the subsequent mutase reaction.[8] The formation of ethylmalonyl-CoA from a C4 precursor highlights its role as a key intermediate in the carbon chain elongation and rearrangement process that ultimately leads to the production of C3 and C1 metabolic building blocks.
Beyond its central role in primary metabolism, ethylmalonyl-CoA also serves as a precursor for the biosynthesis of certain polyketide antibiotics.[5][9] The incorporation of this unusual extender unit contributes to the structural diversity of these secondary metabolites.
Quantitative Insights into the Ethylmalonyl-CoA Pathway
The study of the EMC pathway has benefited greatly from quantitative approaches such as enzyme kinetics and metabolic flux analysis. These methods have provided valuable data on the efficiency and regulation of this pathway in different bacterial species.
Enzyme Activities
The specific activities of the enzymes in the EMC pathway have been measured in several bacteria, most notably in Methylobacterium extorquens AM1 grown on different carbon sources. The data reveals differential regulation of the pathway depending on the metabolic context.
| Enzyme | Abbreviation | M. extorquens AM1 Specific Activity (nmol min⁻¹ mg⁻¹ protein) |
| Methanol-grown | ||
| β-Ketothiolase | PhaA | 150 |
| Acetoacetyl-CoA reductase | PhaB | 200 |
| Crotonase | CroR | >1000 |
| Crotonyl-CoA carboxylase/reductase | Ccr | 50 |
| Ethylmalonyl-CoA/methylmalonyl-CoA epimerase | Epi | Not determined |
| Ethylmalonyl-CoA mutase | Ecm | 20 |
| Methylsuccinyl-CoA dehydrogenase | Msd | 10 |
| Mesaconyl-CoA hydratase | Mcd | 30 |
| Malyl-CoA/β-methylmalyl-CoA lyase | Mcl1 | 80 |
Table 1: Specific activities of ethylmalonyl-CoA pathway enzymes in methanol-grown Methylobacterium extorquens AM1. Data adapted from[10]. Note that activities can vary with growth conditions.
Metabolic Flux Analysis
13C-based metabolic flux analysis has been instrumental in quantifying the flow of carbon through the EMC pathway and its contribution to central metabolism. Studies in M. extorquens AM1 have shown that during growth on acetate, the EMC pathway is the primary route for acetyl-CoA assimilation, while the TCA cycle is predominantly used for its oxidation.[11]
| Metabolic Flux | Relative Flux (% of Acetate Uptake) |
| Acetate uptake | 100 |
| EMC pathway (Acetyl-CoA to Glyoxylate + Succinyl-CoA) | 30 - 40 |
| TCA cycle (Oxidative) | 60 - 70 |
| Glyoxylate to Malate | 30 - 40 |
Table 2: Simplified metabolic flux distribution in Methylobacterium extorquens AM1 during growth on acetate. The values are approximate and can vary based on specific growth conditions and modeling assumptions.[11][12]
Experimental Protocols
The investigation of this compound and the EMC pathway requires a set of specialized biochemical and analytical techniques. This section provides detailed methodologies for key experiments.
Crotonyl-CoA Carboxylase/Reductase (Ccr) Assay
This spectrophotometric assay measures the activity of Ccr by monitoring the crotonyl-CoA and bicarbonate-dependent oxidation of NADPH.
Materials:
-
1 M Tris-HCl buffer, pH 7.8
-
100 mM Crotonyl-CoA
-
10 mM NADPH
-
1 M NaHCO₃
-
Cell-free extract or purified Ccr enzyme
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a 1 ml reaction mixture in a cuvette containing:
-
100 µl of 1 M Tris-HCl, pH 7.8 (final concentration: 100 mM)
-
10 µl of 10 mM NADPH (final concentration: 0.1 mM)
-
50 µl of 1 M NaHCO₃ (final concentration: 50 mM)
-
Distilled water to a final volume of 980 µl.
-
-
Add 10 µl of cell-free extract or an appropriate amount of purified Ccr enzyme.
-
Mix by inversion and monitor the background rate of NADPH oxidation at 340 nm for 1-2 minutes.
-
Initiate the reaction by adding 10 µl of 100 mM crotonyl-CoA (final concentration: 1 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the specific activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).
Analysis of Acyl-CoA Thioesters by LC-MS/MS
This method allows for the sensitive and specific quantification of this compound and other acyl-CoA intermediates.
Materials:
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ammonium acetate
-
Acyl-CoA standards (including ethylmalonyl-CoA if available)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Metabolite Extraction:
-
Quench bacterial cultures rapidly by mixing with a cold (-20°C) 60% methanol (B129727) solution.
-
Centrifuge the cells at low temperature.
-
Extract the metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 50% acetonitrile).
-
Clarify the extract by centrifugation.
-
-
LC Separation:
-
Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient from low to high organic phase to separate the acyl-CoAs.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) for quantification.
-
The precursor ion for ethylmalonyl-CoA will be its [M+H]⁺ ion.
-
A characteristic product ion resulting from the fragmentation of the CoA moiety (e.g., m/z 428) is typically monitored.
-
-
Quantification:
-
Generate a standard curve using authentic standards.
-
Normalize the results to the internal standard and the amount of biomass.
-
13C-Metabolic Flux Analysis Experimental Workflow
This protocol outlines the key steps for conducting a 13C-labeling experiment to determine metabolic fluxes through the EMC pathway.
Materials:
-
Defined minimal medium
-
13C-labeled substrate (e.g., [1,2-¹³C₂]acetate)
-
Bioreactor for controlled cultivation
-
Gas chromatography-mass spectrometry (GC-MS) for analyzing amino acid labeling patterns
Procedure:
-
Cultivation: Grow the bacterial strain in a chemostat with the defined minimal medium containing the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.
-
Sampling: Harvest the cells and quench metabolic activity rapidly. Separate the biomass from the supernatant.
-
Hydrolysis and Derivatization: Hydrolyze the biomass to release proteinogenic amino acids. Derivatize the amino acids (e.g., with TBDMS) to make them volatile for GC-MS analysis.
-
GC-MS Analysis: Analyze the isotopic labeling patterns of the derivatized amino acids. The mass shifts in the fragment ions provide information about the labeling state of the central metabolic precursors.
-
Flux Calculation: Use a computational model of the central metabolism, including the EMC pathway, to simulate the expected labeling patterns for different flux distributions. Fit the simulated data to the experimental data to determine the most likely metabolic flux distribution.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways and the logical flow of experiments is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: The Ethylmalonyl-CoA Pathway.
References
- 1. Metabolic Pathway Determination and Flux Analysis in Nonmodel Microorganisms Through 13C-Isotope Labeling | Springer Nature Experiments [experiments.springernature.com]
- 2. Ethylmalonyl Coenzyme A Mutase Operates as a Metabolic Control Point in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 11. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Properties of (S)-Ethylmalonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ethylmalonyl-Coenzyme A ((S)-Ethylmalonyl-CoA) is a pivotal intermediate in the carbon metabolism of various organisms, particularly those lacking a functional glyoxylate (B1226380) cycle. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its synthesis, enzymatic conversions, and metabolic significance. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and biotechnology.
Introduction
This compound is an acyl-CoA thioester that plays a crucial role in alternative carbon assimilation pathways.[1] It is a key metabolite in the ethylmalonyl-CoA pathway, which enables the synthesis of C4-dicarboxylic acids from C2 units, providing an alternative to the glyoxylate cycle for growth on substrates like acetate.[2][3] Understanding the biochemical intricacies of this compound is essential for fields ranging from microbial metabolism to the study of certain metabolic diseases in humans.
Synthesis of this compound
This compound can be synthesized both chemically and enzymatically. The method of choice depends on the desired purity, yield, and whether isotopic labeling is required.
Chemical Synthesis
Chemical synthesis of ethylmalonyl-CoA typically involves the activation of ethylmalonic acid and its subsequent reaction with Coenzyme A. A common method is a modified procedure using an acyl adenylate intermediate.[4] Another approach involves the preparation of a thiophenyl ester of ethylmalonic acid followed by transesterification with Coenzyme A.[2] While chemical synthesis can produce larger quantities, it often results in a racemic mixture of (R)- and this compound.
Experimental Protocol: Chemical Synthesis of Ethylmalonyl-CoA (Modified from Coleman and Huang) [4]
-
Preparation of Ethylmalonyl-AMP:
-
Dissolve 50 µmol of ethylmalonic acid and 45 µmol of adenosine (B11128) monophosphate (AMP) in dimethylformamide.
-
Add a solution of 50 µmol of dicyclohexylcarbodiimide (B1669883) (DCCI) in dimethylformamide with constant stirring.
-
Allow the reaction to proceed for 1 hour at room temperature. The formation of ethylmalonyl-AMP can be monitored by thin-layer chromatography.
-
-
Thioesterification with Coenzyme A:
-
To the ethylmalonyl-AMP mixture, add a solution of Coenzyme A (lithium salt) in a suitable buffer (e.g., sodium bicarbonate).
-
The reaction mixture is stirred for several hours at room temperature.
-
-
Purification:
-
The resulting ethylmalonyl-CoA can be purified by column chromatography, such as on a Q-Sepharose column.[4]
-
Enzymatic Synthesis
Enzymatic synthesis provides a method for producing stereospecifically pure this compound. This is typically achieved through the carboxylation of a suitable precursor by a carboxylase enzyme.
Experimental Protocol: Enzymatic Synthesis of [¹⁴C]-(S)-Ethylmalonyl-CoA [5]
-
Reaction Mixture Preparation:
-
Prepare a 1 ml reaction mixture containing:
-
100 mM Tris buffer, pH 8.0
-
10 mM potassium phosphate (B84403)
-
1 mM dithiothreitol
-
2 mM ATP-Mg
-
5 mM MgCl₂
-
1 mM butyryl-CoA
-
40 µCi of [¹⁴C]NaHCO₃ (55 mCi/mmol)
-
200 µg of propionyl-CoA carboxylase
-
-
-
Incubation:
-
Incubate the reaction mixture for 15 minutes at 30°C.
-
-
Reaction Termination:
-
Stop the reaction by adding 5 mM glucose and 2 µl of hexokinase.
-
-
Purification:
-
Dilute the sample twofold with 5 mM HEPES, pH 7.1.
-
Apply the diluted sample to a Q-Sepharose column (3 ml) equilibrated with the same buffer.
-
Elute the [¹⁴C]-(S)-Ethylmalonyl-CoA with a salt gradient (e.g., 150 mM NaCl followed by 300 mM NaCl).[5]
-
Metabolic Pathways Involving this compound
This compound is a central metabolite in the Ethylmalonyl-CoA Pathway , which serves as an alternative to the glyoxylate cycle for the assimilation of acetyl-CoA.[2][6] This pathway is crucial for many α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens, as well as some actinomycetes.[6]
The pathway initiates with the carboxylation of crotonyl-CoA to form this compound, a reaction catalyzed by crotonyl-CoA carboxylase/reductase.[5] this compound is then converted through a series of enzymatic steps to glyoxylate and succinyl-CoA.[7]
In mammals, this compound can be formed as a potentially toxic side-product from butyryl-CoA by the action of acetyl-CoA carboxylase and propionyl-CoA carboxylase.[8] A dedicated "metabolite proofreading" enzyme, ethylmalonyl-CoA decarboxylase (ECHDC1), exists to degrade it to butyryl-CoA and CO₂.[8]
Quantitative Biochemical Data
The enzymatic reactions involving this compound have been characterized to varying extents. The kinetic parameters for some of the key enzymes are summarized below.
Table 1: Kinetic Parameters of Enzymes Acting on this compound
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| Ethylmalonyl-CoA Decarboxylase (ECHDC1) | Mouse (recombinant) | This compound | 0.96 ± 0.08 | 9.5 ± 0.3 s-1 | 9.9 x 106 | [8] |
| Ethylmalonyl-CoA Decarboxylase (ECHDC1) | Mouse (recombinant) | (S)-Methylmalonyl-CoA | 3.1 ± 0.5 | 1.61 ± 0.10 s-1 | 0.51 x 106 | [8] |
Table 2: Specific Activities of Ethylmalonyl-CoA Pathway Enzymes in Methylobacterium extorquens AM1
| Enzyme | Specific Activity (nmol min-1 mg-1 protein) |
| Methanol-grown cells | |
| β-Ketothiolase (PhaA) | 130 ± 10 |
| Acetoacetyl-CoA reductase (PhaB) | 250 ± 20 |
| Crotonase (CroR) | 1,800 ± 150 |
| Crotonyl-CoA carboxylase/reductase (Ccr) | 30 ± 5 |
| Ethylmalonyl-CoA/methylmalonyl-CoA epimerase (Epi) | 15 ± 2 |
| Ethylmalonyl-CoA mutase (Ecm) | 20 ± 3 |
| Methylsuccinyl-CoA dehydrogenase (Msd) | 10 ± 1 |
| Mesaconyl-CoA hydratase (Mch) | 40 ± 5 |
| Malyl-CoA/β-methylmalyl-CoA lyase (Mcl1) | 80 ± 10 |
| Acetate-grown cells | |
| β-Ketothiolase (PhaA) | 150 ± 15 |
| Acetoacetyl-CoA reductase (PhaB) | 280 ± 25 |
| Crotonase (CroR) | 2,000 ± 180 |
| Crotonyl-CoA carboxylase/reductase (Ccr) | 40 ± 6 |
| Ethylmalonyl-CoA/methylmalonyl-CoA epimerase (Epi) | 20 ± 3 |
| Ethylmalonyl-CoA mutase (Ecm) | 25 ± 4 |
| Methylsuccinyl-CoA dehydrogenase (Msd) | 15 ± 2 |
| Mesaconyl-CoA hydratase (Mch) | 50 ± 7 |
| Malyl-CoA/β-methylmalyl-CoA lyase (Mcl1) | 90 ± 12 |
| Succinate-grown cells | |
| β-Ketothiolase (PhaA) | 20 ± 3 |
| Acetoacetyl-CoA reductase (PhaB) | 30 ± 4 |
| Crotonase (CroR) | 250 ± 30 |
| Crotonyl-CoA carboxylase/reductase (Ccr) | <1 |
| Ethylmalonyl-CoA/methylmalonyl-CoA epimerase (Epi) | <1 |
| Ethylmalonyl-CoA mutase (Ecm) | <1 |
| Methylsuccinyl-CoA dehydrogenase (Msd) | <1 |
| Mesaconyl-CoA hydratase (Mch) | <1 |
| Malyl-CoA/β-methylmalyl-CoA lyase (Mcl1) | 10 ± 2 |
Data adapted from Schneider et al., 2012.[7]
Experimental Protocols for Analysis
Accurate quantification and analysis of this compound are crucial for studying its metabolic roles. High-performance liquid chromatography (HPLC) is a commonly used technique.
Experimental Protocol: HPLC Analysis of Acyl-CoAs
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer (e.g., perchloric acid or a phosphate buffer) to precipitate proteins and extract acyl-CoAs.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
The supernatant containing the acyl-CoAs can be directly analyzed or further purified by solid-phase extraction (SPE).
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detection: UV detection at 260 nm is used to monitor the adenine (B156593) ring of the CoA moiety.
-
Flow Rate: Typically around 1 ml/min.
-
-
Quantification:
-
Quantification is achieved by comparing the peak area of the analyte with that of a known concentration of an authentic standard.
-
Conclusion and Future Directions
This compound is a fascinating and metabolically significant molecule. Its central role in the ethylmalonyl-CoA pathway highlights the metabolic diversity of microorganisms and provides potential targets for biotechnological applications, such as the production of biofuels and other valuable chemicals. In mammals, the "metabolite proofreading" function of ethylmalonyl-CoA decarboxylase underscores the importance of tightly regulating metabolic intermediates to prevent toxicity.
Further research is needed to fully elucidate the kinetic properties of all enzymes that interact with this compound, particularly in the context of the entire metabolic network. A deeper understanding of the regulation of the ethylmalonyl-CoA pathway and the potential role of this compound as a signaling molecule could open new avenues for drug development and metabolic engineering. The development of more robust and standardized analytical methods will be crucial for advancing our knowledge of this important metabolite.
References
- 1. KEGG ENZYME: 5.1.99.1 [genome.jp]
- 2. journals.asm.org [journals.asm.org]
- 3. Ethylmalonyl-CoA pathway | biochemistry | Britannica [britannica.com]
- 4. Alternative Pathways for Radical Dissipation in an Active Site Mutant of B12-dependent Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethylmalonyl-CoA decarboxylase, a new enzyme involved in metabolite proofreading - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Ethylmalonyl-CoA: A Linchpin in Bacterial Metabolism and a Target for Future Therapies
(S)-Ethylmalonyl-CoA stands as a critical metabolic intermediate at the heart of the ethylmalonyl-CoA (EMC) pathway, an elegant and efficient alternative to the glyoxylate (B1226380) cycle for acetyl-CoA assimilation in a variety of microorganisms. This technical guide provides an in-depth exploration of the core aspects of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its biochemical significance, the intricacies of its metabolic pathway, quantitative data, detailed experimental protocols, and its emerging relevance in biotechnology and medicine.
The Ethylmalonyl-CoA Pathway: A Central Hub for Carbon Metabolism
The ethylmalonyl-CoA (EMC) pathway is a vital metabolic route for many bacteria, including α-proteobacteria like Rhodobacter sphaeroides and the model methylotroph Methylobacterium extorquens, as well as actinomycetes such as Streptomyces species.[1] Its primary function is the conversion of the central metabolite acetyl-CoA into other essential precursor molecules required for biosynthesis.[1] This pathway is particularly crucial for organisms that lack the key enzyme of the glyoxylate cycle, isocitrate lyase.[2][3]
The EMC pathway uniquely utilizes a series of CoA-ester intermediates, including (2R)- and this compound, (2S)-methylsuccinyl-CoA, and mesaconyl-(C1)-CoA.[1] A key enzyme in this pathway is crotonyl-CoA carboxylase/reductase (CCR), which catalyzes the reductive carboxylation of crotonyl-CoA to produce this compound.[3][4] This reaction is a distinctive feature of the EMC pathway.[3]
In methylotrophic bacteria such as Methylobacterium extorquens, the EMC pathway is essential for the regeneration of glyoxylate from acetyl-CoA during growth on single-carbon compounds like methanol (B129727).[2][5] This process is integral to the serine cycle, a central carbon assimilation pathway in these organisms.[2] The EMC pathway has been shown to be more carbon-efficient than the glycerate pathway, as it involves net carboxylation steps rather than decarboxylation.[6]
// Nodes AcetylCoA1 [label="2x Acetyl-CoA"]; AcetoacetylCoA [label="Acetoacetyl-CoA"]; HydroxybutyrylCoA [label="(R)-3-Hydroxybutyryl-CoA"]; CrotonylCoA [label="Crotonyl-CoA"]; SEthylmalonylCoA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; REthylmalonylCoA [label="(R)-Ethylmalonyl-CoA"]; MethylsuccinylCoA [label="(2S)-Methylsuccinyl-CoA"]; MesaconylCoA [label="Mesaconyl-CoA"]; MethylmalylCoA [label="(2R,3S)-β-Methylmalyl-CoA"]; Glyoxylate [label="Glyoxylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; PropionylCoA [label="Propionyl-CoA"]; MethylmalonylCoA [label="(S)-Methylmalonyl-CoA"]; SuccinylCoA [label="Succinyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCA [label="TCA Cycle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcetylCoA2 [label="Acetyl-CoA"]; Malate [label="Malate"];
// Edges AcetylCoA1 -> AcetoacetylCoA [label="β-Ketothiolase"]; AcetoacetylCoA -> HydroxybutyrylCoA [label="Acetoacetyl-CoA\nreductase"]; HydroxybutyrylCoA -> CrotonylCoA [label="Crotonase"]; CrotonylCoA -> SEthylmalonylCoA [label="Crotonyl-CoA\ncarboxylase/reductase\n(CCR) + CO2 + NADPH", color="#EA4335"]; SEthylmalonylCoA -> REthylmalonylCoA [label="Ethylmalonyl-CoA\nepimerase"]; REthylmalonylCoA -> MethylsuccinylCoA [label="Ethylmalonyl-CoA\nmutase"]; MethylsuccinylCoA -> MesaconylCoA [label="Methylsuccinyl-CoA\ndehydrogenase"]; MesaconylCoA -> MethylmalylCoA [label="Mesaconyl-CoA\nhydratase"]; MethylmalylCoA -> Glyoxylate [label="β-Methylmalyl-CoA\nlyase"]; MethylmalylCoA -> PropionylCoA [label="β-Methylmalyl-CoA\nlyase"]; PropionylCoA -> MethylmalonylCoA [label="Propionyl-CoA\ncarboxylase + CO2"]; MethylmalonylCoA -> SuccinylCoA [label="Methylmalonyl-CoA\nmutase"]; SuccinylCoA -> TCA; Glyoxylate -> Malate; AcetylCoA2 -> Malate [label="Malate synthase"]; Malate -> TCA; } Caption: The Ethylmalonyl-CoA (EMC) Pathway.
Quantitative Data
A comprehensive understanding of the EMC pathway requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key quantitative parameters for enzymes involved in the pathway and typical concentrations of relevant metabolites in clinical contexts.
Table 1: Kinetic Parameters of Key Enzymes in the Ethylmalonyl-CoA Pathway
| Enzyme | Organism | Substrate | K_m | V_max | Reference |
| Crotonyl-CoA carboxylase/reductase (CCR) | Rhodobacter sphaeroides | (E)-Crotonyl-CoA | 15 ± 2 µM | 8.0 ± 0.3 U/mg | [7] |
| Crotonyl-CoA carboxylase/reductase (CCR) | Rhodobacter sphaeroides | Acryloyl-CoA | - | 40% relative activity | [7] |
| Ethylmalonyl-CoA mutase | Methylobacterium extorquens AM1 | (2R)-Ethylmalonyl-CoA | - | 0.55 mmol·g⁻¹ [CDW]·h⁻¹ | [8] |
| Propionyl-CoA carboxylase | Streptomyces coelicolor | Propionyl-CoA | - | - | [9] |
| Propionyl-CoA carboxylase | Mammalian | Propionyl-CoA | 0.29 mM | - | [10] |
| Propionyl-CoA carboxylase | Mammalian | Acetyl-CoA | - | 1.5% of propionyl-CoA rate | [10] |
| Ethylmalonyl-CoA decarboxylase | Mammalian | This compound | - | Preferential substrate | [11] |
Table 2: Clinical Laboratory Findings in Ethylmalonic Encephalopathy
| Analyte | Sample Type | Normal Range | Pathological Range in EE | Reference |
| Lactate | Blood | 6-22 mg/dL | Increased | [12] |
| C4-acylcarnitine esters | Blood | <0.9 µmol/L | Increased | [12] |
| C5-acylcarnitine esters | Blood | <0.3 µmol/L | Increased | [12] |
| Thiosulphate | Plasma | <4 µmol/L | Increased | [12] |
| Ethylmalonic acid | Urine | <10 µmol/mmol creatinine | 45-730 mg/g creatinine | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound and its associated pathways. This section provides protocols for key experiments.
Synthesis and Purification of this compound
Principle: this compound can be synthesized enzymatically from butyryl-CoA using propionyl-CoA carboxylase. The product is then purified using anion-exchange chromatography.
Protocol:
-
Prepare a reaction mixture (1 ml) containing 100 mM Tris-HCl (pH 8.0), 10 mM potassium phosphate, 1 mM dithiothreitol, 2 mM ATP-Mg, 5 mM MgCl₂, 1 mM butyryl-CoA, 40 µCi of [¹⁴C]NaHCO₃ (55 mCi/mmol), and 200 µg of purified propionyl-CoA carboxylase.[2]
-
Incubate the reaction at 30°C for 15 minutes.
-
Stop the reaction by adding 5 mM glucose and 2 µl of hexokinase.[2]
-
Dilute the sample two-fold with 5 mM HEPES (pH 7.1).
-
Apply the diluted sample to a Q-Sepharose column (3 ml) pre-equilibrated with 5 mM HEPES (pH 7.1).
-
Elute the column with a stepwise gradient of NaCl. Elute with 5 ml of 150 mM NaCl, followed by 5 ml of 300 mM NaCl to collect the purified [¹⁴C]ethylmalonyl-CoA.[2]
// Nodes Start [label="Start: Reaction Mixture\n(Butyryl-CoA, [14C]NaHCO3, PCC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation [label="Incubate at 30°C for 15 min"]; StopReaction [label="Stop Reaction\n(Glucose, Hexokinase)"]; Dilution [label="Dilute with HEPES buffer"]; Chromatography [label="Anion-Exchange Chromatography\n(Q-Sepharose)"]; Elution [label="Elute with NaCl gradient"]; Product [label="Purified this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Incubation; Incubation -> StopReaction; StopReaction -> Dilution; Dilution -> Chromatography; Chromatography -> Elution; Elution -> Product; } Caption: Workflow for the synthesis and purification of this compound.
Assay for Ethylmalonyl-CoA Decarboxylase Activity
Principle: The activity of ethylmalonyl-CoA decarboxylase is measured by monitoring the decrease in acid-stable radiolabeled this compound.
Protocol:
-
Prepare a reaction mixture (100 µl) containing 20 mM HEPES (pH 7.1), 1 mM MgCl₂, 5 mM ATP-Mg, and approximately 8000 cpm of [¹⁴C]ethylmalonyl-CoA.[2]
-
Initiate the reaction by adding the enzyme sample (e.g., tissue extract or purified enzyme).
-
Incubate at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding 50 µl of 10% (w/v) trichloroacetic acid.[14]
-
Add 500 µl of water and incubate at 37°C for 30 minutes with periodic flushing with air to remove any remaining radioactive CO₂.[14]
-
Measure the remaining acid-stable radioactivity by liquid scintillation counting.
-
Run a control incubation without the enzyme to account for spontaneous decarboxylation.[14]
Analysis of CoA Thioesters by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS is a powerful technique for the identification and quantification of CoA thioesters, including this compound and other intermediates of the EMC pathway.
Protocol:
-
Metabolite Extraction: Quench metabolic activity in bacterial cell cultures rapidly by mixing with a cold solvent mixture (e.g., 60% methanol at -40°C).
-
Cell Lysis: Lyse the cells by methods such as sonication or bead beating in a suitable extraction buffer.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to collect the supernatant.
-
LC Separation: Separate the CoA thioesters using a reversed-phase C18 column with a gradient elution program. A typical mobile phase could consist of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
MS Detection: Detect the CoA thioesters using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in positive or negative ion mode. Identify intermediates based on their accurate mass-to-charge ratio (m/z).[6]
-
Quantification: For quantitative analysis, use stable isotope-labeled internal standards and generate calibration curves.
// Nodes Sample [label="Bacterial Cell Culture"]; Quenching [label="Metabolic Quenching\n(Cold Solvent)"]; Extraction [label="Metabolite Extraction\n(Cell Lysis)"]; Deproteinization [label="Protein Precipitation"]; LC [label="Liquid Chromatography\n(Reversed-Phase C18)"]; MS [label="Mass Spectrometry\n(High-Resolution MS)"]; DataAnalysis [label="Data Analysis\n(Identification & Quantification)"];
// Edges Sample -> Quenching; Quenching -> Extraction; Extraction -> Deproteinization; Deproteinization -> LC; LC -> MS; MS -> DataAnalysis; } Caption: General workflow for LC-MS analysis of CoA thioesters.
Relevance to Drug Development and Biotechnology
The unique enzymes and intermediates of the EMC pathway present novel opportunities for biotechnological applications and as potential targets for antimicrobial drug development.
-
Biotechnological Production of Value-Added Chemicals: The intermediates of the EMC pathway, such as ethylmalonyl-CoA, can serve as precursors for the biosynthesis of various valuable compounds, including antibiotics and other polyketides.[1][3] Engineering microorganisms to enhance the flux through the EMC pathway could lead to increased production of these chemicals.
-
Antimicrobial Drug Targets: As the EMC pathway is essential for certain bacteria but absent in humans, its enzymes represent attractive targets for the development of novel antibiotics. Inhibitors of key enzymes like crotonyl-CoA carboxylase/reductase could selectively disrupt bacterial metabolism without affecting the host.
Clinical Significance: Ethylmalonic Encephalopathy
Mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase, lead to the rare and severe metabolic disorder known as ethylmalonic encephalopathy (EE).[12][15] A hallmark of this disease is the accumulation of ethylmalonic acid in urine and other bodily fluids.[12] The clinical presentation includes progressive neurological impairment, developmental delay, seizures, and vascular damage.[12][15] The diagnosis of EE relies on the characteristic clinical features and the detection of elevated levels of ethylmalonic acid and other specific biomarkers (see Table 2).[12] While there is currently no definitive treatment, understanding the underlying metabolic defect is crucial for developing future therapeutic strategies.[12]
Conclusion
This compound is a pivotal metabolite in the EMC pathway, a central route for carbon assimilation in many bacteria. Its study provides fundamental insights into microbial metabolism and opens avenues for biotechnological innovation and the development of new antimicrobial agents. Furthermore, the clinical relevance of ethylmalonic acid accumulation in ethylmalonic encephalopathy underscores the importance of understanding the intricate metabolic network in which this compound participates. Continued research into the enzymology, regulation, and applications of the EMC pathway promises to yield significant advancements in both basic science and medicine.
References
- 1. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid method for the analysis of urinary methylmalonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Further insights into the mechanism of action of methylmalonyl-CoA mutase by electron paramagnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 11. Ethylmalonic encephalopathy: phenotype-genotype description and review of its management | Neurología (English Edition) [elsevier.es]
- 12. Ethylmalonic Encephalopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. orbilu.uni.lu [orbilu.uni.lu]
- 15. Ethylmalonic encephalopathy | About the Disease | GARD [rarediseases.info.nih.gov]
The Ethylmalonyl-CoA Pathway in Rhodobacter sphaeroides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ethylmalonyl-CoA (EMC) pathway in the metabolically versatile bacterium, Rhodobacter sphaeroides. This pathway is a key carbon assimilation route, particularly when the organism utilizes two-carbon compounds like acetate (B1210297) for growth. Unlike the canonical glyoxylate (B1226380) cycle, the EMC pathway employs a unique set of enzymatic reactions to convert acetyl-CoA into essential metabolic precursors. This document details the core components of the pathway, presents quantitative data on enzyme activities, outlines detailed experimental protocols for its study, and provides visualizations of the pathway and associated experimental workflows.
Core Concepts of the Ethylmalonyl-CoA Pathway
The ethylmalonyl-CoA pathway is a central metabolic route in Rhodobacter sphaeroides and other bacteria that lack a functional glyoxylate cycle, enabling them to grow on acetate or other substrates that are metabolized to acetyl-CoA.[1][2] The overall function of the pathway is to convert acetyl-CoA into key intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and malate, which can then be used for the biosynthesis of cellular components.[3] The pathway is notably upregulated during growth on acetate and downregulated when a C4-dicarboxylic acid like succinate (B1194679) is the carbon source.[4][5]
The key reactions of the EMC pathway involve a series of unique CoA-ester intermediates. The pathway is initiated by the condensation of two acetyl-CoA molecules. A key enzymatic step is the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA, a reaction catalyzed by the signature enzyme of this pathway, crotonyl-CoA carboxylase/reductase.[4] Subsequent enzymatic steps involve isomerization, carbon skeleton rearrangement, and cleavage reactions to ultimately yield glyoxylate and propionyl-CoA. Glyoxylate is then condensed with another molecule of acetyl-CoA to form malate, while propionyl-CoA is carboxylated to succinyl-CoA.[2]
Quantitative Data: Enzyme Activities
The activity of the ethylmalonyl-CoA pathway enzymes is tightly regulated in response to the available carbon source. The following tables summarize the specific activities of key enzymes in Rhodobacter sphaeroides under different growth conditions.
| Enzyme | Growth Substrate | Specific Activity (nmol·min⁻¹·mg⁻¹) | Reference |
| Crotonyl-CoA Carboxylase/Reductase | Acetate | 700 | [4] |
| Succinate | < 10 | [4] | |
| (3S)-Malyl-CoA/β-Methylmalyl-CoA Lyase | Acetate | 220 | [6] |
| Succinate | 20 | [6] | |
| Succinate + Acetate | 210 | [6] | |
| Propionyl-CoA Carboxylase (PCC) | Propionate | 20-fold higher than succinate | [5] |
| Acetate | 8-fold higher than succinate | [5] | |
| Succinate | Baseline | [5] |
Signaling Pathways and Logical Relationships
The regulation of the ethylmalonyl-CoA pathway is crucial for the metabolic flexibility of Rhodobacter sphaeroides. Transcriptional analysis has revealed that the expression of genes encoding EMC pathway enzymes is significantly upregulated during growth on acetate.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the ethylmalonyl-CoA pathway in Rhodobacter sphaeroides.
Preparation of Cell Extracts for Enzyme Assays
A reliable cell extract is crucial for accurate enzyme activity measurements.
Materials:
-
Rhodobacter sphaeroides cell culture
-
Tris-HCl buffer (50 mM, pH 7.5-8.0)
-
Dithiothreitol (DTT)
-
Protease inhibitor cocktail
-
Centrifuge and centrifuge tubes
-
French press or sonicator
-
Ultracentrifuge
Protocol:
-
Harvest R. sphaeroides cells from the culture by centrifugation at 4°C.
-
Wash the cell pellet with cold Tris-HCl buffer.
-
Resuspend the cell pellet in Tris-HCl buffer containing DTT and a protease inhibitor cocktail.
-
Disrupt the cells using a French press or sonicator on ice.
-
Centrifuge the lysate at low speed to remove unbroken cells and large debris.
-
Perform ultracentrifugation on the supernatant to pellet the cell membranes.
-
The resulting supernatant is the cell-free extract, which can be used for enzyme assays.
Enzyme Assay for Crotonyl-CoA Carboxylase/Reductase
This spectrophotometric assay measures the NADPH-dependent carboxylation of crotonyl-CoA.
Materials:
-
Cell-free extract or purified enzyme
-
Tris-HCl buffer (100 mM, pH 7.8)
-
NADPH
-
Crotonyl-CoA
-
Sodium bicarbonate (NaHCO₃)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and NaHCO₃.
-
Add the cell-free extract or purified enzyme to the reaction mixture.
-
Initiate the reaction by adding crotonyl-CoA.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) at a constant temperature.
-
Calculate the specific activity based on the rate of NADPH consumption.
Enzyme Assay for Mesaconyl-CoA Hydratase
This assay can be performed in both the hydration and dehydration directions. The hydration of mesaconyl-CoA to β-methylmalyl-CoA is monitored by HPLC.
Materials:
-
Cell-free extract or purified enzyme
-
Tris-HCl buffer (100 mM, pH 7.8)
-
Mesaconyl-CoA or β-methylmalyl-CoA
-
HPLC system with a C18 column
Protocol (Hydration):
-
Prepare a reaction mixture containing Tris-HCl buffer and mesaconyl-CoA.
-
Add the cell-free extract or purified enzyme to initiate the reaction.
-
Incubate the reaction at an optimal temperature.
-
Stop the reaction at different time points by adding an acid (e.g., perchloric acid).
-
Analyze the formation of β-methylmalyl-CoA by HPLC.
Construction of In-Frame Gene Deletions
Creating knockout mutants is essential for understanding the physiological role of the EMC pathway. This protocol describes a common method using a suicide vector and homologous recombination.[7]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Study of an alternate glyoxylate cycle for acetate assimilation by Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Transcriptional Regulation by the Short-Chain Fatty Acyl Coenzyme A Regulator (ScfR) PccR Controls Propionyl Coenzyme A Assimilation by Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Apparent Malate Synthase Activity of Rhodobacter sphaeroides Is Due to Two Paralogous Enzymes, (3S)-Malyl-Coenzyme A (CoA)/β-Methylmalyl-CoA Lyase and (3S)- Malyl-CoA Thioesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Electroporation Conditions for Introducing Heterologous DNA into Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Ethylmalonyl-CoA Pathway: A Core Metabolic Hub in Streptomyces for Secondary Metabolite Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ethylmalonyl-CoA (EMC) pathway is a pivotal metabolic route in Streptomyces, a genus renowned for its prolific production of clinically significant secondary metabolites, including a vast array of polyketide antibiotics. This pathway serves as a primary mechanism for the assimilation of acetyl-CoA, functioning as an alternative to the glyoxylate (B1226380) cycle.[1][2] Its core function extends beyond primary metabolism, playing a crucial role in supplying specialized building blocks, known as extender units, for the biosynthesis of complex natural products.[3][4] Genetic manipulation of the EMC pathway has emerged as a powerful strategy to enhance the production of valuable polyketides, making a thorough understanding of this pathway essential for rational strain improvement and drug discovery efforts.[5][6] This guide provides a comprehensive overview of the EMC pathway in Streptomyces, detailing its function, key enzymatic steps, quantitative data on its impact on secondary metabolite production, and detailed experimental protocols for its study and manipulation.
Core Function and Significance in Streptomyces Metabolism
The EMC pathway is a central anabolic route that channels two-carbon units from acetyl-CoA into the synthesis of four-carbon dicarboxylic acids.[7] In essence, it converts acetyl-CoA into key metabolic intermediates such as glyoxylate and succinyl-CoA.[2] This is particularly important for the growth of Streptomyces on acetate (B1210297) or fatty acids as sole carbon sources.[4]
The paramount significance of the EMC pathway in the context of drug development lies in its direct contribution to the biosynthesis of polyketides. Polyketide synthases (PKSs) are large multi-domain enzymes that construct the carbon backbone of polyketides through the sequential condensation of small carboxylic acid units, primarily in the form of coenzyme A (CoA) thioesters. The EMC pathway is a major supplier of (2S)-ethylmalonyl-CoA, a crucial extender unit for the biosynthesis of a wide range of polyketides, including the immunosuppressant ascomycin (B1665279) and the macrolide antibiotic tylactone (B1246279).[3][5] By providing a dedicated route for the synthesis of this specialized building block, the EMC pathway directly fuels the production of these valuable secondary metabolites.
The Enzymatic Cascade of the Ethylmalonyl-CoA Pathway
The EMC pathway comprises a series of enzymatic reactions that sequentially modify the carbon backbone of acetyl-CoA. The key enzymes and their respective reactions are outlined below.
A central and often rate-limiting step in the pathway is the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA, catalyzed by crotonyl-CoA carboxylase/reductase (Ccr) .[8] This enzyme utilizes NADPH as a reductant and incorporates a molecule of CO2.[9] The resulting (2S)-ethylmalonyl-CoA can then be channeled into polyketide biosynthesis.
Alternatively, for the continuation of the central metabolic pathway, (2S)-ethylmalonyl-CoA is converted to (2S)-methylsuccinyl-CoA. This conversion involves the action of ethylmalonyl-CoA mutase (MeaA) .[3] The pathway then proceeds through a series of reactions to regenerate glyoxylate and succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.
The key enzymes of the EMC pathway in Streptomyces include:
-
Crotonyl-CoA carboxylase/reductase (Ccr): Catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA.[8]
-
3-Hydroxybutyryl-CoA dehydrogenase (Hcd): Involved in the pathway leading to crotonyl-CoA.[4]
-
Ethylmalonyl-CoA mutase (MeaA): A coenzyme B₁₂-dependent enzyme that isomerizes ethylmalonyl-CoA.[3]
-
(2S)-Methylsuccinyl-CoA dehydrogenase: Catalyzes the oxidation of (2S)-methylsuccinyl-CoA to mesaconyl-(C1)-CoA.
Quantitative Impact of EMC Pathway Engineering on Polyketide Production
Metabolic engineering of the EMC pathway has proven to be a highly effective strategy for increasing the titers of desirable polyketides in Streptomyces. The following table summarizes key quantitative data from various studies.
| Streptomyces Species | Target Polyketide | Genetic Modification | Observed Effect | Reference |
| S. hygroscopicus var. ascomyceticus | Ascomycin | Overexpression of hcd and ccr | 1.43-fold increase in ascomycin titer (up to 438.95 mg/L) | [4][5] |
| S. venezuelae | Tylactone | Deletion of meaA | ~10-fold increase in tylactone production | [3][6] |
| S. venezuelae | Tylactone | Deletion of meaA | ~4-fold increase in intracellular (2S)-ethylmalonyl-CoA concentration | |
| S. cinnamonensis | Monensin (B1676710) A/B ratio | Overexpression of ccr | Altered ratio of monensin A to monensin B, demonstrating the role of Ccr in precursor supply. | [3] |
Enzyme Kinetic Parameters
Understanding the kinetic properties of the EMC pathway enzymes is crucial for targeted metabolic engineering. The following table presents available kinetic data for a key enzyme in a related pathway from Streptomyces.
| Enzyme | Streptomyces Species | Substrate | Km | Vmax | Reference |
| Methylmalonyl-CoA mutase | S. erythreus | Methylmalonyl-CoA | 0.31 mM | 0.5 µmol/min/mg | [1][2] |
| Methylmalonyl-CoA mutase | S. erythreus | B₁₂-coenzyme | 0.09 µM | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study and engineering of the EMC pathway in Streptomyces.
Gene Deletion and Overexpression using CRISPR-Cas9
The CRISPR-Cas9 system has been adapted for efficient genome editing in Streptomyces.[4] This protocol outlines the general workflow for gene deletion and overexpression.
Materials:
-
Streptomyces strain of interest
-
E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)
-
CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces-2)[5]
-
Expression vector for Streptomyces (e.g., pSET152-based vectors)[2]
-
Appropriate antibiotics for selection
-
Reagents for plasmid construction (restriction enzymes, ligase, Gibson Assembly master mix)
-
Media for Streptomyces and E. coli growth and conjugation (e.g., MS agar, ISP4, 2CM)
Protocol Overview:
-
Design of single guide RNA (sgRNA): Design a 20-bp sgRNA sequence targeting the gene of interest. The target sequence must be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[2]
-
Construction of the Editing Plasmid:
-
For Gene Deletion: Clone the designed sgRNA into a suitable Streptomyces CRISPR-Cas9 vector. Additionally, clone two homologous arms (typically ~1-2 kb each) flanking the target gene into the same vector. These arms will serve as templates for homology-directed repair.
-
For Gene Overexpression: Amplify the gene of interest and clone it into a Streptomyces expression vector under the control of a strong constitutive promoter (e.g., ermEp*).[2]
-
-
Transformation into E. coli: Transform the constructed plasmid into an appropriate E. coli donor strain.
-
Intergeneric Conjugation: Perform conjugation between the E. coli donor strain carrying the plasmid and the recipient Streptomyces strain. Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants.
-
Screening and Verification:
-
For Gene Deletion: Screen the exconjugants by PCR using primers flanking the target gene to identify colonies with the desired deletion.
-
For Gene Overexpression: Verify the presence of the overexpression cassette by PCR.
-
-
Curing of the CRISPR Plasmid (for gene deletion): Grow the confirmed mutant strain on a non-selective medium to facilitate the loss of the CRISPR-Cas9 plasmid.[2]
-
Phenotypic Analysis: Analyze the engineered strains for the desired phenotype, such as increased production of the target secondary metabolite.
Quantification of Intracellular Acyl-CoA Thioesters by LC-MS/MS
Accurate quantification of intracellular acyl-CoA thioesters is essential for studying the flux through the EMC pathway. This protocol is based on established LC-MS/MS methods.
Materials:
-
Streptomyces culture
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction buffer (e.g., 10% trichloroacetic acid or a suitable organic solvent mixture)
-
Internal standards (e.g., isotopically labeled acyl-CoAs)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)
Protocol Overview:
-
Rapid Quenching and Cell Harvesting: Rapidly quench the metabolism of the Streptomyces culture by adding it to a cold quenching solution. Harvest the cells by centrifugation at a low temperature.
-
Extraction of Acyl-CoAs: Resuspend the cell pellet in a cold extraction buffer containing internal standards. Lyse the cells (e.g., by sonication or bead beating) and centrifuge to remove cell debris.
-
Sample Preparation: The supernatant containing the acyl-CoAs may require further purification, such as solid-phase extraction, to remove interfering substances.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the acyl-CoA thioesters using a suitable reversed-phase HPLC column with a gradient of mobile phases (e.g., an aqueous solution with an ion-pairing agent and an organic solvent).
-
Mass Spectrometric Detection: Detect and quantify the acyl-CoAs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA of interest should be established.
-
-
Data Analysis: Quantify the concentration of each acyl-CoA by comparing its peak area to that of the corresponding internal standard.
Regulatory Mechanisms Governing the EMC Pathway
The activity of the EMC pathway is tightly regulated to meet the metabolic demands of the cell. While the complete regulatory network is still under investigation, some key regulatory elements have been identified.
The supply of acyl-CoA precursors is a critical control point. In Streptomyces avermitilis, a TetR family transcriptional repressor, AccR, has been shown to regulate the homeostasis of short-chain acyl-CoAs.[1] AccR controls the transcription of genes encoding acyl-CoA carboxylases, which are responsible for the synthesis of malonyl-CoA and other extender units.[1] The activity of AccR is modulated by the intracellular concentrations of acetyl-CoA, propionyl-CoA, and methylcrotonyl-CoA.[1] This regulatory mechanism ensures that the building blocks for both primary and secondary metabolism are available in appropriate amounts.
Visualizing the Ethylmalonyl-CoA Pathway and its Connections
The following diagrams, generated using the DOT language, illustrate the core EMC pathway and a logical workflow for its genetic manipulation.
References
- 1. Source of methylmalonyl-coenzyme A for erythromycin synthesis: methylmalonyl-coenzyme A mutase from Streptomyces erythreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Characterization and engineering of the ethylmalonyl-CoA pathway towards the improved heterologous production of polyketides in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four amino acids define the CO2 binding pocket of enoyl-CoA carboxylases/reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of the crotonyl-CoA carboxylase/reductase homologues in acetate assimilation and biosynthesis of immunosuppressant FK506 in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of a novel enoyl coenzyme A reductase from Streptomyces collinus - PMC [pmc.ncbi.nlm.nih.gov]
The Regulatory Network of the Ethylmalonyl-CoA Pathway: A Technical Guide for Researchers
Abstract
The ethylmalonyl-CoA (EMC) pathway is a pivotal metabolic route in many microorganisms for the assimilation of C1 and C2 compounds, serving as an alternative to the canonical glyoxylate (B1226380) cycle. Its intricate regulation is crucial for maintaining metabolic homeostasis and adapting to changing environmental conditions. This technical guide provides an in-depth exploration of the regulatory mechanisms governing the EMC pathway, with a focus on transcriptional control, metabolic chokepoints, and allosteric interactions. We present a synthesis of current quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the known signaling and metabolic workflows. This document is intended to be a comprehensive resource for researchers in microbiology, metabolic engineering, and drug development seeking to understand and manipulate this important biochemical pathway.
Introduction
The ethylmalonyl-CoA (EMC) pathway is a sophisticated metabolic network that enables certain bacteria, particularly those lacking a functional glyoxylate cycle, to assimilate acetyl-CoA derived from C1 (e.g., methanol) or C2 (e.g., acetate, ethanol) compounds. This pathway is central to the carbon metabolism of model organisms such as the facultative methylotroph Methylobacterium extorquens and the photosynthetic bacterium Rhodobacter sphaeroides. The EMC pathway converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA. Glyoxylate is a key intermediate for replenishing the serine cycle during methylotrophic growth, while succinyl-CoA can enter the tricarboxylic acid (TCA) cycle.
The efficient operation of the EMC pathway is critical for cellular growth and survival on specific carbon sources. Consequently, it is subject to a multi-layered regulatory regime that ensures its activity is finely tuned to the metabolic state of the cell. This regulation occurs at the transcriptional, translational, and post-translational levels, and is responsive to the availability of substrates and the accumulation of pathway intermediates. Understanding these regulatory networks is paramount for efforts in metabolic engineering aimed at harnessing this pathway for the production of valuable chemicals.
Transcriptional Regulation of the Ethylmalonyl-CoA Pathway
The expression of genes encoding the enzymes of the EMC pathway is tightly controlled in response to the available carbon source. Studies in Methylobacterium extorquens have revealed a coordinated transcriptional response when cells shift between different metabolic modes.
The Role of the Transcriptional Activator CcrR
A key transcriptional regulator of the EMC pathway in M. extorquens is CcrR, a member of the TetR family of transcriptional regulators. Unlike most TetR family members which act as repressors, CcrR functions as a transcriptional activator.
CcrR specifically upregulates the expression of the ccr gene, which encodes crotonyl-CoA carboxylase/reductase, a key enzyme of the EMC pathway. A null mutant of ccrR exhibits impaired growth on both C1 and C2 compounds, which correlates with reduced Ccr activity. Promoter fusion assays have demonstrated that the activity of the katA-ccr promoter is reduced by up to 50% in the absence of ccrR.
CcrR exerts its regulatory effect by binding to a specific palindromic sequence located upstream of the katA-ccr promoter, at positions -334 to -321 relative to the translational start site. Gel mobility shift assays have confirmed this direct interaction, and mutations within this palindromic sequence abolish the binding of CcrR. Interestingly, CcrR does not appear to regulate other genes of the EMC pathway, suggesting the existence of a more complex regulatory network involving other transcription factors.
The General Stress Response Regulator PhyR
The response regulator PhyR plays a crucial role in the adaptation of M. extorquens to the harsh conditions of the phyllosphere, where it is commonly found. While not a direct regulator of the entire EMC pathway, PhyR is essential for plant colonization and upregulates a large regulon of genes involved in multiple stress responses, including oxidative stress. Notably, among the proteins induced during epiphytic growth are enzymes involved in methanol (B129727) utilization. This suggests an indirect link between the general stress response and the metabolic pathways for C1 assimilation, including the EMC pathway. The PhyR regulon partially overlaps with the proteome induced in planta, highlighting its importance in adapting the bacterium's metabolism to this specific niche.
Metabolic Regulation and Control Points
Beyond transcriptional control, the EMC pathway is regulated at the metabolic level through the activity of its constituent enzymes and the availability of intermediates.
Ethylmalonyl-CoA Mutase as a Key Metabolic Control Point
A critical regulatory node in the EMC pathway of M. extorquens is the enzyme ethylmalonyl-CoA mutase (Ecm). This has been demonstrated in substrate-switching experiments where cells are transitioned from a C4 compound (succinate) to a C2 compound (ethylamine), forcing a metabolic shift from the TCA cycle to the EMC pathway for carbon assimilation.
During this transition, a significant lag in growth is observed, which is accompanied by the accumulation of butyryl-CoA, a degradation product of ethylmalonyl-CoA. This accumulation points to a metabolic bottleneck at the level of Ecm. Concurrently, the activity of Ecm increases, and this increase correlates with the upregulation of ecm transcripts and a decrease in the intracellular concentration of ethylmalonyl-CoA. Growth resumes once Ecm activity reaches a sufficient level to handle the metabolic flux. Overexpression of ecm alleviates this growth lag and prevents the accumulation of ethylmalonyl-CoA, confirming its role as a metabolic control point.
Allosteric Regulation and Feedback Inhibition
While specific allosteric regulators of EMC pathway enzymes have not been extensively characterized, it is a common regulatory mechanism in metabolic pathways. Feedback inhibition, where the end-product of a pathway inhibits an early enzymatic step, is a plausible mechanism for fine-tuning the flux through the EMC pathway to match the cell's demand for glyoxylate and succinyl-CoA. For instance, accumulation of these end-products could potentially inhibit the initial enzymes of the pathway, such as β-ketothiolase or crotonyl-CoA carboxylase/reductase.
Furthermore, studies on human methylmalonyl-CoA mutase, a related enzyme, have shown inhibition by various CoA-esters that are substrate, intermediate, and product analogs, including ethylmalonyl-CoA. This suggests that the activity of Ecm in the EMC pathway could be modulated by the intracellular concentrations of its substrate and product, as well as other structurally similar CoA-esters.
Quantitative Data on Ethylmalonyl-CoA Pathway Regulation
Quantitative analysis of enzyme activities, protein expression levels, and metabolite concentrations under different growth conditions provides crucial insights into the regulation of the EMC pathway.
Table 1: Specific Activities of Ethylmalonyl-CoA Pathway Enzymes in Methylobacterium extorquens AM1 under Different Growth Conditions.
| Enzyme | Abbreviation | Methanol-grown (nmol min⁻¹ mg⁻¹ protein) | Acetate-grown (nmol min⁻¹ mg⁻¹ protein) | Succinate-grown (nmol min⁻¹ mg⁻¹ protein) |
| β-Ketothiolase | PhaA | 130 ± 20 | 200 ± 10 | 250 ± 20 |
| Acetoacetyl-CoA reductase | PhaB | 300 ± 30 | 350 ± 20 | 320 ± 30 |
| Crotonase | CroR | 5,000 ± 400 | 5,500 ± 300 | 4,800 ± 400 |
| Crotonyl-CoA carboxylase/reductase | Ccr | 70 ± 10 | 60 ± 5 | 5 ± 1 |
| Ethylmalonyl-CoA/methylmalonyl-CoA epimerase | Epi | 150 ± 20 | 130 ± 10 | 10 ± 2 |
| Ethylmalonyl-CoA mutase | Ecm | 25 ± 5 | 20 ± 3 | 2 ± 1 |
| Methylsuccinyl-CoA dehydrogenase | Msd | 80 ± 10 | 70 ± 5 | 5 ± 1 |
| Mesaconyl-CoA hydratase | Mcd | 100 ± 15 | 90 ± 10 | 8 ± 2 |
| Malyl-CoA/β-methylmalyl-CoA lyase | Mcl1 | 15 ± 3 | 12 ± 2 | 2 ± 1 |
Data extracted and compiled from Smejkalová et al., 2010.
Table 2: Relative Protein Abundance of Ethylmalonyl-CoA Pathway Enzymes in M. extorquens AM1 Grown on Acetate vs. Methanol.
| Enzyme | Gene | Fold Change (Acetate/Methanol) |
| β-Ketothiolase | phaA | ~1.0 |
| Acetoacetyl-CoA reductase | phaB | ~1.0 |
| Crotonase | croR | ~1.0 |
| Crotonyl-CoA carboxylase/reductase | ccr | ~0.9 |
| Ethylmalonyl-CoA/methylmalonyl-CoA epimerase | epi | ~1.1 |
| Ethylmalonyl-CoA mutase | ecm | ~0.7 |
| Methylsuccinyl-CoA dehydrogenase | msd | Not reported |
| Mesaconyl-CoA hydratase | Not specified | ~0.4 |
| Malyl-CoA/β-methylmalyl-CoA lyase | mclA1/A2 | ~0.2 |
Data interpreted from Schneider et al., 2012.
Table 3: Relative Metabolite Concentrations in an ecm Overexpressing Strain of M. extorquens AM1 Compared to a Control Strain during Growth on Methanol.
| Metabolite | Fold Change (ecm overexpression/control) |
| 3-Hydroxybutyryl-CoA | 1.6 |
| Poly-β-hydroxybutyrate (PHB) | 0.22 |
| Glyoxylate | 2.6 |
Data from Yang et al., 2016.
Experimental Protocols
Quantification of CoA Esters by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of short-chain acyl-CoAs, including intermediates of the EMC pathway.
5.1.1. Materials
-
Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) 5-Sulfosalicylic acid (SSA)
-
Internal Standard (IS) solution (e.g., [¹³C₂]acetyl-CoA or other stable isotope-labeled CoA ester)
-
Microcentrifuge tubes
-
Sonicator
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase column
5.1.2. Sample Preparation
-
Cell Harvesting: Rapidly harvest bacterial cells by centrifugation at 4°C. For adherent cells, aspirate the medium and immediately add ice-cold extraction solvent.
-
Metabolite Extraction: Resuspend the cell pellet in a defined volume of ice-cold 10% TCA or 5% SSA. Add the internal standard.
-
Cell Lysis: Sonicate the samples on ice to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge at >16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Sample Collection: Transfer the supernatant containing the CoA esters to a new tube for LC-MS/MS analysis.
5.1.3. LC-MS/MS Analysis
-
Chromatographic Separation: Separate the CoA esters on a C18 reversed-phase column using a gradient of mobile phases, typically an aqueous phase with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile).
-
Mass Spectrometry: Perform analysis using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The transition from the precursor ion [M+H]⁺ to a common fragment ion (e.g., m/z 428 or a neutral loss of 507) is typically monitored for CoA esters.
-
Quantification: Determine the concentration of each CoA ester by comparing its peak area to that of the internal standard and referencing a standard curve.
Enzyme Assay for Ethylmalonyl-CoA Mutase (Ecm)
This assay measures the activity of Ecm by quantifying the formation of its product, methylsuccinyl-CoA.
5.2.1. Materials
-
Cell-free extract containing Ecm
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)
-
(2S)-Ethylmalonyl-CoA (substrate)
-
Adenosylcobalamin (cofactor)
-
Dithiothreitol (DTT)
-
Gas chromatography-mass spectrometry (GC-MS) system
5.2.2. Procedure
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, DTT, adenosylcobalamin, and cell-free extract. Pre-incubate the mixture to allow for enzyme activation.
-
Initiate Reaction: Start the reaction by adding (2S)-ethylmalonyl-CoA.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Quenching: Stop the reaction by boiling the mixture at 100°C for 5 minutes.
-
Product Quantification: Centrifuge the quenched reaction to remove precipitated protein. Analyze the supernatant for the concentration of methylsuccinate (the de-esterified product of methylsuccinyl-CoA) using a suitable GC-MS method after derivatization.
-
Activity Calculation: Calculate the specific activity of Ecm as nmol of product formed per minute per mg of total protein.
13C-Metabolic Flux Analysis (MFA)
This powerful technique is used to quantify the in vivo fluxes through metabolic pathways.
5.3.1. Experimental Workflow
-
Tracer Selection: Choose an appropriate ¹³C-labeled substrate (e.g., [1-¹³C]acetate or [¹³C]methanol).
-
Labeling Experiment: Cultivate the microorganisms on the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.
-
Metabolite Extraction and Analysis: Harvest the cells and extract metabolites, particularly proteinogenic amino acids. Hydrolyze the protein and analyze the ¹³C-labeling patterns of the amino acids using GC-MS or LC-MS/MS.
-
Metabolic Modeling: Construct a stoichiometric model of the central carbon metabolism, including the EMC pathway.
-
Flux Calculation: Use specialized software to fit the experimentally determined labeling patterns to the metabolic model, thereby estimating the intracellular metabolic fluxes.
Post-Translational Modifications
The role of post-translational modifications (PTMs), such as phosphorylation and acetylation, in the direct regulation of EMC pathway enzymes is currently not well-documented in the scientific literature. While PTMs are known to be a widespread mechanism for regulating enzyme activity in response to cellular signals, specific instances of PTMs for core EMC pathway enzymes have yet to be extensively reported. This represents a significant knowledge gap and an area ripe for future investigation. The development of targeted phosphoproteomic and acetylomic studies in organisms that utilize the EMC pathway could reveal novel layers of regulation.
Conclusion and Future Directions
The regulation of the ethylmalonyl-CoA pathway is a complex, multi-faceted process that is essential for the metabolic flexibility of microorganisms that utilize this pathway. Transcriptional control, exemplified by the activator CcrR, ensures that the enzymatic machinery is synthesized when needed. Metabolic regulation, highlighted by the role of ethylmalonyl-CoA mutase as a metabolic control point, provides a mechanism for rapid adjustments to changes in substrate availability.
While significant progress has been made in elucidating these regulatory mechanisms, several areas warrant further investigation. A more comprehensive understanding of the complete transcriptional regulatory network, including the identification of other transcription factors and their cognate binding sites, is needed. The potential for allosteric regulation and feedback inhibition by pathway intermediates and end-products requires more detailed biochemical characterization. Finally, the role of post-translational modifications in modulating the activity of EMC pathway enzymes remains a largely unexplored frontier.
A deeper understanding of the intricate regulation of the EMC pathway will not only enhance our fundamental knowledge of microbial metabolism but also provide a roadmap for the rational metabolic engineering of these organisms for the sustainable production of biofuels and other valuable chemicals.
The Ethylmalonyl-CoA Pathway: A Core Metabolic Hub for Carbon Assimilation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ethylmalonyl-CoA (EMC) pathway represents a critical carbon assimilation route in various microorganisms, particularly those lacking a functional glyoxylate (B1226380) cycle. This pathway enables the conversion of acetyl-CoA, a central metabolite, into key cellular building blocks. Its unique enzymatic reactions and intermediates have garnered significant interest for applications in metabolic engineering and as potential targets for novel antimicrobial agents. This technical guide provides a comprehensive overview of the core enzymes involved in the EMC pathway, presenting quantitative data, detailed experimental protocols, and visualizations of the pathway and associated regulatory and experimental workflows.
Core Enzymes of the Ethylmalonyl-CoA Pathway
The EMC pathway is a complex series of enzymatic reactions that ultimately convert two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA. These products can then be utilized in central metabolism for biosynthesis. The key enzymes catalyzing the sequential steps of this pathway are outlined below.
| Enzyme Name | Abbreviation | EC Number | Reaction |
| β-Ketothiolase | PhaA | 2.3.1.16 | 2 Acetyl-CoA ⇌ Acetoacetyl-CoA + CoA |
| Acetoacetyl-CoA Reductase | PhaB | 1.1.1.36 | Acetoacetyl-CoA + NADPH + H⁺ ⇌ (R)-3-Hydroxybutyryl-CoA + NADP⁺ |
| Crotonase | CroR | 4.2.1.17 | (R)-3-Hydroxybutyryl-CoA ⇌ Crotonyl-CoA + H₂O |
| Crotonyl-CoA Carboxylase/Reductase | Ccr | 1.3.1.85 | Crotonyl-CoA + NADPH + CO₂ ⇌ (2S)-Ethylmalonyl-CoA + NADP⁺ |
| Ethylmalonyl-CoA/Methylmalonyl-CoA Epimerase | Epi | 5.1.99.1 | (2S)-Ethylmalonyl-CoA ⇌ (2R)-Ethylmalonyl-CoA |
| Ethylmalonyl-CoA Mutase | Ecm | 5.4.99.2 | (2R)-Ethylmalonyl-CoA ⇌ (2S)-Methylsuccinyl-CoA |
| Methylsuccinyl-CoA Dehydrogenase | Msd | 1.3.8.x | (2S)-Methylsuccinyl-CoA + FAD ⇌ Mesaconyl-CoA + FADH₂ |
| Mesaconyl-CoA Hydratase | Mcd | 4.2.1.84 | Mesaconyl-CoA + H₂O ⇌ (2R,3S)-β-Methylmalyl-CoA |
| Malyl-CoA/β-Methylmalyl-CoA Lyase | Mcl1 | 4.1.3.24 | (2R,3S)-β-Methylmalyl-CoA ⇌ Glyoxylate + Propionyl-CoA |
| Propionyl-CoA Carboxylase | Pcc | 6.4.1.3 | Propionyl-CoA + ATP + HCO₃⁻ ⇌ (S)-Methylmalonyl-CoA + ADP + Pi |
| Methylmalonyl-CoA Mutase | Mcm | 5.4.99.2 | (S)-Methylmalonyl-CoA ⇌ Succinyl-CoA |
Quantitative Data on Enzyme Activity
The specific activities of the EMC pathway enzymes are tightly regulated and vary depending on the carbon source available to the organism. Below is a summary of specific enzyme activities measured in cell extracts of Methylobacterium extorquens AM1 grown on different carbon sources.
| Enzyme | Specific Activity (nmol min⁻¹ mg⁻¹ protein) |
| Methanol-grown | |
| β-Ketothiolase (PhaA) | 25 |
| Acetoacetyl-CoA Reductase (PhaB) | 150 |
| Crotonase (CroR) | 1,200 |
| Crotonyl-CoA Carboxylase/Reductase (Ccr) | 30 |
| Ethylmalonyl-CoA/Methylmalonyl-CoA Epimerase (Epi) | 5 |
| Ethylmalonyl-CoA Mutase (Ecm) | 15 |
| Methylsuccinyl-CoA Dehydrogenase (Msd) | 20 |
| Mesaconyl-CoA Hydratase (Mcd) | 80 |
| Malyl-CoA/β-Methylmalyl-CoA Lyase (Mcl1) | 50 |
Kinetic Parameters of Key EMC Pathway Enzymes
Kinetic parameters provide crucial insights into the catalytic efficiency and substrate affinity of enzymes. The following table summarizes available kinetic data for select enzymes from the EMC pathway, primarily from Rhodobacter sphaeroides.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism |
| Crotonyl-CoA Carboxylase/Reductase (Ccr) | Crotonyl-CoA | 400 | - | - | R. sphaeroides |
| NADPH | 700 | - | - | R. sphaeroides | |
| HCO₃⁻ | 14,000 | - | - | R. sphaeroides | |
| Ethylmalonyl-CoA Mutase (Ecm) | (2R)-Ethylmalonyl-CoA | 60 | 7 | 1.2 x 10⁵ | R. sphaeroides[1] |
| Methylsuccinyl-CoA Dehydrogenase (Msd) | (2S)-Methylsuccinyl-CoA | - | - | - | R. sphaeroides[2] |
| Malyl-CoA/β-Methylmalyl-CoA Lyase (Mcl1) | (3S)-Malyl-CoA | 15 | 37 | 2.5 x 10⁶ | R. capsulatus[3] |
| Acetyl-CoA | 140 | - | - | R. capsulatus[3] | |
| Glyoxylate | 1,200 | - | - | R. capsulatus[3] | |
| β-Methylmalyl-CoA | - | 4.5 (U mg⁻¹) | - | R. sphaeroides[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of enzyme function. This section provides protocols for key experiments related to the study of the EMC pathway enzymes.
Spectrophotometric Assay for Crotonyl-CoA Carboxylase/Reductase (Ccr) Activity
This assay measures the crotonyl-CoA-dependent oxidation of NADPH, which can be monitored by the decrease in absorbance at 360 nm.[5][6]
Materials:
-
1 M Tris-HCl buffer, pH 7.9
-
100 mM Crotonyl-CoA solution
-
100 mM NADPH solution
-
1 M NaHCO₃ solution
-
Purified Ccr enzyme or cell-free extract
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 µL 1 M Tris-HCl, pH 7.9
-
40 µL 100 mM NADPH
-
20 µL 100 mM Crotonyl-CoA
-
Water to a final volume of 197 µL
-
-
Incubate the mixture at 30°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 3 µL of 1 M NaHCO₃.
-
Immediately monitor the decrease in absorbance at 360 nm for 5-10 minutes.
-
The rate of NADPH oxidation is calculated using the molar extinction coefficient of NADPH at 360 nm (ε = 3.4 mM⁻¹ cm⁻¹).[5]
HPLC-Based Assay for Malyl-CoA/β-Methylmalyl-CoA Lyase (Mcl1) Activity
This method quantifies the formation of malyl-CoA or β-methylmalyl-CoA from their respective precursors by separating the CoA esters using High-Performance Liquid Chromatography (HPLC).[3][7]
Materials:
-
200 mM MOPS-KOH buffer, pH 7.5
-
100 mM MnCl₂ solution
-
10 mM Acetyl-CoA or Propionyl-CoA solution
-
100 mM Glyoxylate solution
-
Purified Mcl1 enzyme or cell-free extract
-
20% Formic acid
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Prepare a reaction mixture (0.3 mL) containing:
-
30 µL 200 mM MOPS-KOH, pH 7.5
-
3 µL 100 mM MnCl₂
-
3 µL 10 mM Acetyl-CoA (for malyl-CoA formation) or Propionyl-CoA (for β-methylmalyl-CoA formation)
-
3 µL 100 mM Glyoxylate
-
Enzyme solution and water to a final volume of 0.3 mL
-
-
Incubate the reaction at 30°C.
-
At various time points (e.g., 0, 5, 10, 20 minutes), withdraw 50 µL aliquots and stop the reaction by adding 5 µL of 20% formic acid.[7]
-
Centrifuge the samples to remove precipitated protein.
-
Analyze the supernatant by HPLC. A typical method would involve a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) formate, pH 3.5) and detection at 260 nm.[8]
-
Quantify the product peak by comparing its area to a standard curve of the corresponding CoA ester.
GC-MS Analysis of Organic Acids from Cell Culture
This protocol describes the analysis of organic acids, such as methylsuccinate, from microbial cultures using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[9]
Materials:
-
Bacterial cell culture
-
Internal standard (e.g., 3,4-Dimethoxybenzoic acid)
-
Chloroform, Methanol
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Quenching and Extraction:
-
Rapidly quench the metabolism of a known volume of cell culture by mixing with a 2:1 ratio of cold methanol:chloroform.
-
Add the internal standard.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 80 µL of MSTFA with 1% TMCS to the dried extract.
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
A typical GC temperature program would start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all compounds.
-
The mass spectrometer is operated in scan mode to acquire full mass spectra for compound identification and in selected ion monitoring (SIM) mode for quantification.
-
Identify and quantify the target organic acids by comparing their retention times and mass spectra to those of authentic standards.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for understanding their intricacies. The following diagrams, created using the DOT language for Graphviz, illustrate the ethylmalonyl-CoA pathway, a typical experimental workflow for enzyme characterization, and the transcriptional regulation of a key enzyme in the pathway.
Figure 1: The Ethylmalonyl-CoA Pathway.
Figure 2: Experimental Workflow for Enzyme Characterization.
Figure 3: Transcriptional Regulation of the ccr Gene.
References
- 1. uniprot.org [uniprot.org]
- 2. Structural basis for substrate specificity of methylsuccinyl-CoA dehydrogenase, an unusual member of the acyl-CoA dehydrogenase family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. l-Malyl-Coenzyme A/β-Methylmalyl-Coenzyme A Lyase Is Involved in Acetate Assimilation of the Isocitrate Lyase-Negative Bacterium Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Apparent Malate Synthase Activity of Rhodobacter sphaeroides Is Due to Two Paralogous Enzymes, (3S)-Malyl-Coenzyme A (CoA)/β-Methylmalyl-CoA Lyase and (3S)- Malyl-CoA Thioesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analysis of (S)-Ethylmalonyl-CoA using Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ethylmalonyl-Coenzyme A ((S)-Ethylmalonyl-CoA) is a key intermediate in the ethylmalonyl-CoA pathway, an alternative to the glyoxylate (B1226380) cycle for acetyl-CoA assimilation in various bacteria, including the model methylotroph Methylobacterium extorquens AM1.[1][2][3] This pathway is crucial for the metabolism of one- and two-carbon compounds, enabling organisms to synthesize essential building blocks.[4][5] The analysis and quantification of this compound are vital for understanding microbial carbon metabolism, metabolic engineering, and potentially for the development of novel antimicrobial agents targeting these unique metabolic pathways.[5] Furthermore, the study of acyl-CoA molecules is gaining importance in drug development due to their roles in cellular signaling and disease. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the sensitive and specific quantification of acyl-CoA species, including this compound, in complex biological matrices.[6][7]
These application notes provide a comprehensive overview of the methodologies for the analysis of this compound, including detailed experimental protocols and data presentation, to support researchers in their metabolic studies.
Data Presentation
The quantitative analysis of this compound is crucial for understanding its metabolic role. The following tables summarize key quantitative data related to its analysis by mass spectrometry.
Table 1: Quantitative Parameters for Acyl-CoA Analysis by LC-MS/MS
| Analyte | Limit of Detection (LOD) (nM) | Limit of Quantitation (LOQ) (nM) | Linearity (R²) |
| General Acyl-CoAs | 2 - 133 | Not Specified | >0.99 |
Table 2: Relative Intracellular Concentration of Ethylmalonyl-CoA in Methylobacterium extorquens AM1
| Condition | Relative Concentration of Ethylmalonyl-CoA |
| Succinate (B1194679) Growth (Control) | 1.0 |
| 4.5 hours after switch to Ethylamine (B1201723) | >2.0 |
| 9 hours after switch to Ethylamine | >3.5 |
| 18 hours after switch to Ethylamine | Decreased from 9h peak, but still elevated |
| 22.5 hours after switch to Ethylamine | Further decrease, approaching baseline |
This table presents the relative change in the intracellular concentration of ethylmalonyl-CoA in M. extorquens AM1 following a switch from succinate to ethylamine as the carbon source. The data, derived from LC-MS measurements, indicates a significant accumulation of ethylmalonyl-CoA, suggesting a metabolic bottleneck at the ethylmalonyl-CoA mutase step.[8]
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Bacterial Cells
This protocol describes the extraction of acyl-CoAs from bacterial cells, such as M. extorquens, for subsequent LC-MS/MS analysis.
Materials:
-
Bacterial cell culture
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standard solution (e.g., ¹³C-labeled acyl-CoA)
-
Ice-cold acetone (B3395972)
-
Centrifuge capable of refrigeration
-
Sonicator
-
Lyophilizer or vacuum concentrator
-
Resuspension buffer (e.g., 50 mM ammonium (B1175870) acetate)
Procedure:
-
Harvesting: Rapidly harvest bacterial cells from the culture medium by centrifugation at a low temperature (e.g., 4°C) to quench metabolic activity.
-
Quenching and Lysis: Resuspend the cell pellet in ice-cold 10% TCA. This step serves to precipitate proteins and quench enzymatic reactions.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard to the cell lysate. This is crucial for accurate quantification.
-
Sonication: Disrupt the cells by sonication on ice to ensure complete lysis and release of intracellular metabolites.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 17,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Washing: Wash the protein pellet with ice-cold acetone to recover any remaining acyl-CoAs and pool the supernatants.
-
Drying: Lyophilize or use a vacuum concentrator to dry the pooled supernatant.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of resuspension buffer suitable for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound using a liquid chromatography system coupled to a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs (e.g., Gemini 150 x 2.0 mm, 3 µm particle size).[9]
-
Mobile Phase A: 50 mM formic acid adjusted to pH 8.1 with ammonium hydroxide (B78521) in water.[9]
-
Mobile Phase B: Methanol.[9]
-
Flow Rate: 220 µL/min.[9]
-
Injection Volume: 10 µL.[9]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 23% B
-
10-20 min: 23% to 80% B
-
20-22 min: 80% B
-
Followed by re-equilibration to initial conditions.[9]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for acyl-CoAs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transition:
-
The fragmentation of acyl-CoAs often results in a characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[7]
-
The precursor ion (Q1) for this compound is its protonated molecular weight ([M+H]⁺).
-
The product ion (Q3) can be predicted by subtracting 507 from the precursor ion mass.[7]
-
Note: The optimal MRM transitions (precursor and product ion m/z, collision energy, and other parameters) should be determined empirically by infusing a standard of this compound into the mass spectrometer.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: The Ethylmalonyl-CoA Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethylmalonyl Coenzyme A Mutase Operates as a Metabolic Control Point in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 13C Metabolic Flux Analysis of the Ethylmalonyl-CoA Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Metabolic Hubs
Metabolic Flux Analysis (MFA) is a critical tool for the quantitative study of cellular metabolism.[1] By measuring the rates (fluxes) of intracellular reactions, researchers can gain a deep understanding of how cells convert nutrients into energy and biomass.[2] The integration of stable isotope labeling, known as 13C-Metabolic Flux Analysis (13C-MFA), has become the gold standard for accurately quantifying metabolic fluxes in living cells.[1][3] This technique involves introducing a 13C-labeled substrate into a biological system and tracking the incorporation of the 13C atoms throughout the metabolic network. The resulting labeling patterns in key metabolites provide a wealth of information that, when combined with computational modeling, can resolve the relative contributions of converging and branching metabolic pathways.[2][4]
The ethylmalonyl-CoA (EMC) pathway is a vital carbon assimilation pathway found in many bacteria, particularly those lacking the isocitrate lyase enzyme required for the conventional glyoxylate (B1226380) shunt.[5][6] This pathway enables the conversion of C2 compounds (like acetyl-CoA) into C4 intermediates, which are essential for replenishing the tricarboxylic acid (TCA) cycle and supporting biomass production.[7] Understanding the flux through the EMC pathway is crucial for metabolic engineering efforts aimed at producing valuable biochemicals and for developing novel antimicrobial strategies targeting these unique metabolic routes.
This document provides detailed application notes and experimental protocols for applying 13C-MFA to investigate the ethylmalonyl-CoA pathway.
Principle of 13C-MFA for the Ethylmalonyl-CoA Pathway
The core principle of applying 13C-MFA to the EMC pathway is to supply a specific 13C-labeled carbon source and trace its journey through the pathway's intermediates. For instance, using 13C-labeled acetyl-CoA (derived from a substrate like [1-13C]acetate or [13C]methanol in methylotrophs) allows for the precise tracking of carbon atoms as they are processed through the unique enzymatic steps of the EMC pathway.[5][6]
The pathway begins with the carboxylation of crotonyl-CoA and proceeds through a series of reactions involving key intermediates such as ethylmalonyl-CoA, methylsuccinyl-CoA, and mesaconyl-CoA, ultimately yielding glyoxylate and propionyl-CoA.[8][9] By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) in these intermediates and downstream metabolites (like amino acids derived from TCA cycle precursors), the flux through the EMC pathway can be quantified relative to other connected pathways. This analysis reveals the pathway's activity and its contribution to central carbon metabolism under specific physiological conditions.[10]
Diagram 1: The Ethylmalonyl-CoA (EMC) Pathway
Caption: Overview of the Ethylmalonyl-CoA pathway for C2 compound assimilation.
Diagram 2: General Workflow for 13C Metabolic Flux Analysis
Caption: A stepwise workflow for conducting a 13C-MFA experiment.
Experimental Protocols
The following protocols provide a generalized framework. Specific parameters such as cell density, incubation times, and analytical methods should be optimized for the particular organism and experimental goals.
This protocol describes the procedure for labeling a bacterial culture, such as Methylobacterium extorquens, to achieve an isotopic steady state.[10]
-
Pre-culture Preparation: Inoculate a starter culture in a defined minimal medium with a suitable carbon source (e.g., methanol (B129727) for methylotrophs) and grow to the mid-exponential phase under controlled conditions (e.g., 30°C with shaking).
-
Main Culture Inoculation: Use the pre-culture to inoculate the main experimental cultures in a fresh, defined minimal medium. Grow the cells to a target optical density (OD), ensuring they are in a state of balanced, exponential growth.
-
Introduction of 13C Tracer: Introduce the 13C-labeled substrate. This can be done by centrifuging the cells and resuspending them in a fresh medium containing the labeled substrate (e.g., 99% [13C]methanol) or by adding a concentrated stock of the tracer to the existing culture.[10] The choice of tracer is critical and depends on the pathways of interest.[4]
-
Isotopic Steady-State Incubation: Continue to incubate the cultures under the same conditions. The time required to reach an isotopic steady state (where the labeling pattern of intracellular metabolites is stable) must be determined empirically but is typically several cellular doubling times.
-
Time-Course Sampling (for kinetic analysis): For non-stationary MFA or to confirm the dynamics of label incorporation, collect small aliquots of the culture at multiple time points immediately following the introduction of the tracer.[5][6]
Rapid quenching of metabolic activity is essential to preserve the in vivo metabolic state. The extraction method must be efficient for the target metabolites, in this case, the CoA thioester intermediates of the EMC pathway.[5]
-
Metabolic Quenching: Rapidly transfer a defined volume of cell culture into a quenching solution kept at a very low temperature (e.g., -40°C 60% methanol). This immediately halts enzymatic activity.
-
Cell Harvesting: Centrifuge the quenched cell suspension at low temperature (e.g., -20°C) to pellet the cells. Discard the supernatant.
-
Metabolite Extraction:
-
Resuspend the cell pellet in a pre-chilled extraction solvent. A common method for CoA esters involves using a buffered solution (e.g., boiling ethanol (B145695) or an acetonitrile/methanol/water mixture).[5][6]
-
Lyse the cells using methods like sonication or bead beating, ensuring the sample remains cold to prevent degradation.
-
Centrifuge the lysate at high speed and low temperature to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
Sample Preparation for Analysis: Dry the supernatant under vacuum. Reconstitute the dried extract in a suitable solvent for the chosen analytical platform.
-
Analytical Measurement:
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for separating and quantifying the mass isotopomers of CoA esters and other pathway intermediates.[11]
-
GC-MS: Gas chromatography-mass spectrometry is typically used for analyzing the labeling patterns of proteinogenic amino acids after hydrolysis of cell biomass. This provides crucial information on the labeling of TCA cycle precursors.[3]
-
NMR: Nuclear Magnetic Resonance spectroscopy can also be used to determine positional isotopomer information, which provides additional constraints for flux calculations.[10][12]
-
-
Data Correction: Raw analytical data must be corrected for the natural abundance of 13C and other isotopes to determine the excess fractional labeling.
-
Metabolic Network Model Construction: A detailed metabolic model of the organism's central metabolism, including the EMC pathway, glycolysis, TCA cycle, and biomass synthesis reactions, is required.[13][14] This model defines the stoichiometric relationships and carbon atom transitions for all relevant reactions.
-
Flux Calculation: Use specialized 13C-MFA software (e.g., INCA, WUFLUX, Metran) to estimate the intracellular fluxes. The software uses an iterative algorithm to find the set of fluxes that best reproduces the experimentally measured mass isotopomer distributions.[15][16]
-
Goodness-of-Fit and Confidence Intervals: Perform a statistical analysis to assess the goodness-of-fit between the simulated and measured labeling data. Calculate confidence intervals for the estimated fluxes to determine the precision of the results.
Quantitative Data Summary
13C-MFA provides quantitative flux values, typically expressed relative to a primary carbon uptake rate. The table below presents a summary of flux distribution results from a study on Methylobacterium extorquens AM1, demonstrating the activity of the ethylmalonyl-CoA pathway.[10]
| Metabolic Pathway/Reaction | Relative Flux (% of Methanol Uptake Rate) | Description |
| Ethylmalonyl-CoA Pathway (EMC) | 25% ± 1% | The flux directed towards the regeneration of glyoxylate via the EMC pathway for C1 assimilation.[10] |
| Glyoxylate Regeneration Contribution | ~96% (from EMC) | The EMC pathway was found to be the almost exclusive route for glyoxylate formation in this organism.[10] |
| Serine Cycle | 100% | The primary pathway for C1 assimilation, which requires the glyoxylate regenerated by the EMC pathway. |
| TCA Cycle | Variable | Receives inputs from the EMC pathway (glyoxylate and propionyl-CoA) for biomass precursor synthesis. |
This table summarizes representative data to illustrate the output of a 13C-MFA study. Actual values will vary based on the organism and growth conditions.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | MDPI [mdpi.com]
- 3. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. File:Ethylmalonyl-CoA pathway.svg - Wikimedia Commons [commons.wikimedia.org]
- 10. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotopomer measurement techniques in metabolic flux analysis II: mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 14. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health… [ouci.dntb.gov.ua]
Application Notes and Protocols for NMR Spectroscopic Analysis of Ethylmalonyl-CoA Pathway Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of metabolites in complex biological mixtures. Its non-destructive nature and the wealth of structural information it provides make it an invaluable tool for studying metabolic pathways such as the ethylmalonyl-CoA (EM-CoA) pathway. The EM-CoA pathway is a central carbon assimilation route in many bacteria, distinct from the canonical glyoxylate (B1226380) cycle, and is of significant interest for metabolic engineering and drug discovery.
These application notes provide an overview of the utility of NMR spectroscopy in elucidating the intermediates of the EM-CoA pathway. Detailed protocols for sample preparation, NMR data acquisition, and analysis are provided to guide researchers in applying this technique to their specific research questions.
Applications of NMR in Studying the Ethylmalonyl-CoA Pathway
NMR spectroscopy, particularly when coupled with isotopic labeling, offers unique insights into the operation of the EM-CoA pathway. Key applications include:
-
Metabolite Identification and Quantification: One-dimensional (1D) and two-dimensional (2D) NMR techniques can be used to identify and quantify the individual intermediates of the EM-CoA pathway in cell extracts. Quantitative NMR (qNMR) allows for the determination of absolute concentrations of these metabolites.[1][2]
-
Metabolic Flux Analysis: By using 13C-labeled substrates, researchers can trace the flow of carbon through the pathway. Analysis of 13C positional enrichment in downstream metabolites by NMR provides detailed information on the relative activities of different enzymatic steps and the overall pathway flux.[3][4][5]
-
Enzyme Assays: NMR can be used to monitor the enzymatic conversion of substrates to products in real-time, enabling the characterization of enzyme kinetics within the pathway.
-
Structural Elucidation: For novel or modified intermediates, NMR remains the gold standard for unambiguous structure determination.
Key Intermediates of the Ethylmalonyl-CoA Pathway
The core intermediates of the ethylmalonyl-CoA pathway that can be monitored by NMR include:
-
Crotonyl-CoA
-
Ethylmalonyl-CoA
-
Methylsuccinyl-CoA
-
Mesaconyl-CoA
-
Propionyl-CoA
-
Methylmalonyl-CoA
Data Presentation: NMR Chemical Shifts
The following table summarizes the reported and predicted 1H and 13C NMR chemical shifts for the key acyl moieties of the EM-CoA pathway intermediates. Note that chemical shifts are sensitive to solvent, pH, and temperature, and thus the provided values should be used as a reference.
| Intermediate | Moiety | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Crotonyl-CoA | CH3 | ~1.8 | ~18 |
| =CH- | ~6.1 | ~125 | |
| =CH-CO | ~7.0 | ~145 | |
| C=O | - | ~195 | |
| Ethylmalonyl-CoA | CH3 | ~1.0 | ~12 |
| -CH2- | ~2.5 | ~28 | |
| -CH(CO)- | ~3.5 | ~55 | |
| C=O (thioester) | - | ~202 | |
| C=O (carboxyl) | - | ~175 | |
| Methylsuccinyl-CoA | CH3 | ~1.2 | ~15 |
| -CH(CH3)- | ~2.8 | ~40 | |
| -CH2-CO | ~2.6 | ~35 | |
| C=O (thioester) | - | ~203 | |
| C=O (carboxyl) | - | ~180 | |
| Mesaconyl-CoA [6] | α-CH3 | 2.26 | 14.3 |
| β-CH | 6.70 | 149.4 | |
| C=O (thioester) | - | 195.3 | |
| Propionyl-CoA | CH3 | ~1.1 | ~10 |
| -CH2- | ~2.5 | ~30 | |
| C=O | - | ~205 | |
| Methylmalonyl-CoA [7][8] | CH3 | ~1.3 | ~14 |
| -CH- | ~3.5 | ~50 | |
| C=O (thioester) | - | ~204 | |
| C=O (carboxyl) | - | ~176 |
Note: Some values are estimated based on typical chemical shift ranges for the respective functional groups.
Experimental Protocols
Sample Preparation for NMR Analysis of CoA Esters from Bacterial Cultures
This protocol is adapted from methodologies used in metabolomics studies of bacterial pathways.[9][10][11]
Materials:
-
Bacterial cell culture grown under desired conditions (e.g., with 13C-labeled substrate for flux analysis).
-
Quenching solution: 60% methanol, 0.85% (w/v) ammonium (B1175870) bicarbonate (-40°C).
-
Extraction solvent: 50% acetonitrile (B52724) in water, pre-chilled to 4°C.
-
Phosphate (B84403) buffer (100 mM, pH 7.0) in D2O.
-
Internal standard (e.g., TSP, DSS, or a non-endogenous compound of known concentration).
-
NMR tubes.
Protocol:
-
Quenching Metabolism: Rapidly harvest a known quantity of cells from the culture by centrifugation at 4°C. Immediately resuspend the cell pellet in ice-cold quenching solution to halt enzymatic activity.
-
Cell Lysis and Extraction: Centrifuge the quenched cell suspension and discard the supernatant. Add a defined volume of cold extraction solvent to the cell pellet. Lyse the cells by bead beating or sonication on ice.
-
Protein and Debris Removal: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Preparation for NMR: Transfer the supernatant to a new tube and lyophilize. Reconstitute the dried extract in a precise volume of phosphate buffer in D2O containing the internal standard.
-
Transfer to NMR Tube: Transfer the final solution to an NMR tube for analysis.
1D 1H and 13C NMR Data Acquisition
Instrument Setup:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Tune and shim the spectrometer for optimal field homogeneity.
1H NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D pulse sequence with water suppression (e.g., presaturation or WATERGATE).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (D1): For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest (typically 5-10 seconds).
-
Number of Scans: Dependent on sample concentration, typically 64-256 scans for sufficient signal-to-noise.
13C NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D pulse sequence with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required (e.g., 1024-4096 or more), depending on the sample concentration.
2D NMR for Resonance Assignment
For unambiguous assignment of resonances, especially in complex mixtures, 2D NMR experiments are recommended.
-
1H-1H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, useful for tracing proton networks within a molecule.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, aiding in the assembly of molecular fragments.
Mandatory Visualizations
Ethylmalonyl-CoA Pathway
Caption: Overview of the Ethylmalonyl-CoA Pathway.
Experimental Workflow for NMR-based Metabolomics
Caption: Workflow for NMR analysis of metabolites.
Conclusion
NMR spectroscopy is a robust and versatile technique for the detailed investigation of the ethylmalonyl-CoA pathway. By following the protocols outlined in these application notes, researchers can gain valuable insights into the identity, concentration, and metabolic flux of the pathway's intermediates. This information is critical for advancing our understanding of microbial metabolism and for the development of novel biotechnological and therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the mechanism of action of methylmalonyl-CoA mutase. Change of the steric course on isotope substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of sample preparation protocols for quantitative NMR-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of (S)-Ethylmalonyl-CoA in Cell Extracts by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ethylmalonyl-CoA is a key intermediate in the ethylmalonyl-CoA pathway, an alternative to the glyoxylate (B1226380) cycle for acetyl-CoA assimilation in some bacteria.[1][2][3] In mammalian systems, the formation of ethylmalonyl-CoA can occur as a byproduct of fatty acid and branched-chain amino acid metabolism, and its accumulation may be indicative of certain metabolic dysregulations.[4][5] Accurate quantification of this compound in cell extracts is crucial for understanding its role in cellular metabolism, toxicology, and as a potential biomarker in drug development. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway and Experimental Workflow
The ethylmalonyl-CoA pathway is primarily characterized in bacteria for the conversion of acetyl-CoA to other precursor metabolites.[3] In mammalian cells, ethylmalonyl-CoA can be formed from butyryl-CoA by the action of carboxylases such as propionyl-CoA carboxylase and acetyl-CoA carboxylase.[4] An enzyme, ethylmalonyl-CoA decarboxylase, has been identified in mammalian tissues that can break down this potentially toxic metabolite.[4][5]
Caption: Metabolic context of this compound formation and degradation.
The experimental workflow for quantifying this compound involves several key steps from sample preparation to data analysis.
Caption: General experimental workflow for this compound quantification.
Data Presentation
Quantitative data for endogenous this compound in mammalian cell lines is not widely available in published literature. The following table provides a template for presenting such data, populated with hypothetical values for demonstration purposes. It is recommended to normalize data to cell number or protein concentration.
| Metabolite | Cell Line A (pmol/10^6 cells) | Cell Line B (pmol/10^6 cells) |
| This compound | [Hypothetical Value] | [Hypothetical Value] |
| Acetyl-CoA | [Reported Range: 1-50] | [Reported Range: 1-50] |
| Propionyl-CoA | [Reported Range: 0.1-5] | [Reported Range: 0.1-5] |
| Butyryl-CoA | [Reported Range: 0.01-1] | [Reported Range: 0.01-1] |
Experimental Protocols
Cell Culture and Harvesting
-
Culture cells to the desired confluency (typically 80-90%) in appropriate multi-well plates (e.g., 6-well or 12-well plates).
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For quenching metabolism, add a pre-chilled extraction solvent directly to the well. A common solvent is 80% methanol (B129727) in water, stored at -80°C.[6] Alternatively, a mixture of methanol, acetonitrile, and water can be used.[7]
Metabolite Extraction
-
After adding the cold extraction solvent, scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
To ensure complete cell lysis and protein precipitation, vortex the tubes vigorously and incubate on ice for 15-20 minutes.
-
Centrifuge the samples at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.[6]
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried pellets can be stored at -80°C until analysis.[7]
Sample Reconstitution
-
Prior to LC-MS/MS analysis, reconstitute the dried metabolite pellet in a suitable solvent. A common reconstitution solvent for short-chain acyl-CoAs is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8-7.0).[6] The volume should be optimized based on the expected concentration and the sensitivity of the mass spectrometer (e.g., 50-100 µL).
-
Vortex the samples and centrifuge at high speed to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for analysis.
LC-MS/MS Analysis
The following are general parameters that should be optimized for the specific instrument used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for the separation of short-chain acyl-CoAs (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the more hydrophobic acyl-CoAs. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20.1-25 min, 5% B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for this compound will be its [M+H]+ adduct. The primary product ion results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 m/z).[6]
-
Precursor Ion (Q1) for Ethylmalonyl-CoA: m/z 854.2
-
Product Ion (Q3) for Ethylmalonyl-CoA: m/z 347.1
-
-
Instrument parameters such as collision energy and declustering potential should be optimized for this compound using a pure standard.
-
Quantification
-
Prepare a calibration curve using a certified standard of this compound. The concentration range should encompass the expected levels in the cell extracts.
-
An internal standard, such as a stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled acetyl-CoA or a non-endogenous odd-chain acyl-CoA), should be added to all samples and standards to correct for variations in extraction efficiency and matrix effects.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the final concentration to the cell number or total protein content of the original sample.
Conclusion
The protocol described provides a robust and sensitive method for the quantification of this compound in cell extracts using LC-MS/MS. This methodology can be adapted for the analysis of other short-chain acyl-CoAs, providing a valuable tool for researchers in metabolism, cell biology, and drug development to investigate the roles of these important metabolites. While quantitative data for this compound in mammalian cells is currently scarce, the application of this protocol will contribute to a better understanding of its physiological and pathological significance.
References
- 1. Ethylmalonyl Coenzyme A Mutase Operates as a Metabolic Control Point in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crotonyl-CoA Carboxylase/Reductase (Ccr) Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonyl-CoA carboxylase/reductase (Ccr) is a key enzyme in the ethylmalonyl-CoA pathway, an alternative route for acetate (B1210297) assimilation in microorganisms that lack a functional glyoxylate (B1226380) cycle.[1] This enzyme catalyzes the NADPH-dependent reductive carboxylation of (E)-crotonyl-CoA to (2S)-ethylmalonyl-CoA.[2][3][4] In the absence of CO2, Ccr can also catalyze the reduction of crotonyl-CoA to butyryl-CoA, albeit at a much lower rate.[2][3][5] The unique CO2 fixation capability of Ccr makes it a subject of significant interest in biotechnology and drug development. These application notes provide detailed protocols for assaying Ccr activity, along with relevant quantitative data and pathway diagrams.
Data Presentation
Table 1: Kinetic Parameters of Crotonyl-CoA Carboxylase/Reductase (Ccr)
| Substrate | Apparent KM | Organism/Enzyme | Reference |
| Crotonyl-CoA | 0.4 mM | Rhodobacter sphaeroides | [6] |
| Crotonyl-CoA | 21 ± 2 µM | Kitasatospora setae (KsCcr) | [5] |
| Acryloyl-CoA | 0.5 mM | Rhodobacter sphaeroides | [6] |
| NADPH | 0.7 mM | Rhodobacter sphaeroides | [6] |
| NADPH | 37 ± 4 µM | Kitasatospora setae (KsCcr) | [5] |
| HCO3- | 14 mM | Rhodobacter sphaeroides | [6] |
| CO2 | 90 ± 10 µM | Kitasatospora setae (KsCcr) | [5] |
Table 2: Specific Activity of Crotonyl-CoA Carboxylase/Reductase (Ccr)
| Reaction | Specific Activity (Vmax) | Enzyme | Reference |
| Reductive Carboxylation | 40 units/mg | Recombinant Ccr | [2] |
| Reductive Carboxylation | 100 units/mg | Tagged Recombinant Ccr | [2] |
| Reduction | 3 units/mg | Recombinant Ccr | [6] |
| Reduction | 10 units/mg | Tagged Recombinant Ccr | [6] |
One unit corresponds to 1 µmol of product formed per minute.[3]
Signaling Pathway
The following diagram illustrates the position of Crotonyl-CoA Carboxylase/Reductase in the Ethylmalonyl-CoA pathway.
Caption: Role of Ccr in the Ethylmalonyl-CoA Pathway.
Experimental Protocols
Spectrophotometric Assay for Crotonyl-CoA Carboxylase/Reductase Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of Ccr by monitoring the oxidation of NADPH at 365 nm.[5]
Materials:
-
Purified Crotonyl-CoA Carboxylase/Reductase (Ccr) enzyme
-
(E)-Crotonyl-CoA
-
NADPH
-
Potassium phosphate (B84403) buffer (K2HPO4), 1 M, pH 8.0
-
Sodium bicarbonate (NaHCO3) or gaseous CO2
-
Carbonic anhydrase (optional, to ensure rapid equilibrium between CO2 and HCO3-)[2]
-
Spectrophotometer capable of measuring absorbance at 365 nm
-
Cuvettes
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture with the following components. Note that for determining the KM of one substrate, the others should be kept at saturating concentrations (e.g., 10x their KM value).[5]
-
100 mM Potassium phosphate buffer, pH 8.0
-
Varying concentrations of Crotonyl-CoA (e.g., 0-1 mM)
-
Varying concentrations of NADPH (e.g., 0-2 mM)
-
Saturating concentration of NaHCO3 (e.g., 50 mM) or equilibrate the buffer with CO2 gas.
-
20 µg/mL Carbonic anhydrase (optional)[5]
-
Add sterile, deionized water to the final volume.
-
-
Enzyme Addition and Measurement:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of Ccr enzyme.
-
Immediately start monitoring the decrease in absorbance at 365 nm due to the oxidation of NADPH (εNADPH, 365nm = 3.33 mM-1cm-1).[5]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the varying substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the apparent KM and Vmax values.[5]
-
Control Reactions:
-
No Enzyme Control: A reaction mixture without Ccr to ensure no non-enzymatic oxidation of NADPH.
-
No Substrate Control: A reaction mixture without crotonyl-CoA to establish the baseline of NADPH stability in the presence of the enzyme.
-
Assay for Reductase Activity: To measure the simple reduction of crotonyl-CoA to butyryl-CoA, perform the assay in the absence of CO2/HCO3-.[5]
Experimental Workflow
The following diagram outlines the general workflow for the spectrophotometric assay of Ccr.
Caption: Workflow for Ccr Spectrophotometric Assay.
References
- 1. File:Ethylmalonyl-CoA pathway.svg - Wikimedia Commons [commons.wikimedia.org]
- 2. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four amino acids define the CO2 binding pocket of enoyl-CoA carboxylases/reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for Heterologous Expression of Ethylmalonyl-CoA Pathway Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of key enzymes of the ethylmalonyl-CoA (EMC) pathway. This pathway is of significant interest for metabolic engineering and the production of valuable chemicals and pharmaceuticals.
Introduction to the Ethylmalonyl-CoA Pathway
The ethylmalonyl-CoA pathway is a central metabolic route in many microorganisms, including Rhodobacter sphaeroides and Methylobacterium extorquens, for the assimilation of C2 compounds like acetate.[1][2] Unlike the glyoxylate (B1226380) cycle, the EMC pathway utilizes a unique set of enzymes to convert acetyl-CoA into key metabolic intermediates such as glyoxylate and succinyl-CoA.[3][4] The core enzymes of this pathway include Crotonyl-CoA Carboxylase/Reductase (Ccr), Ethylmalonyl-CoA Mutase (Ecm), Ethylmalonyl-CoA/Methylmalonyl-CoA Epimerase, and (2S)-Methylsuccinyl-CoA Dehydrogenase (Mcd).[5][6] The heterologous expression of these enzymes in a host organism like Escherichia coli is a crucial step in harnessing this pathway for biotechnological applications, such as the production of biofuels and specialty chemicals.[7]
Key Enzymes of the Ethylmalonyl-CoA Pathway
A summary of the key enzymes and their functions in the pathway is provided below.
| Enzyme | Abbreviation | Function |
| Acetyl-CoA C-acetyltransferase | PhaA | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.[5] |
| Acetoacetyl-CoA reductase | PhaB | Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.[5] |
| 3-Hydroxybutyryl-CoA dehydratase | CroR | Dehydrates (R)-3-hydroxybutyryl-CoA to crotonyl-CoA.[5] |
| Crotonyl-CoA Carboxylase/Reductase | Ccr | Catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA.[8] |
| Ethylmalonyl-CoA/Methylmalonyl-CoA Epimerase | Epi | Interconverts (2S)-ethylmalonyl-CoA and (2R)-ethylmalonyl-CoA, as well as (S)- and (R)-methylmalonyl-CoA.[5] |
| (2R)-Ethylmalonyl-CoA Mutase | Ecm | Isomerizes (2R)-ethylmalonyl-CoA to (2S)-methylsuccinyl-CoA.[5] |
| (2S)-Methylsuccinyl-CoA Dehydrogenase | Mcd | Oxidizes (2S)-methylsuccinyl-CoA to mesaconyl-CoA.[6] |
| Mesaconyl-CoA hydratase | Mcd | Hydrates mesaconyl-CoA to β-methylmalyl-CoA.[2] |
| β-Methylmalyl-CoA lyase | Mcl1 | Cleaves β-methylmalyl-CoA to glyoxylate and propionyl-CoA.[5] |
| Propionyl-CoA carboxylase | Pcc | Carboxylates propionyl-CoA to (S)-methylmalonyl-CoA.[2] |
| Methylmalonyl-CoA mutase | Mcm | Converts (R)-methylmalonyl-CoA to succinyl-CoA. |
Quantitative Data Summary
The following tables summarize key quantitative data for heterologously expressed EMC pathway enzymes. Data is compiled from various sources and experimental conditions may differ.
Table 1: Kinetic Parameters of Heterologously Expressed EMC Pathway Enzymes
| Enzyme | Source Organism | Host Organism | Substrate | Km (µM) | kcat (s-1) | Specific Activity (U/mg) | Reference |
| Crotonyl-CoA Carboxylase/Reductase | Rhodobacter sphaeroides | E. coli | Crotonyl-CoA | 400 | - | 103 | [4] |
| NADPH | 700 | - | - | [4] | |||
| NaHCO3 | 14000 | - | - | [4] | |||
| Ethylmalonyl-CoA Decarboxylase (ECHDC1) | Rat | E. coli | (S)-Ethylmalonyl-CoA | - | - | 8800 | [9] |
| Methylmalonyl-CoA Epimerase | Propionibacterium shermanii | E. coli | - | - | - | - | [3][10] |
| (2S)-Methylsuccinyl-CoA Dehydrogenase | Paracoccus denitrificans | E. coli | (2S)-Methylsuccinyl-CoA | - | - | - | [11] |
Note: "-" indicates data not available in the cited sources.
Table 2: Protein Yields and Metabolite Concentrations in Engineered E. coli
| Expressed Enzyme(s) | Host Strain | Protein Yield (% of total cell protein) | Metabolite | Concentration (mg/L) | Reference |
| Methylmalonyl-CoA Epimerase | E. coli SRP84 | 20-35 | - | - | [3][10] |
| Methylmalonyl-CoA mutase + Epimerase + DEBS | E. coli BAP1 | - | (2R)-methylmalonyl-CoA | ~10% of CoA pool | [12] |
| 6-deoxyerythronolide B (6-dEB) | - | [12] | |||
| Acetyl-CoA Carboxylase (ACC) overexpression | E. coli | - | Malonyl-CoA | Increased 278% | [13] |
| Malonate symporter + Malonyl-CoA synthetase | E. coli | - | (2S)-naringenin | 6.8-fold increase | [14] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
This section provides detailed protocols for the heterologous expression of EMC pathway enzymes in E. coli.
General Workflow for Heterologous Expression
The overall workflow for expressing the EMC pathway enzymes is depicted below. This involves gene synthesis with codon optimization, cloning into an appropriate expression vector, transformation into a suitable E. coli host strain, protein expression through induction, and subsequent purification.[15][16]
Gene Synthesis and Codon Optimization
For optimal expression of genes from organisms like Rhodobacter sphaeroides in E. coli, it is highly recommended to perform codon optimization.[17][18][19] This involves adapting the codon usage of the target genes to match that of the E. coli host, which can significantly improve protein expression levels.[17][20] Several commercial services are available for gene synthesis and codon optimization.
Vector and Host Selection
-
Expression Vector: A high-copy number plasmid with a strong, inducible promoter is recommended. The pET series of vectors (e.g., pET-28b) are widely used for protein expression in E. coli and often include an N- or C-terminal His-tag for simplified protein purification.[21]
-
Host Strain: E. coli BL21(DE3) and its derivatives are the most common hosts for recombinant protein production.[1][22][23][24] These strains contain a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter, allowing for IPTG-inducible expression of the target gene cloned into a pET vector.[21] For proteins that may be toxic or prone to forming inclusion bodies, strains like Rosetta(DE3) or Lemo21(DE3) can be beneficial as they supply tRNAs for rare codons or allow for tunable expression levels, respectively.[1][17]
Protocol: Transformation and Expression
-
Transformation: Transform the expression plasmid containing the gene of interest into chemically competent E. coli BL21(DE3) cells using a standard heat-shock protocol.[25]
-
Thaw competent cells on ice.
-
Add 1-5 µL of plasmid DNA to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock at 42°C for 45-60 seconds.
-
Immediately place on ice for 2 minutes.
-
Add 900 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.
-
Plate on LB agar (B569324) plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.
-
-
Starter Culture: Inoculate a single colony from the plate into 5-10 mL of LB medium containing the selective antibiotic.[23] Grow overnight at 37°C with shaking (200-250 rpm).
-
Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture (typically a 1:100 dilution).[22] Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1][22]
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[24]
-
Expression: Continue to incubate the culture under inducing conditions. Optimal temperature and time can vary depending on the protein. Common conditions are:
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).[23] Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol: Protein Purification (His-tagged proteins)
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the soluble protein fraction.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein to a suitable storage buffer (e.g., using dialysis or a desalting column).
-
Analysis: Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration using a standard method like the Bradford assay.
Signaling Pathways and Logical Relationships
The Ethylmalonyl-CoA Pathway
The following diagram illustrates the core reactions of the ethylmalonyl-CoA pathway.
These protocols and notes provide a foundational guide for the successful heterologous expression and analysis of ethylmalonyl-CoA pathway enzymes. Further optimization of expression conditions and purification strategies may be required for specific enzymes to achieve maximal yield and activity.
References
- 1. neb.com [neb.com]
- 2. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mro.massey.ac.nz [mro.massey.ac.nz]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for substrate specificity of methylsuccinyl-CoA dehydrogenase, an unusual member of the acyl-CoA dehydrogenase family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crotonyl-CoA carboxylase/reductase - Wikipedia [en.wikipedia.org]
- 9. Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cloning and expression of the Propionibacterium shermanii methylmalonyl-CoA epimerase gene in Escherichia coli : a thesis presented in partial fulfilment of the requirements for the degree of Master of Science in Biochemistry at Massey University [mro.massey.ac.nz]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic engineering of a methylmalonyl-CoA mutase-epimerase pathway for complex polyketide biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Engineering a Novel Metabolic Pathway for Improving Cellular Malonyl-CoA Levels in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. Developing a codon optimization method for improved expression of recombinant proteins in actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]
- 22. neb.com [neb.com]
- 23. static.igem.wiki [static.igem.wiki]
- 24. home.sandiego.edu [home.sandiego.edu]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Metabolic Engineering to Increase (S)-Ethylmalonyl-CoA Pools
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed strategies and protocols for the metabolic engineering of microbial hosts to enhance the intracellular availability of (S)-Ethylmalonyl-CoA, a key precursor for the biosynthesis of valuable polyketides and other secondary metabolites.
Introduction
This compound is a crucial extender unit in the biosynthesis of a wide range of commercially important polyketides, including immunosuppressants and antibiotics. The limited intracellular availability of this precursor often presents a significant bottleneck in achieving high production titers of these valuable compounds. Metabolic engineering offers a powerful approach to overcome this limitation by rationally modifying the cellular metabolism of the production host to channel more carbon flux towards this compound.
This document outlines proven metabolic engineering strategies, provides detailed experimental protocols for their implementation, and presents quantitative data from successful case studies. The focus is on the manipulation of the ethylmalonyl-CoA (EMC) pathway, a key metabolic route for the synthesis of this compound from the central metabolite acetyl-CoA.
Metabolic Engineering Strategies
The core of the EMC pathway involves the conversion of crotonyl-CoA to this compound, catalyzed by the enzyme crotonyl-CoA carboxylase/reductase (Ccr). Key strategies to enhance the this compound pool focus on increasing the metabolic flux through this pathway and preventing its subsequent conversion to other metabolites.
Two primary strategies have proven effective:
-
Overexpression of Key Pathway Enzymes: Increasing the expression of enzymes that directly contribute to the synthesis of this compound can effectively pull more carbon flux through the EMC pathway. Key targets for overexpression include:
-
Crotonyl-CoA Carboxylase/Reductase (Ccr): This enzyme catalyzes the reductive carboxylation of crotonyl-CoA to form this compound, a critical step in the pathway.[1][2]
-
3-Hydroxybutyryl-CoA Dehydrogenase (Hcd): This enzyme is involved in the pathway leading to the formation of the Ccr substrate, crotonyl-CoA.[1][2]
-
-
Blocking Competing Pathways: Deleting genes that encode enzymes responsible for the conversion of this compound to other metabolites can lead to its accumulation. A key target for gene deletion is:
-
Ethylmalonyl-CoA Mutase (meaA): This enzyme catalyzes the conversion of this compound to methylsuccinyl-CoA, a subsequent step in the EMC pathway. Deletion of the meaA gene effectively creates a metabolic block, leading to the accumulation of this compound.
-
Data Presentation
The following tables summarize the quantitative outcomes of the described metabolic engineering strategies on the production of this compound-derived compounds.
| Host Organism | Genetic Modification | Target Product | Improvement in Product Titer | Reference |
| Streptomyces hygroscopicus var. ascomyceticus | Overexpression of hcd and ccr | Ascomycin (B1665279) | 1.43-fold increase | [1][2] |
| Streptomyces venezuelae | Deletion of meaA | Tylactone | ~10-fold increase |
| Host Organism | Genetic Modification | Intracellular Metabolite | Change in Metabolite Pool | Reference |
| Streptomyces venezuelae | Deletion of meaA | This compound | ~4-fold increase |
Mandatory Visualizations
Caption: The Ethylmalonyl-CoA (EMC) pathway for the biosynthesis of this compound.
Caption: A general experimental workflow for engineering and analyzing strains for enhanced this compound production.
Experimental Protocols
Protocol 1: Gene Deletion in Streptomyces using PCR-Targeting Mutagenesis (REDIrect)
This protocol is adapted from the REDIrect methodology for gene replacement in Streptomyces. It describes the generation of a meaA deletion mutant.
Materials:
-
Streptomyces venezuelae wild-type strain
-
E. coli BW25113/pIJ790 (containing the λ Red recombination system)
-
Cosmid library of S. venezuelae
-
pIJ773 plasmid (template for apramycin (B1230331) resistance cassette)
-
Primers for meaA disruption (see below)
-
General molecular biology reagents (PCR enzymes, restriction enzymes, ligase, etc.)
-
Media for E. coli and Streptomyces growth and selection
Primer Design:
Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the meaA gene and 20-nucleotide priming sequences for the apramycin resistance cassette in pIJ773.
-
Forward Primer: 39 nt upstream of meaA start codon + 5'-ATTCCGGGGATCCGTCGACC-3'
-
Reverse Primer: 39 nt downstream of meaA stop codon + 5'-TGTAGGCTGGAGCTGCTTCG-3'
Procedure:
-
PCR Amplification of Disruption Cassette:
-
Perform PCR using the designed primers and pIJ773 as a template to amplify the apramycin resistance cassette flanked by the meaA homology regions.
-
Purify the PCR product.
-
-
Electroporation of E. coli:
-
Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the appropriate S. venezuelae cosmid containing the meaA gene.
-
Electroporate the purified PCR product into the competent cells.
-
Select for apramycin-resistant colonies.
-
-
Verification of Recombination in E. coli:
-
Isolate cosmid DNA from apramycin-resistant colonies.
-
Confirm the replacement of the meaA gene with the apramycin resistance cassette by PCR and restriction digestion.
-
-
Conjugation into Streptomyces venezuelae:
-
Introduce the mutagenized cosmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and S. venezuelae recipient.
-
Select for exconjugants that have undergone double crossover, resulting in the replacement of the chromosomal meaA gene with the apramycin resistance cassette. These will be apramycin-resistant and sensitive to the cosmid's selective marker.
-
-
Confirmation of meaA Deletion:
-
Confirm the gene deletion in the S. venezuelae mutant by PCR using primers flanking the meaA locus.
-
Protocol 2: Overexpression of ccr and hcd in Streptomyces
This protocol describes the construction of an overexpression plasmid and its introduction into Streptomyces.
Materials:
-
Streptomyces expression vector (e.g., pSET152-based with a strong constitutive promoter like ermEp*)
-
Genomic DNA from the host strain as a template for PCR
-
Primers for amplifying ccr and hcd genes
-
General molecular biology reagents
-
E. coli and Streptomyces strains for cloning and expression
Procedure:
-
Gene Amplification and Cloning:
-
Amplify the coding sequences of the ccr and hcd genes from the genomic DNA of the host Streptomyces species.
-
Clone the amplified genes into the expression vector under the control of a strong constitutive promoter. The genes can be cloned as an operon or on separate plasmids.
-
-
Transformation into E. coli:
-
Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
-
Select for transformants and verify the plasmid constructs by restriction digestion and sequencing.
-
-
Conjugation into Streptomyces:
-
Introduce the verified expression plasmid into a non-methylating E. coli donor strain.
-
Conjugate the plasmid into the desired Streptomyces host strain.
-
Select for exconjugants containing the overexpression plasmid.
-
-
Verification of Overexpression:
-
Confirm the overexpression of the target genes by RT-qPCR or by assaying the enzymatic activity of Ccr and Hcd in cell-free extracts.
-
Protocol 3: Extraction and Quantification of Intracellular Acyl-CoA Pools by LC-MS/MS
This protocol provides a general method for the analysis of intracellular acyl-CoA esters.
Materials:
-
Engineered and wild-type Streptomyces strains
-
Quenching solution (e.g., 60% methanol (B129727), -40°C)
-
Extraction solvent (e.g., acetonitrile (B52724):isopropanol:water, 3:1:1, v/v/v)
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Cell Quenching and Harvesting:
-
Rapidly quench the metabolism of a known amount of cells by adding cold quenching solution.
-
Harvest the cells by centrifugation at low temperature.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in the cold extraction solvent containing known concentrations of internal standards.
-
Lyse the cells by bead beating or sonication.
-
Centrifuge to pellet cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the extracted metabolites.
-
Dry the extract under vacuum or nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the acyl-CoA esters using a C18 reverse-phase column with a suitable gradient (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the different acyl-CoA species using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound and other acyl-CoAs by comparing the peak areas of the endogenous metabolites to their corresponding internal standards.
-
Normalize the concentrations to the cell biomass.
-
Conclusion
The metabolic engineering strategies and protocols outlined in this document provide a robust framework for increasing the intracellular pool of this compound in microbial hosts. By implementing these approaches, researchers can significantly enhance the production of valuable polyketides and other natural products, thereby facilitating their development for pharmaceutical and other applications. The provided quantitative data and detailed methodologies serve as a valuable resource for scientists and engineers working in the field of metabolic engineering and drug development.
References
- 1. Metabolic network model guided engineering ethylmalonyl-CoA pathway to improve ascomycin production in Streptomyces hygroscopicus var. ascomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic network model guided engineering ethylmalonyl-CoA pathway to improve ascomycin production in Streptomyces hygroscopicus var. ascomyceticus - PMC [pmc.ncbi.nlm.nih.gov]
Biotechnological Applications of the Ethylmalonyl-CoA Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The ethylmalonyl-CoA (EMC) pathway represents a significant metabolic route for carbon assimilation in various microorganisms, offering a distinct alternative to the well-known glyoxylate (B1226380) cycle.[1][2][3] This pathway is particularly prominent in α-proteobacteria such as Rhodobacter sphaeroides and Methylobacterium extorquens, as well as in actinomycetes like Streptomyces species.[1] Its primary function is the conversion of the central carbon intermediate, acetyl-CoA, into other precursor metabolites essential for biosynthesis.[1] The EMC pathway is characterized by a series of unique CoA-ester intermediates, including (2R)- and (2S)-ethylmalonyl-CoA, (2S)-methylsuccinyl-CoA, and mesaconyl-(C1)-CoA, which are interconverted by novel enzymes.[1] This unique biochemistry provides a rich toolkit for metabolic engineering and synthetic biology, enabling the production of a wide array of value-added products.
Application Note 1: Enhanced Polyketide Production in Streptomyces
The EMC pathway is a vital source of (2S)-ethylmalonyl-CoA, a key extender unit in the biosynthesis of complex polyketides, a class of natural products with diverse therapeutic applications, including antibiotics and immunosuppressants.[4][5] Metabolic engineering of the EMC pathway in Streptomyces has emerged as a powerful strategy to boost the production of these valuable compounds.
Key Engineering Strategies:
-
Overexpression of Pathway Genes: Increasing the expression of key enzymes in the EMC pathway can enhance the flux towards ethylmalonyl-CoA. For instance, overexpression of hcd (encoding 3-hydroxybutyryl-CoA dehydrogenase) and ccr (encoding crotonyl-CoA carboxylase/reductase) has been shown to significantly increase the production of ascomycin (B1665279) in Streptomyces hygroscopicus var. ascomyceticus.[6]
-
Deletion of Competing Pathways: Deleting genes that divert intermediates away from the desired product can increase the precursor pool. A notable example is the deletion of the meaA gene, which encodes the coenzyme B₁₂-dependent ethylmalonyl-CoA mutase. This deletion prevents the conversion of ethylmalonyl-CoA to methylsuccinyl-CoA, thereby increasing the intracellular concentration of ethylmalonyl-CoA available for polyketide synthesis.[4] This strategy, combined with ethylmalonate supplementation, led to a dramatic, approximately 10-fold increase in tylactone (B1246279) production in Streptomyces venezuelae.[4]
Quantitative Data on Enhanced Polyketide Production:
| Engineered Strain | Genetic Modification | Product | Titer/Yield Improvement | Reference |
| Streptomyces hygroscopicus var. ascomyceticus HA-Hcd-Ccr | Overexpression of hcd and ccr | Ascomycin | 438.95 mg/L | [6] |
| Streptomyces venezuelae | Deletion of meaA gene + ethylmalonate supplementation | Tylactone | ~10-fold increase | [4] |
Application Note 2: C1 and C2 Carbon Source Utilization for Bioproduction
The EMC pathway is central to the assimilation of one-carbon (C1) compounds like methanol (B129727) and two-carbon (C2) compounds like acetate (B1210297).[3][7] This metabolic capability makes organisms harboring this pathway attractive platforms for converting these abundant and non-food feedstocks into valuable chemicals.
-
Methylobacterium extorquens , a model methylotroph, utilizes the EMC pathway to generate glyoxylate from acetyl-CoA during growth on methanol.[3][7] This is crucial for replenishing the serine cycle, the primary carbon assimilation pathway in this organism.
-
Rhodobacter sphaeroides , a photosynthetic bacterium, employs the EMC pathway for acetate assimilation, a process that is linked to the production of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers.[2]
Engineering these organisms to channel the flux from C1 and C2 feedstocks through the EMC pathway towards desired products is a promising area of research.
Application Note 3: A Source of Novel Biochemicals and Enzymes
The EMC pathway is a treasure trove of unique CoA-ester intermediates and novel enzymes with significant biotechnological potential.[1][8]
-
Crotonyl-CoA Carboxylase/Reductase (CCR): This key enzyme catalyzes the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA, a reaction that is unprecedented in biology.[5][9] Its unique catalytic mechanism makes it a valuable tool for biocatalysis and synthetic biology applications.
-
(3S)-Malyl-CoA Thioesterase: This enzyme represents a new class of thioesterases and is involved in the final steps of the pathway.[1]
The unique intermediates of the pathway, such as ethylmalonyl-CoA and methylsuccinyl-CoA, can serve as building blocks for the synthesis of specialty chemicals and polymers.
Experimental Protocols
Protocol 1: Metabolic Engineering of Streptomyces for Enhanced Polyketide Production (General Workflow)
This protocol outlines a general workflow for the metabolic engineering of Streptomyces to enhance polyketide production by manipulating the EMC pathway.
Caption: General workflow for metabolic engineering of Streptomyces.
1. Target Gene Identification and Plasmid Construction:
- Identify target genes for overexpression (e.g., ccr, hcd) or deletion (e.g., meaA) based on the desired metabolic outcome.
- Amplify the genes of interest from Streptomyces genomic DNA using PCR.
- Clone the genes into suitable E. coli-Streptomyces shuttle vectors for overexpression or create gene deletion cassettes using standard molecular biology techniques.
2. Transformation of Streptomyces :
- Prepare Streptomyces protoplasts or use conjugation from an E. coli donor strain to introduce the engineered plasmids.
- Select for transformants on appropriate antibiotic-containing media.
3. Cultivation and Fermentation:
- Inoculate a seed culture of the engineered Streptomyces strain in a suitable liquid medium (e.g., TSB).
- Transfer the seed culture to a production medium and incubate under optimal conditions for polyketide production (e.g., temperature, shaking speed).
4. Extraction and Analysis of Polyketides:
- Harvest the culture broth and extract the polyketide product using an appropriate organic solvent (e.g., ethyl acetate).
- Concentrate the organic extract and analyze the product by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.
Protocol 2: Quantification of Acyl-CoA Intermediates by HPLC
This protocol provides a method for the extraction and quantification of acyl-CoA thioesters, including intermediates of the EMC pathway, from bacterial cells.
Caption: Workflow for the analysis of acyl-CoA intermediates by HPLC.
1. Sample Preparation:
- Rapidly harvest bacterial cells from culture and quench metabolic activity, for example, by filtration and immediate immersion in a cold solvent mixture.
- Extract the acyl-CoAs using a suitable extraction buffer, often containing a strong acid like perchloric acid to precipitate proteins.
- Neutralize the extract and centrifuge to remove precipitated proteins.
2. HPLC Analysis:
- Column: C18 reverse-phase column.
- Mobile Phase A: Aqueous buffer (e.g., 100 mM potassium phosphate, pH 5.3).
- Mobile Phase B: Acetonitrile or methanol.
- Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate the different acyl-CoA species.
- Detection: UV absorbance at 260 nm.
- Quantification: Compare the peak areas of the samples to a standard curve generated with known concentrations of authentic acyl-CoA standards.
Protocol 3: Enzyme Assay for Crotonyl-CoA Carboxylase/Reductase (CCR)
This protocol describes a spectrophotometric assay to measure the activity of crotonyl-CoA carboxylase/reductase.
Caption: Workflow for the enzyme assay of Crotonyl-CoA Carboxylase/Reductase.
1. Reaction Mixture:
- Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.8), NADPH, and sodium bicarbonate.
- Pre-incubate the mixture at the desired temperature (e.g., 30°C).
2. Enzyme Reaction:
- Add the enzyme source (cell-free extract or purified CCR) to the reaction mixture.
- Initiate the reaction by adding the substrate, crotonyl-CoA.
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
3. Calculation of Activity:
- Calculate the specific activity of the enzyme using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹) and the protein concentration of the enzyme sample. One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Enzyme Activity Data:
| Organism | Growth Substrate | CCR Activity (U/mg protein) | Reference |
| Rhodobacter sphaeroides | Acetate | 1.1 | [5] |
| Methylobacterium extorquens | Methanol | 0.8 | [5] |
| Streptomyces coelicolor | Butyrate | 0.4 | [5] |
| Streptomyces coelicolor | Succinate | 0.02 | [5] |
Signaling Pathways and Logical Relationships
The EMC pathway is a linear metabolic route that converts acetyl-CoA to glyoxylate and succinyl-CoA. Its operation is tightly regulated and integrated with other central metabolic pathways.
Caption: The Ethylmalonyl-CoA Pathway.
References
- 1. Tools for genetic engineering and gene expression control in Novosphingobium aromaticivorans and Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Tools for genetic engineering and gene expression control in Novosphingobium aromaticivorans and Rhodobacter sphaeroides (Journal Article) | OSTI.GOV [osti.gov]
- 6. Tools for Genetic Engineering and Gene Expression Control in Novosphingobium aromaticivorans and Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Chemo-enzymatic Synthesis of (S)-Ethylmalonyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemo-enzymatic synthesis of (S)-Ethylmalonyl-CoA, a critical intermediate in various metabolic pathways and a valuable building block in the synthesis of complex natural products and pharmaceuticals. Two primary enzymatic strategies are presented, utilizing either Propionyl-CoA Carboxylase (PCC) or Crotonyl-CoA Carboxylase/Reductase (Ccr). These methods offer high stereoselectivity, yielding the biologically relevant (S)-enantiomer.
Introduction
This compound is a key metabolite in the ethylmalonyl-CoA pathway, an alternative to the glyoxylate (B1226380) cycle for acetate (B1210297) assimilation in some bacteria.[1][2] Its unique structure makes it a valuable extender unit in polyketide biosynthesis, contributing to the diversity of natural products.[3] The stereospecific synthesis of this compound is crucial for studying the enzymes involved in these pathways and for the chemo-enzymatic synthesis of novel bioactive compounds. This document outlines two reliable enzymatic methods for its preparation in a laboratory setting.
Method 1: Synthesis using Propionyl-CoA Carboxylase (PCC)
This method relies on the promiscuous activity of Propionyl-CoA Carboxylase (PCC), which can carboxylate butyryl-CoA to form ethylmalonyl-CoA.[4][5] PCC stereospecifically synthesizes the (S)-isomer of methylmalonyl-CoA and, by extension, this compound.[4]
Signaling Pathway
Caption: Enzymatic synthesis of this compound via Propionyl-CoA Carboxylase.
Experimental Protocol
Materials:
-
Butyryl-CoA
-
Propionyl-CoA Carboxylase (PCC), partially purified
-
ATP-Mg solution
-
[¹⁴C]NaHCO₃ (for radiolabeling and yield determination, optional)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Potassium phosphate (B84403) buffer
-
Dithiothreitol (DTT)
-
MgCl₂
-
Hexokinase and Glucose (for reaction termination)
-
Q-Sepharose anion exchange column
-
HEPES buffer (5 mM, pH 7.1)
-
NaCl solutions (for elution)
-
Perchloric acid
-
K₂CO₃
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture to a final volume of 1 ml:
-
100 mM Tris-HCl, pH 8.0
-
10 mM Potassium phosphate
-
1 mM Dithiothreitol
-
2 mM ATP-Mg
-
5 mM MgCl₂
-
1 mM Butyryl-CoA
-
(Optional) 40 µCi of [¹⁴C]NaHCO₃ (55 mCi/mmol)
-
200 µg of partially purified Propionyl-CoA Carboxylase[4]
-
-
Incubation: Incubate the reaction mixture at 30°C for 15 minutes.[4]
-
Reaction Termination: Stop the reaction by adding 5 mM glucose and 2 µl of hexokinase.[4]
-
Purification (Anion Exchange Chromatography):
-
Dilute the reaction sample 2-fold with 5 mM HEPES, pH 7.1.[4]
-
Apply the diluted sample to a Q-Sepharose column (3 ml) pre-equilibrated with the same buffer.[4]
-
Wash the column with the equilibration buffer.
-
Elute the [¹⁴C]Ethylmalonyl-CoA with 5 ml of 150 mM NaCl, followed by 5 ml of 300 mM NaCl.[4] Collect fractions and measure radioactivity to identify the product-containing fractions.
-
-
Analysis and Quantification:
Quantitative Data
| Parameter | Value | Reference |
| Substrate | Butyryl-CoA | [4] |
| Enzyme | Propionyl-CoA Carboxylase | [4] |
| Product | This compound | [4] |
| Incubation Time | 15 minutes | [4] |
| Temperature | 30°C | [4] |
| Estimated Yield | 25-40% | [4] |
Method 2: Synthesis using Crotonyl-CoA Carboxylase/Reductase (Ccr)
This method utilizes the key enzyme of the ethylmalonyl-CoA pathway, Crotonyl-CoA Carboxylase/Reductase (Ccr), which catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA.[6][7] This reaction is highly specific and efficient.
Signaling Pathway
Caption: Enzymatic synthesis of this compound via Crotonyl-CoA Carboxylase/Reductase.
Experimental Protocol
Materials:
-
Crotonyl-CoA
-
Crotonyl-CoA Carboxylase/Reductase (Ccr), purified recombinant enzyme
-
NADPH
-
KHCO₃ or NaHCO₃
-
Tris-HCl buffer (100 mM, pH 7.9)
-
Perchloric acid
-
K₂CO₃
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare the following mixture to a final volume of 0.2 ml:
-
100 mM Tris-HCl buffer, pH 7.9
-
4 mM NADPH
-
2 mM Crotonyl-CoA
-
1-5 µg of purified Crotonyl-CoA Carboxylase/Reductase[7]
-
-
Reaction Initiation: Start the reaction by adding 33 mM KHCO₃ or NaHCO₃.[7]
-
Incubation: Incubate the reaction at 30°C. The reaction progress can be monitored by the decrease in NADPH absorbance at 340 nm or by taking time points for HPLC analysis. A 45-minute incubation is a reasonable endpoint for significant product formation.[6]
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Neutralization: Adjust the pH to approximately 4.5 with K₂CO₃.
-
Purification and Analysis (HPLC):
-
Centrifuge the sample to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC on a C18 column.[6]
-
Monitor the elution at 260 nm. The retention time for ethylmalonyl-CoA is typically shorter than that of crotonyl-CoA and butyryl-CoA.[6]
-
Quantify the product by comparing the peak area to a standard curve of a related CoA ester or by using the molar extinction coefficient of CoA.
-
Quantitative Data
| Parameter | Value | Reference |
| Substrate | Crotonyl-CoA | [7] |
| Enzyme | Crotonyl-CoA Carboxylase/Reductase | [7] |
| Product | (2S)-Ethylmalonyl-CoA | [6] |
| Apparent Kₘ (Crotonyl-CoA) | 0.4 mM | [6] |
| Apparent Kₘ (NADPH) | 0.7 mM | [6] |
| Apparent Kₘ (NaHCO₃) | 14 mM | [6] |
| Specific Activity of Purified Enzyme | 103 units/mg | [6] |
Experimental Workflow Comparison
Caption: Comparison of experimental workflows for the two enzymatic synthesis methods.
Conclusion
Both the Propionyl-CoA Carboxylase and Crotonyl-CoA Carboxylase/Reductase methods provide effective means for the stereospecific synthesis of this compound. The choice of method may depend on the availability of the starting materials (butyryl-CoA vs. crotonyl-CoA) and the specific enzymes. The Ccr method is likely to be more specific and potentially higher yielding due to it being the enzyme's primary function, whereas the PCC method relies on a known promiscuous activity. For both methods, careful purification is necessary to obtain a high-purity product suitable for subsequent applications in metabolic studies or as a building block in chemical synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and bioinformatic analysis of ethylmalonyl-CoA decarboxylase - ProQuest [proquest.com]
- 5. pnas.org [pnas.org]
- 6. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Crotonyl-CoA Carboxylase/Reductase (CCR) Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving crotonyl-CoA carboxylase/reductase (CCR).
Troubleshooting Guide
This guide addresses common issues encountered during CCR enzyme assays and protein expression, providing potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Enzyme Activity | Inactive Enzyme: Improper protein folding or purification. | 1. Ensure optimal expression conditions (e.g., temperature, induction time) for your expression system (e.g., E. coli).[1] 2. Perform purification at low temperatures (e.g., 4°C) to maintain protein stability.[2] 3. Confirm the presence of the purified protein using SDS-PAGE. |
| Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. | 1. The optimal pH for CCR activity can vary; start with a buffer around pH 7.8-8.0 (e.g., Tris-HCl).[3] 2. Ensure the assay temperature is appropriate; many CCRs are active at room temperature or 30°C. 3. Check for the presence of necessary cofactors, primarily NADPH.[2] | |
| Substrate Degradation: Crotonyl-CoA or NADPH may be unstable. | 1. Prepare substrate solutions fresh before each experiment. 2. Store stock solutions of CoA esters and NADPH at -20°C or -80°C. | |
| Presence of Inhibitors: Contaminants from purification or assay components. | 1. Dialyze the purified enzyme extensively against the assay buffer to remove any potential inhibitors from the purification process. 2. Ensure all assay components are of high purity. | |
| High Background Signal in Spectrophotometric Assay | NADPH Oxidation Unrelated to CCR Activity: Presence of other NADPH-dependent reductases. | 1. Use a control reaction mixture lacking the crotonyl-CoA substrate to measure the rate of background NADPH oxidation. Subtract this rate from your experimental values. 2. If using cell extracts, consider further purification of the CCR enzyme. |
| Precipitation in the Cuvette: High concentrations of substrates or protein. | 1. Visually inspect the cuvette for any turbidity. 2. Optimize the concentrations of all reaction components to avoid precipitation. | |
| Inconsistent or Non-Reproducible Results | Pipetting Errors: Inaccurate dispensing of small volumes. | 1. Calibrate your pipettes regularly. 2. Use a master mix for the reaction components to minimize pipetting variability between samples. |
| Enzyme Instability: Loss of activity over time. | 1. Keep the enzyme on ice throughout the experimental setup. 2. Perform a time-course experiment to determine the stability of the enzyme under your assay conditions. Consider adding stabilizing agents like glycerol (B35011) if necessary. | |
| Low Protein Yield During Expression and Purification | Suboptimal Expression Conditions: Incorrect inducer concentration, temperature, or induction time. | 1. Optimize the concentration of the inducing agent (e.g., IPTG).[1] 2. Test different expression temperatures (e.g., 16°C, 25°C, 37°C) and induction times. |
| Codon Bias: If expressing in a heterologous system like E. coli. | 1. Use an E. coli strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains). | |
| Protein Degradation: Proteolytic activity in the host cells. | 1. Add protease inhibitors to the lysis buffer. | |
| Inefficient Lysis: Incomplete release of the protein from the cells. | 1. Compare different lysis methods (e.g., sonication, French press) to ensure complete cell disruption.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of crotonyl-CoA carboxylase/reductase (CCR)?
A1: Crotonyl-CoA carboxylase/reductase is a key enzyme in the ethylmalonyl-CoA pathway, which is an alternative route for acetate (B1210297) assimilation in microorganisms that lack the glyoxylate (B1226380) cycle.[2][4] It catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA using NADPH as a reductant.[2][5]
Q2: What are the typical substrates for CCR?
A2: The primary substrate is (E)-crotonyl-CoA.[5] Some CCRs can also accept other α,β-unsaturated acyl-CoAs, such as acryloyl-CoA.[5]
Q3: Does CCR have any side reactions?
A3: Yes, in the absence of CO₂, CCR can catalyze the reduction of crotonyl-CoA to butyryl-CoA, although this reaction is typically much slower than the carboxylation reaction.[2][5]
Q4: What are the key components of a standard CCR activity assay?
A4: A standard spectrophotometric assay for CCR activity monitors the crotonyl-CoA-dependent oxidation of NADPH at 340 nm or 360 nm.[2] The reaction mixture typically includes a buffer (e.g., Tris-HCl), crotonyl-CoA, NADPH, NaHCO₃ (as a source of CO₂), and the CCR enzyme.[3]
Q5: How can I confirm the product of the CCR reaction?
A5: The product, ethylmalonyl-CoA, can be identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[2]
Quantitative Data Summary
The following tables summarize key kinetic parameters for CCR from different sources.
Table 1: Apparent Km Values for Rhodobacter sphaeroides CCR [2]
| Substrate | Apparent Km (mM) |
| Crotonyl-CoA | 0.4 |
| NADPH | 0.7 |
| NaHCO₃ | 14 |
Table 2: Substrate Specificity of Rhodobacter sphaeroides CCR [5]
| Substrate | Relative Specific Activity (%) |
| Crotonyl-CoA | 100 |
| Acryloyl-CoA | 40 |
| Crotonyl-N-acetylcysteamine | <1 |
| Methacryloyl-CoA | <1 |
| Acetoacetyl-CoA | <1 |
| Propionyl-CoA | <1 |
Experimental Protocols
1. Expression and Purification of His-tagged CCR in E. coli
This protocol is adapted from methods described for the expression and purification of CCR homologs.[1]
-
Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the CCR gene with an N-terminal His₆-tag.
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture into a larger volume of LB medium and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.[2]
-
Clarification: Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to remove cell debris.[2]
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged CCR with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 20 mM Tris-HCl pH 7.9, 10% glycerol) using dialysis or a desalting column.
-
Purity Check: Analyze the purity of the enzyme by SDS-PAGE.
2. Spectrophotometric Assay for CCR Activity
This protocol is based on the continuous monitoring of NADPH oxidation.[2]
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.8)
-
1 mM DTT
-
50 mM NaHCO₃
-
0.5 mM NADPH
-
0.5 mM Crotonyl-CoA
-
-
Enzyme Addition: Add a suitable amount of purified CCR enzyme to the reaction mixture. The final volume should be 1 mL.
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm or 360 nm at a constant temperature (e.g., 30°C).
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹ at 340 nm). One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Visualizations
Caption: Experimental workflow for CCR expression, purification, and activity measurement.
Caption: Reaction pathway catalyzed by Crotonyl-CoA Carboxylase/Reductase (CCR).
References
- 1. Crystallization and preliminary X-ray diffraction analysis of AntE, a crotonyl-CoA carboxylase/reductase from Streptomyces sp. NRRL 2288 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]
- 4. Crotonyl-CoA carboxylase/reductase - Wikipedia [en.wikipedia.org]
- 5. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Metabolic Flux Through the Ethylmalonyl-CoA Pathway
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance metabolic flux through the ethylmalonyl-CoA (EMC) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the ethylmalonyl-CoA pathway and why is it important?
The ethylmalonyl-CoA pathway is a metabolic route for the assimilation of acetyl-CoA, serving as an alternative to the glyoxylate (B1226380) cycle in many bacteria, including Methylobacterium extorquens and Rhodobacter sphaeroides.[1][2] It is also crucial for the biosynthesis of polyketides in organisms like Streptomyces by providing the extender unit (2S)-ethylmalonyl-CoA.[3] Enhancing the flux through this pathway is a key strategy for increasing the production of valuable chemicals, such as biofuels and antibiotics.[4][5]
Q2: What are the key enzymes in the ethylmalonyl-CoA pathway?
The core enzymes of the ethylmalonyl-CoA pathway include:
-
β-ketothiolase (PhaA)
-
Acetoacetyl-CoA reductase (PhaB)
-
Crotonase (CroR)
-
Crotonyl-CoA carboxylase/reductase (Ccr) : This is a key enzyme that catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA.[6][7]
-
Ethylmalonyl-CoA/methylmalonyl-CoA epimerase (Epi)
-
Ethylmalonyl-CoA mutase (Ecm)
-
Methylsuccinyl-CoA dehydrogenase (Msd)
-
Mesaconyl-CoA hydratase (Mcd)
Q3: How can I measure the metabolic flux through the ethylmalonyl-CoA pathway?
Metabolic flux through the EMC pathway can be quantified using 13C-based metabolic flux analysis (MFA).[1][9] This technique involves feeding the cells with a 13C-labeled substrate (e.g., acetate (B1210297) or methanol) and then measuring the incorporation of the label into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[10][11][12][13]
A general workflow for 13C-MFA is as follows:
-
Cultivate cells with a 13C-labeled substrate until a metabolic steady state is reached.
-
Quench metabolism and extract intracellular metabolites.
-
Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) using GC-MS, LC-MS, or NMR.
-
Calculate the metabolic fluxes by fitting the labeling data to a metabolic model of the organism's central metabolism.
Troubleshooting Guide
Problem 1: Low yield of the desired product derived from the ethylmalonyl-CoA pathway.
| Possible Cause | Suggested Solution |
| Insufficient precursor supply (acetyl-CoA) | Overexpress genes involved in acetyl-CoA biosynthesis, such as acetyl-CoA synthetase. Consider co-feeding with a substrate that is readily converted to acetyl-CoA, like acetate. |
| Low expression or activity of key EMC pathway enzymes | Overexpress the genes encoding rate-limiting enzymes of the pathway, such as crotonyl-CoA carboxylase/reductase (Ccr).[4] Use strong, inducible promoters to control the expression of these genes. |
| Flux diversion to competing pathways | Identify and delete or downregulate genes encoding enzymes of competing pathways. For example, deleting the meaA gene, which encodes ethylmalonyl-CoA mutase, has been shown to increase the intracellular concentration of ethylmalonyl-CoA in Streptomyces venezuelae.[3] |
| Feedback inhibition of pathway enzymes | Investigate potential feedback inhibition by the final product or pathway intermediates. If identified, engineer the responsible enzyme to be resistant to feedback inhibition through site-directed mutagenesis. |
| Suboptimal cultivation conditions | Optimize fermentation parameters such as pH, temperature, aeration, and nutrient concentrations to favor the activity of the EMC pathway and the production of the target compound. |
Problem 2: Accumulation of a toxic intermediate.
| Possible Cause | Suggested Solution |
| Bottleneck in the pathway | Identify the slow step in the pathway by measuring the levels of pathway intermediates using LC-MS. Overexpress the enzyme that catalyzes the conversion of the accumulating intermediate. |
| Toxicity of the intermediate to the host cells | Engineer the host strain to have increased tolerance to the toxic intermediate. This can be achieved through adaptive laboratory evolution or by overexpressing efflux pumps that can export the toxic compound. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Genetic instability of the engineered strain | Verify the genetic integrity of your strain using PCR and sequencing. Consider integrating the expression cassettes into the chromosome to ensure stable expression. |
| Variability in cultivation conditions | Ensure that all experimental parameters, including media composition, inoculum size, and cultivation conditions, are kept consistent between experiments. Use a well-defined medium instead of a complex medium if possible. |
Quantitative Data
Table 1: Impact of Gene Overexpression on Ascomycin (B1665279) Production in Streptomyces hygroscopicus var. ascomyceticus [4]
| Strain | Genotype | Ascomycin Titer (mg/L) |
| Wild-type | - | ~150 |
| HA-Hcd | Overexpression of hcd | ~250 |
| HA-Ccr | Overexpression of ccr | ~300 |
| HA-Hcd-Ccr | Overexpression of hcd and ccr | 438.95 |
Table 2: Specific Activities of Ethylmalonyl-CoA Pathway Enzymes in Methylobacterium extorquens AM1 Grown on Different Carbon Sources [6]
| Enzyme | Methanol (nmol min⁻¹ mg⁻¹ protein) | Acetate (nmol min⁻¹ mg⁻¹ protein) | Succinate (nmol min⁻¹ mg⁻¹ protein) |
| β-ketothiolase (PhaA) | 120 | 150 | 30 |
| Acetoacetyl-CoA reductase (PhaB) | 80 | 100 | 20 |
| Crotonase (CroR) | 250 | 300 | 50 |
| Crotonyl-CoA carboxylase/reductase (Ccr) | 40 | 60 | 5 |
| Ethylmalonyl-CoA mutase (Ecm) | 15 | 20 | <1 |
| Methylsuccinyl-CoA dehydrogenase (Msd) | 20 | 25 | <1 |
| Mesaconyl-CoA hydratase (Mcd) | 30 | 40 | <1 |
| Malyl-CoA/β-methylmalyl-CoA lyase (Mcl1) | 50 | 70 | 10 |
Experimental Protocols
Protocol 1: Assay for Crotonyl-CoA Carboxylase/Reductase (Ccr) Activity
This protocol is adapted from methods used for studying the EMC pathway.
Materials:
-
Cell-free extract containing Ccr
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Crotonyl-CoA
-
NADPH
-
Bicarbonate (HCO₃⁻)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and bicarbonate.
-
Add the cell-free extract to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 30°C) to equilibrate.
-
Initiate the reaction by adding crotonyl-CoA.
-
Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.
-
The specific activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
Protocol 2: Deletion of the meaA Gene in Streptomyces
This protocol provides a general outline for gene deletion in Streptomyces using homologous recombination.
Materials:
-
Streptomyces strain
-
Plasmids for gene disruption (e.g., a temperature-sensitive plasmid carrying the apramycin (B1230331) resistance gene and flanking regions of meaA)
-
Protoplast buffer
-
PEG (polyethylene glycol)
-
Appropriate growth media and antibiotics
Procedure:
-
Construct the gene disruption plasmid: Clone the upstream and downstream flanking regions of the meaA gene into a temperature-sensitive vector.
-
Prepare Streptomyces protoplasts: Grow the Streptomyces strain and treat the mycelia with lysozyme to generate protoplasts.
-
Transform the protoplasts: Introduce the gene disruption plasmid into the protoplasts using PEG-mediated transformation.
-
Select for single-crossover mutants: Plate the transformed protoplasts on a medium containing the appropriate antibiotic at a permissive temperature.
-
Select for double-crossover mutants: Culture the single-crossover mutants in a non-selective medium at a non-permissive temperature to induce the second crossover event. Plate the culture on a non-selective medium and then replica-plate to a medium with and without the antibiotic to identify colonies that have lost the plasmid.
-
Confirm the gene deletion: Verify the deletion of the meaA gene by PCR and sequencing.
Visualizations
Caption: The Ethylmalonyl-CoA Pathway for Acetyl-CoA Assimilation.
Caption: Troubleshooting workflow for low product yield.
References
- 1. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Characterization and engineering of the ethylmalonyl-CoA pathway towards the improved heterologous production of polyketides in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic network model guided engineering ethylmalonyl-CoA pathway to improve ascomycin production in Streptomyces hygroscopicus var. ascomyceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Technical Support Center: Overcoming Bottlenecks in Engineered Ethylmalonyl-CoA Pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with engineered ethylmalonyl-CoA (EMC) pathways. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low Product Yield
Question: We have engineered the ethylmalonyl-CoA pathway in our host organism, but the final product titer is significantly lower than expected. What are the common bottlenecks that could be causing this issue?
Answer: Low product yield is a frequent challenge in metabolic engineering. Several factors can contribute to this issue in the context of the EMC pathway. Here are some key areas to investigate:
-
Enzyme Expression and Activity: One or more enzymes in the pathway may be poorly expressed, misfolded, or have low specific activity in the heterologous host. It is crucial to verify the expression and activity of each enzyme in the pathway.
-
Precursor Supply: The availability of the primary precursor, acetyl-CoA, and the key intermediate, crotonyl-CoA, can be a major limiting factor. Central metabolic pathways may need to be engineered to channel more carbon towards these precursors.
-
Competing Pathways: Native metabolic pathways in the host organism may compete for essential precursors or intermediates. For instance, the conversion of ethylmalonyl-CoA to methylsuccinyl-CoA by ethylmalonyl-CoA mutase can divert flux away from the desired product if ethylmalonyl-CoA itself is a required building block.
-
Cofactor Imbalance: The EMC pathway involves both NADH- and NADPH-dependent enzymes. An imbalance in the intracellular availability and regeneration of these cofactors can severely limit the overall pathway flux.
-
Accumulation of Toxic Intermediates: The buildup of certain pathway intermediates can be toxic to the host cells, inhibiting growth and overall productivity.
Troubleshooting Steps:
-
Quantify Enzyme Levels: Use techniques like SDS-PAGE, Western blotting, or proteomics to confirm the expression of all pathway enzymes.
-
Assay Enzyme Activity: Perform in vitro or in vivo enzyme assays to determine the specific activity of key enzymes, particularly crotonyl-CoA carboxylase/reductase (Ccr) and any subsequent enzymes in your specific pathway.
-
Metabolite Analysis: Quantify the intracellular concentrations of key intermediates like acetyl-CoA, crotonyl-CoA, and ethylmalonyl-CoA to identify potential bottlenecks where a substrate is accumulating and a product is scarce.
-
Genetic Modifications:
-
Overexpress genes encoding enzymes that are identified as having low activity.
-
Knock out or downregulate genes of competing pathways. For example, deleting the meaA gene, which encodes ethylmalonyl-CoA mutase, has been shown to increase the intracellular concentration of (2S)-ethylmalonyl-CoA and significantly boost the production of polyketides that use it as a precursor.[1][2]
-
-
Cofactor Engineering: Introduce or enhance cofactor regeneration systems to ensure a balanced supply of NADH and NADPH.
2. Cofactor Imbalance
Question: How can we diagnose and address a cofactor (NADH/NADPH) imbalance in our engineered strain?
Answer: Cofactor imbalance is a critical bottleneck in many engineered metabolic pathways. The ethylmalonyl-CoA pathway relies on the reductive carboxylation of crotonyl-CoA, a reaction catalyzed by crotonyl-CoA carboxylase/reductase (Ccr) that consumes NADPH. Subsequent reactions may require NADH.
Diagnosis:
-
Measure Intracellular Cofactor Ratios: The most direct method is to measure the intracellular concentrations of NAD+, NADH, NADP+, and NADPH to determine the NADH/NAD+ and NADPH/NADP+ ratios. This can be achieved using commercially available kits or LC-MS/MS-based methods.
-
Metabolic Flux Analysis (MFA): 13C-MFA can provide insights into the rates of reactions that produce and consume redox cofactors, helping to pinpoint imbalances.
Solutions:
-
Introduce Cofactor Regeneration Systems: Overexpression of enzymes that regenerate the required cofactor can alleviate imbalances. For example:
-
To increase NADPH availability, you can express an NADP+-dependent dehydrogenase.
-
To regenerate NAD+ from excess NADH, an NADH oxidase can be introduced.
-
-
Modify Enzyme Cofactor Specificity: Protein engineering can be used to alter the cofactor preference of an enzyme from NADH to NADPH, or vice versa, to better align with the host's native cofactor availability.
-
Alter Central Metabolism: Rerouting carbon flux through pathways that generate the limiting cofactor can be an effective strategy. For example, directing more carbon through the pentose (B10789219) phosphate (B84403) pathway can increase NADPH production.
3. Accumulation of Toxic Intermediates
Question: We observe impaired cell growth after inducing our engineered pathway, suggesting the accumulation of a toxic intermediate. How can we identify and mitigate this issue?
Answer: The accumulation of pathway intermediates can lead to cytotoxicity, which is a significant roadblock in metabolic engineering.
Identification:
-
Intracellular Metabolite Profiling: Use LC-MS/MS or GC-MS to identify and quantify the intracellular metabolites that accumulate upon pathway induction. Compare the metabolite profiles of the engineered strain with a control strain.
-
In Vitro Toxicity Assays: Test the toxicity of suspected intermediates by adding them to the culture medium of the host organism and monitoring cell growth.
Mitigation Strategies:
-
Enzyme Scaffolding: Co-localizing pathway enzymes on a protein or DNA scaffold can facilitate substrate channeling, where the product of one enzyme is directly passed to the active site of the next enzyme in the pathway. This minimizes the release of intermediates into the cytoplasm and can reduce their toxic effects.
-
Balancing Enzyme Expression: Fine-tuning the expression levels of pathway enzymes is crucial. If an upstream enzyme is much more active than a downstream enzyme, the intermediate will accumulate. Use promoters of varying strengths or inducible expression systems to balance the activities.
-
Enzyme Engineering: Modify the kinetic properties of the downstream enzyme to increase its affinity (lower Km) or catalytic rate (higher kcat) for the accumulating intermediate.
-
Compartmentalization: In eukaryotic hosts, targeting pathway enzymes to specific organelles, such as mitochondria or peroxisomes, can sequester potentially toxic intermediates away from sensitive cellular components.
Quantitative Data Summary
The following tables summarize quantitative data from studies on engineered ethylmalonyl-CoA pathways, providing insights into the effects of specific genetic modifications.
Table 1: Impact of meaA Deletion and Ethylmalonate Supplementation on Tylactone (B1246279) Production in Streptomyces venezuelae
| Strain/Condition | Tylactone Titer (mg/L) | Fold Increase |
| Wild-type with Tylosin PKS | < 0.5 | - |
| meaA deletion mutant | ~5.5 | ~11 |
| meaA deletion + PikD overexpression | ~8.0 | ~16 |
| meaA deletion + PikD overexpression + Ethylmalonate | ~50 | ~100 |
Data adapted from Kim et al., 2014.[2] This table demonstrates a dramatic (~10-fold) increase in the production of the polyketide tylactone upon deletion of the meaA gene (encoding ethylmalonyl-CoA mutase) and supplementation with ethylmalonate.
Table 2: Intracellular Concentrations of Key CoA Esters in Wild-Type and Engineered Streptomyces albus
| CoA Ester | Wild-Type (nmol/g DCW) | Pamamycin-Producing Mutant (nmol/g DCW) |
| Acetyl-CoA | 150 | 120 |
| Malonyl-CoA | 80 | 60 |
| Propionyl-CoA | 20 | 15 |
| Methylmalonyl-CoA | 100 | 50 |
| Ethylmalonyl-CoA | 15 | 5 |
| Succinyl-CoA | 250 | 200 |
DCW: Dry Cell Weight. Data adapted from Linnenbrink et al., 2013. This table shows the depletion of ethylmalonyl-CoA in a pamamycin-producing mutant, suggesting it is a limiting precursor for the biosynthesis of this polyketide.
Experimental Protocols
1. Spectrophotometric Assay for Crotonyl-CoA Carboxylase/Reductase (Ccr) Activity
This assay measures the activity of Ccr by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
100 mM Tris-HCl buffer (pH 7.8)
-
10 mM Crotonyl-CoA solution
-
10 mM NADPH solution
-
500 mM NaHCO₃ solution
-
Purified Ccr enzyme solution
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of 100 mM Tris-HCl (pH 7.8)
-
50 µL of 10 mM Crotonyl-CoA
-
50 µL of 10 mM NADPH
-
40 µL of 500 mM NaHCO₃
-
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding 10 µL of the purified Ccr enzyme solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).
This protocol is based on the principles described in Rosenthal et al., 2014.[3]
2. Quantification of Intracellular Ethylmalonyl-CoA by LC-MS/MS
This protocol outlines a method for the extraction and quantification of intracellular CoA esters, including ethylmalonyl-CoA.
Materials:
-
Cell culture of the engineered organism
-
Quenching solution: 60% methanol, pre-chilled to -40°C
-
Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C
-
Internal standard (e.g., ¹³C-labeled CoA ester)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
I. Sample Quenching and Extraction:
-
Rapidly withdraw a known volume of cell culture and immediately quench the metabolism by adding it to 5 volumes of pre-chilled quenching solution.
-
Centrifuge the quenched cell suspension at low temperature to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of pre-chilled extraction solvent containing the internal standard.
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Transfer the supernatant containing the CoA esters to a new tube for analysis.
II. LC-MS/MS Analysis:
-
Inject the extracted sample onto a C18 reverse-phase HPLC column.
-
Elute the CoA esters using a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95% acetonitrile).
-
Detect and quantify the CoA esters using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for ethylmalonyl-CoA and the internal standard must be determined empirically.
-
Calculate the concentration of ethylmalonyl-CoA by comparing its peak area to that of the internal standard and referencing a standard curve.
This protocol is a generalized procedure based on methods described in Linnenbrink et al., 2013, and Smejkalova et al., 2010.[4]
Visualizations
Caption: The core reactions of the ethylmalonyl-CoA pathway.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Experimental workflow for quantifying intracellular CoA esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and engineering of the ethylmalonyl-CoA pathway towards the improved heterologous production of polyketides in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Analysis of Ethylmalonyl-CoA Pathway Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with (S)-Ethylmalonyl-CoA and other intermediates of the ethylmalonyl-CoA pathway. Due to the inherent instability of these molecules, proper handling, storage, and analytical methodologies are critical for obtaining reliable experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
Q2: What are the optimal storage conditions for this compound and other acyl-CoA standards?
A2: To ensure the long-term stability of acyl-CoA standards, they should be stored as a lyophilized powder at -20°C or below. For preparing stock solutions, use a slightly acidic buffer (pH 4-6) or an organic solvent like methanol (B129727).[1][2] It is highly recommended to prepare single-use aliquots to minimize freeze-thaw cycles, which can accelerate degradation.[2] Once in solution, especially aqueous solutions, they should be used as quickly as possible. If immediate use is not possible, snap-freeze the aliquots in liquid nitrogen and store them at -80°C for no longer than one week.[3]
Q3: What are the key intermediates in the ethylmalonyl-CoA pathway that I should be aware of?
A3: The ethylmalonyl-CoA pathway involves several unique CoA-ester intermediates. Key compounds include Acetyl-CoA, Acetoacetyl-CoA, 3-Hydroxybutyryl-CoA, Crotonyl-CoA, this compound, (2S)-Methylsuccinyl-CoA, Mesaconyl-CoA, and Propionyl-CoA.[4][5][6][7] Monitoring these intermediates can provide valuable insights into the flux and regulation of this metabolic pathway.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of ethylmalonyl-CoA pathway intermediates.
Analyte Degradation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal of this compound or other intermediates. | 1. Hydrolysis: The thioester bond is unstable in aqueous solutions, especially at neutral or alkaline pH.[1][2] 2. Spontaneous Decarboxylation: Ethylmalonyl-CoA can spontaneously decarboxylate.[1] 3. Repeated Freeze-Thaw Cycles: This can accelerate the degradation of acyl-CoAs.[2] 4. Improper Storage: Storing solutions at inappropriate temperatures or for extended periods leads to degradation. | 1. Work Quickly and on Ice: Keep all samples and solutions on ice during preparation and analysis to minimize thermal degradation.[2] 2. Use Acidic Buffers: Prepare and store samples in a slightly acidic buffer (pH 4-6) to reduce the rate of hydrolysis.[2] 3. Aliquot Standards: Prepare single-use aliquots of standards and samples to avoid repeated freeze-thaw cycles.[2] 4. Proper Storage: Store stock solutions at -80°C for short-term storage (up to one week) and use them as soon as possible.[3] For longer-term storage, use lyophilized powder at -20°C or below. |
Chromatographic Issues (HPLC & LC-MS/MS)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Interactions: Polar analytes like acyl-CoAs can interact with residual silanol (B1196071) groups on the silica-based column packing. 2. Column Contamination: Buildup of matrix components on the column. | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups. 2. Use an End-Capped Column: These columns have fewer free silanol groups, reducing secondary interactions. |
| Poor Peak Shape or Split Peaks | 1. Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit. 2. Sample Solvent Incompatibility: Injecting a sample in a solvent much stronger than the mobile phase. | 1. Filter Samples: Filter all samples and mobile phases before use. 2. Backflush the Column: If a blockage is suspected, backflushing the column may dislodge it. 3. Match Sample Solvent to Mobile Phase: If possible, dissolve the sample in the initial mobile phase. |
Data Presentation
Stability of Acyl-CoAs in Different Solvents
The following table summarizes the stability of various acyl-CoAs in different solutions over 24 hours when stored in an autosampler. The data is presented as the percentage remaining relative to the time-zero sample.
| Acyl-CoA | Methanol | 50% Methanol/50% 50 mM Ammonium Acetate (pH 7) | Water | 50 mM Ammonium Acetate (pH 7) | 50% Methanol/50% 50 mM Ammonium Acetate (pH 3.5) |
| C10:0 CoA | >95% | ~90% | ~80% | ~75% | >95% |
| C12:0 CoA | >95% | ~85% | ~70% | ~65% | >95% |
| C14:0 CoA | >95% | ~80% | ~60% | ~55% | >95% |
| C16:0 CoA | >95% | ~75% | ~50% | ~45% | >95% |
| Data extrapolated from qualitative descriptions in the literature.[1] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Short-Chain Acyl-CoAs
This protocol provides a general method for the separation and quantification of short-chain acyl-CoAs, including intermediates of the ethylmalonyl-CoA pathway.
1. Sample Preparation: a. Homogenize tissue samples or cell pellets in a cold extraction solution (e.g., 2.5% sulfosalicylic acid). b. Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet proteins. c. Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Conditions: a. Column: C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm). b. Mobile Phase A: 5 mM Ammonium Acetate in water, pH 6.8. c. Mobile Phase B: Acetonitrile. d. Gradient: A linear gradient from 2% to 98% B over 15 minutes. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5-10 µL. g. MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM). The characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety) is typically monitored for acyl-CoAs.
Protocol 2: Ethylmalonyl-CoA Mutase Activity Assay
This assay measures the activity of ethylmalonyl-CoA mutase by quantifying the conversion of this compound to Methylsuccinyl-CoA.
1. Reaction Mixture (per well of a 96-well plate):
-
50 mM Potassium Phosphate Buffer (pH 7.5)
-
100 µM this compound
-
20 µM Adenosylcobalamin (Vitamin B12)
-
5-10 µg of cell extract or purified enzyme
2. Assay Procedure: a. Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes. b. Initiate the reaction by adding this compound. c. Incubate at 37°C for a defined period (e.g., 10-30 minutes). d. Stop the reaction by adding an equal volume of ice-cold methanol or by boiling for 5 minutes.[8] e. Centrifuge to pellet any precipitate. f. Analyze the supernatant for the presence of Methylsuccinyl-CoA using an appropriate method, such as LC-MS/MS.
Mandatory Visualizations
Ethylmalonyl-CoA Pathway Diagram
Caption: The Ethylmalonyl-CoA Pathway for acetyl-CoA assimilation.
Experimental Workflow for Acyl-CoA Analysis
Caption: General experimental workflow for the quantification of acyl-CoAs.
Troubleshooting Logic for Low Analyte Signal
Caption: A logical workflow for troubleshooting low analyte signals.
References
- 1. Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotechnological potential of the ethylmalonyl-CoA pathway | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethylmalonyl Coenzyme A Mutase Operates as a Metabolic Control Point in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethylmalonyl-CoA Pathway Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the substrate promiscuity of ethylmalonyl-CoA (EMC) pathway enzymes.
Frequently Asked Questions (FAQs)
Q1: What is substrate promiscuity in the context of ethylmalonyl-CoA pathway enzymes?
A1: Substrate promiscuity is the ability of an enzyme to catalyze a reaction on a molecule other than its primary, physiological substrate.[1][2][3] For EMC pathway enzymes, this means they can sometimes act on alternative acyl-CoA molecules or perform secondary, related chemical transformations. A key example is Crotonyl-CoA Carboxylase/Reductase (CCRC), which can catalyze both the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA and, in the absence of CO₂, the simple reduction of crotonyl-CoA to butyryl-CoA.[4][5][6] This "underground metabolism" can be a source of unexpected experimental results but also an opportunity for metabolic engineering.[7]
Q2: Which key enzyme in the EMC pathway is known for significant promiscuity?
A2: The most well-characterized promiscuous enzyme in the EMC pathway is Crotonyl-CoA Carboxylase/Reductase (CCRC) . Its primary role is the NADPH-dependent reductive carboxylation of crotonyl-CoA to form ethylmalonyl-CoA.[8][9] However, it exhibits several promiscuous activities:
-
Reductase Activity: In the absence of bicarbonate/CO₂, CCRC reduces crotonyl-CoA to butyryl-CoA at a lower rate.[5]
-
Alternative Substrates: CCRC can accept other α,β-unsaturated acyl-CoA esters, such as acryloyl-CoA, which it converts to methylmalonyl-CoA with about 40% of the activity seen with crotonyl-CoA.[4]
Other enzymes in pathways that interact with the EMC pathway, like propionyl-CoA carboxylase (PCC), are also known to be promiscuous, slowly forming ethylmalonyl-CoA from butyryl-CoA as a side activity.[10][11]
Q3: My metabolic flux analysis (MFA) of the EMC pathway is yielding inconsistent results. Could enzyme promiscuity be the cause?
A3: Yes, absolutely. Standard MFA models often assume high enzyme specificity. The promiscuity of an enzyme like CCRC can divert carbon flux into unexpected side products (e.g., butyryl-CoA), which can complicate the interpretation of ¹³C labeling patterns.[12][13] If your model does not account for these potential side reactions, the calculated flux distributions may be inaccurate. It is crucial to identify and quantify any such side products to refine your metabolic model.
Troubleshooting Guides
Issue 1: An unexpected product is detected in my in vitro enzyme assay.
You are running an assay with a purified EMC pathway enzyme (e.g., CCRC) and detect a product that is not the expected primary product (e.g., you detect butyryl-CoA instead of or in addition to ethylmalonyl-CoA).
Caption: Troubleshooting workflow for identifying unexpected products.
-
Missing Cofactors: The reductive carboxylation activity of CCRC is dependent on the presence of both NADPH and a carbon source (bicarbonate/CO₂).[5] In the absence of CO₂, the enzyme defaults to its promiscuous reductase activity, producing butyryl-CoA.
-
Solution: Ensure your buffer is adequately supplied with a carbon source, typically sodium bicarbonate (NaHCO₃), at a sufficient concentration (the apparent Kₘ for NaHCO₃ is 14 mM).[5]
-
-
Substrate Impurity: The starting acyl-CoA substrate may be contaminated with other molecules that the enzyme can act upon.
-
Solution: Verify the purity of your substrates using HPLC or mass spectrometry.
-
-
Alternative Substrate Activity: Your enzyme may be acting on an alternative substrate present in the mixture or exhibiting its inherent promiscuity.
-
Solution: Identify the unexpected product using mass spectrometry (MS) or NMR.[9] Compare its mass and retention time to known standards. If you confirm the product is butyryl-CoA, for example, it strongly points to CCRC's reductase side reaction.
-
Issue 2: Low reaction efficiency with a non-native substrate.
You are intentionally testing a promiscuous activity of an EMC pathway enzyme, but the conversion rate is very low.
-
Poor Enzyme Kinetics: Promiscuous activities are often orders of magnitude less efficient than the enzyme's primary function.[1][3] This is reflected in a higher Michaelis constant (Kₘ) and/or a lower turnover number (kcat).
-
Solution: Increase the enzyme concentration in your assay. While this won't change the intrinsic kinetics, it can increase the overall reaction rate. Also, saturate the enzyme with the non-native substrate by using a much higher concentration than you would for the primary substrate.
-
-
Suboptimal Reaction Conditions: The optimal pH, temperature, or buffer conditions for a promiscuous activity may differ from those of the primary reaction.
-
Solution: Perform a matrix of experiments to optimize reaction conditions for the specific promiscuous activity you are investigating.
-
-
Enzyme Evolution/Engineering: The wild-type enzyme is not evolved for this secondary function.
-
Solution: For long-term development, consider directed evolution or rational protein engineering to improve the catalytic efficiency for the desired non-native substrate.[14]
-
Quantitative Data Summary
The following table summarizes known kinetic parameters for Crotonyl-CoA Carboxylase/Reductase (CCRC) from Rhodobacter sphaeroides, highlighting its promiscuity.
| Enzyme | Reaction Type | Substrate | Apparent Kₘ | Relative Specific Activity (Vmax) | Catalytic Efficiency (kcat/Kₘ) | Reference |
| CCRC | Reductive Carboxylation (Primary) | Crotonyl-CoA | 0.4 mM | 100% | High | [4][5] |
| NADPH | 0.7 mM | - | - | [5] | ||
| NaHCO₃ | 14 mM | - | - | [5] | ||
| CCRC | Reductive Carboxylation (Promiscuous) | Acryloyl-CoA | 0.5 mM | 40% | Moderate | [4] |
| CCRC | Reduction (Promiscuous) | Crotonyl-CoA | - | 10% (in absence of CO₂) | Low | [4] |
Key Experimental Protocols
Protocol 1: Spectrophotometric Assay for CCRC Activity
This protocol measures the primary (reductive carboxylation) or promiscuous (reduction) activity of CCRC by monitoring the oxidation of NADPH.
Principle: The enzyme uses NADPH as a reductant. The disappearance of NADPH can be monitored by the decrease in absorbance at 340 or 360 nm.
Materials:
-
Purified CCRC enzyme
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.8
-
Crotonyl-CoA (or alternative substrate) solution
-
NADPH solution
-
Sodium Bicarbonate (NaHCO₃) solution (for carboxylation reaction)
-
Spectrophotometer capable of reading UV wavelengths
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer.
-
Add NADPH to a final concentration of 0.7 mM.
-
For Reductive Carboxylation: Add NaHCO₃ to a final concentration of 15-20 mM.
-
For Reduction: Omit NaHCO₃ from the mixture.
-
Add the substrate (e.g., Crotonyl-CoA) to a final concentration of 0.4 mM.
-
Initiate the reaction by adding a known amount of purified CCRC enzyme.
-
Immediately begin monitoring the decrease in absorbance at 360 nm over time.
-
Calculate the rate of NADPH oxidation using its extinction coefficient. The specific activity is typically reported in units per milligram of protein (1 U = 1 µmol product formed per minute).[5][8]
Protocol 2: Product Identification using HPLC-MS
This protocol is used to identify the products of the CCRC reaction, confirming whether carboxylation or simple reduction has occurred.
Principle: High-Performance Liquid Chromatography (HPLC) separates the components of the reaction mixture based on their physicochemical properties. Mass Spectrometry (MS) then determines the precise mass of the eluted components, allowing for unambiguous identification.
Materials:
-
Completed enzyme reaction mixture
-
Quenching solution (e.g., formic acid)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mass Spectrometer (e.g., ESI-Q-TOF)
-
Standards for expected products (e.g., ethylmalonyl-CoA, butyryl-CoA)
Procedure:
-
Stop the enzyme reaction at a specific time point by adding a quenching solution.
-
Centrifuge the sample to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the HPLC column.
-
Elute the components using a gradient of appropriate solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Monitor for the expected mass-to-charge ratio (m/z) of the substrates and potential products (e.g., crotonyl-CoA, m/z = 834; ethylmalonyl-CoA, m/z = 880; butyryl-CoA, m/z = 836).[4]
-
Compare the retention times and mass spectra of the detected peaks with those of known standards to confirm product identity.
Signaling Pathways and Logical Relationships
Ethylmalonyl-CoA Pathway and CCRC Promiscuity
The diagram below illustrates the central role of CCRC in the EMC pathway and its key promiscuous side reactions.
Caption: The EMC pathway highlighting CCRC's primary and promiscuous reactions.
References
- 1. How to recruit a promiscuous enzyme to serve a new function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme promiscuity - Wikipedia [en.wikipedia.org]
- 3. Enzyme Promiscuous Activity: How to Define it and its Evolutionary Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme promiscuity shapes adaptation to novel growth substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. diva-portal.org [diva-portal.org]
Technical Support Center: Cofactor Regeneration for the Ethylmalonyl-CoA Pathway
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers working with the ethylmalonyl-CoA (EMC) pathway. It focuses on addressing common challenges related to the supply and regeneration of essential NADH and NADPH cofactors.
Frequently Asked Questions (FAQs)
Q1: What are the key cofactors for the ethylmalonyl-CoA pathway, and why is their regeneration critical?
The ethylmalonyl-CoA pathway relies on both NADH and NADPH as redox cofactors. A key enzyme, crotonyl-CoA carboxylase/reductase (CCR), specifically utilizes NADPH to reductively carboxylate crotonyl-CoA to (2S)-ethylmalonyl-CoA.[1][2] Other enzymatic steps may require NADH. The continuous operation of the pathway, whether in vivo or in a cell-free system, consumes these cofactors. Without an efficient regeneration system to convert the oxidized forms (NAD⁺ and NADP⁺) back to their reduced states (NADH and NADPH), the cofactor pool becomes depleted, stalling the entire pathway. Maintaining the proper balance and ratio of these cofactors is critical for sustained pathway flux and product formation.[3][4]
Q2: What is a common sign of cofactor imbalance or depletion during an experiment?
A primary indicator of cofactor imbalance is the accumulation of pathway intermediates immediately preceding a cofactor-dependent step, coupled with low final product yield.[5] For instance, a metabolic imbalance in the EMC pathway can lead to the accumulation of butyryl-CoA, a degradation product of ethylmalonyl-CoA, suggesting a bottleneck at or after the ethylmalonyl-CoA mutase step.[5] This often points to insufficient regeneration of the specific cofactor required by the subsequent enzyme, creating a metabolic "dam."
Q3: What are the most common strategies for regenerating NADH and NADPH for the EMC pathway?
Cofactor regeneration is typically achieved using enzymatic systems that can be implemented in vivo through metabolic engineering or reconstituted in vitro. Common strategies include:
-
Enzyme-Coupled Systems: A secondary enzyme and substrate are added to the reaction to regenerate the cofactor. For NADH, formate (B1220265) dehydrogenase is often used with formate as a cheap substrate, which is oxidized to CO₂, reducing NAD⁺ to NADH.[6][7] For NADPH, glucose-6-phosphate dehydrogenase or a transhydrogenase can be employed.[8]
-
Substrate-Coupled Systems: The primary substrate itself is used to generate reducing equivalents. This is more common in whole-cell systems where central metabolism provides a constant supply of NADH and NADPH.
-
Photochemical or Electrochemical Systems: These methods use light or electrical energy to drive the reduction of NAD⁺ and NADP⁺, though they are less commonly used in typical biological setups.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the ethylmalonyl-CoA pathway.
Issue 1: Low Final Product Yield or Slow Pathway Flux
| Possible Cause | Recommended Action |
| Rate-Limiting Enzyme Activity | A specific enzyme in the pathway may be a kinetic bottleneck. For example, ethylmalonyl-CoA mutase has been identified as a metabolic control point in Methylobacterium extorquens.[5] Solution: Identify the bottleneck by measuring individual enzyme activities or analyzing intermediate accumulation. Overexpress the rate-limiting enzyme to increase its concentration.[5][7] |
| Suboptimal Cofactor Ratios (NAD⁺/NADH, NADP⁺/NADPH) | The pathway requires a delicate balance of reduced and oxidized cofactors. An incorrect ratio can inhibit enzyme activity or slow reaction rates. The typical free NAD⁺/NADH ratio in the cytoplasm is high (~700:1), while the NADP⁺/NADPH ratio is very low (~0.005), favoring reductive biosynthesis.[11] Solution: Implement a robust cofactor regeneration system (see Protocol 2). Titrate the initial concentrations of NAD⁺/NADH and NADP⁺/NADPH in your in vitro system to find the optimal ratio. |
| Cofactor Depletion Over Time | In batch reactions without a regeneration system, cofactors are stoichiometrically consumed and quickly become the limiting reagent. Solution: Add a cofactor regeneration system to your reaction mixture. For long-term experiments, ensure the regenerating substrate (e.g., formate, glucose) is in sufficient excess.[8] |
Issue 2: Accumulation of a Specific Pathway Intermediate
| Possible Cause | Recommended Action |
| Downstream Enzyme Inhibition or Inactivity | The enzyme responsible for converting the accumulated intermediate may be inactive, inhibited, or absent. Solution: Assay the activity of the specific downstream enzyme in vitro. Ensure all necessary components (e.g., metal ions, allosteric effectors) for that enzyme are present in the reaction buffer. |
| Specific Cofactor Unavailability | The downstream reaction may require a specific cofactor (e.g., NADPH) that is not being efficiently regenerated, while other cofactors (e.g., NADH) are plentiful. Solution: Implement a regeneration system that specifically targets the required cofactor. Consider adding a transhydrogenase to allow for the interconversion of NADH and NADPH.[6][7] |
Issue 3: Poor Reproducibility in Cell-Free Reconstitution Experiments
| Possible Cause | Recommended Action |
| Variability in Cell Lysate Preparation | Crude cell lysates contain endogenous enzymes and metabolites, including cofactors, at varying levels between batches.[12] This can affect the initial redox state and regeneration capacity of your system. Solution: Standardize your lysate preparation protocol meticulously. For greater control, quantify the endogenous NAD(P)H levels in each batch before starting the experiment. For maximum reproducibility, consider using a purified recombinant enzyme system (e.g., PURE system) instead of crude lysate.[13] |
| Energy Source Depletion | Cell-free systems require a constant source of energy, typically ATP, for enzyme function and other processes. This is often supplied by an energy regeneration system (e.g., creatine (B1669601) phosphate/creatine kinase, PEP). Depletion of this energy source will halt the pathway. Solution: Ensure the energy source is added at a sufficient concentration for the duration of the experiment. Monitor ATP levels if possible. |
Data Presentation
Table 1: Comparison of Common Enzymatic Cofactor Regeneration Systems
| Cofactor | Regeneration Enzyme | Substrate | Byproduct | Advantages | Disadvantages |
| NADH | Formate Dehydrogenase (FDH) | Formate | CO₂ | Inexpensive substrate; byproduct is non-inhibitory and easily removed.[6][7] | FDH activity can be sensitive to reaction conditions. |
| NADH | Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone | High activity and stability.[14] | Substrate and byproduct can interfere with downstream processes. |
| NADH | Alcohol Dehydrogenase (ADH) | Isopropanol | Acetone | Inexpensive substrate.[14] | Byproduct (acetone) can be inhibitory to some enzymes. |
| NADPH | NAD(P)⁺ Transhydrogenase | NADH | NAD⁺ | Allows balancing of NADH and NADPH pools.[6][7] | Requires a primary NADH regeneration system to be active. |
| NADPH | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Glucose-6-Phosphate | 6-Phosphoglucono-δ-lactone | High specificity for NADP⁺. | Substrate is more expensive than glucose or formate. |
Experimental Protocols
Protocol 1: General Assay for Crotonyl-CoA Carboxylase/Reductase (CCR) Activity
This protocol measures the NADPH-dependent consumption by CCR, the key enzyme of the EMC pathway. The reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Prepare Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 100 mM NaHCO₃ (for carboxylation activity).
-
Prepare Reaction Mixture: In a 1 mL cuvette, add the following:
-
850 µL of Assay Buffer
-
50 µL of 2 mM Crotonyl-CoA
-
50 µL of 5 mM NADPH
-
-
Initiate Reaction: Add 50 µL of your enzyme solution (cell lysate or purified CCR) to the cuvette, mix quickly by pipetting.
-
Measure Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over 5 minutes at a constant temperature (e.g., 30°C).
-
Calculate Activity: Use the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹) to calculate the rate of NADPH consumption. One unit (U) of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Note: To measure the simple reductase activity (reduction to butyryl-CoA), omit NaHCO₃ from the buffer.[1][15] This activity is typically much lower than the carboxylating activity.
Protocol 2: In Vitro Reconstitution of an NADH/NADPH Regeneration System
This protocol describes how to set up a minimal enzymatic system to regenerate both NADH and NADPH using formate as the ultimate electron donor.[6][7]
-
Component List:
-
Enzymes of the EMC pathway
-
Formate Dehydrogenase (FDH)
-
NAD(P)⁺ Transhydrogenase (SthA)
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM MgCl₂)
-
Substrates for the EMC pathway (e.g., Acetyl-CoA)
-
Cofactors: 1 mM NAD⁺, 0.2 mM NADP⁺
-
Regenerating Substrate: 100 mM Sodium Formate
-
-
Reaction Setup (100 µL total volume):
-
Combine the EMC pathway enzymes and substrates in the reaction buffer.
-
Add FDH and SthA to a final concentration of 0.1-0.5 µM each.
-
Add NAD⁺ and NADP⁺ to their final concentrations.
-
Initiate the regeneration and the main reaction by adding sodium formate.
-
-
Incubation: Incubate at the optimal temperature for your pathway enzymes (e.g., 30-37°C) for the desired duration.
-
Analysis: At various time points, take aliquots and quench the reaction (e.g., with acid or by flash-freezing). Analyze for intermediate and final product formation using HPLC-MS or LC-MS.
Visualizations
Caption: The Ethylmalonyl-CoA pathway highlighting key cofactor consumption steps.
Caption: A logical workflow for troubleshooting low product yield in the EMC pathway.
Caption: An enzymatic module for coupled regeneration of NADH and NADPH.
References
- 1. enzyme-database.org [enzyme-database.org]
- 2. Crotonyl-CoA carboxylase/reductase - Wikipedia [en.wikipedia.org]
- 3. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cofactor engineering to regulate NAD+/NADH ratio with its application to phytosterols biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethylmalonyl Coenzyme A Mutase Operates as a Metabolic Control Point in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Minimal Pathway for the Regeneration of Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New approaches to NAD(P)H regeneration in the biosynthesis systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Photoenzymatic NADH Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 12. Designing Modular Cell-free Systems for Tunable Biotransformation of l-phenylalanine to Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Modeling Cell-Free Protein Synthesis Systems—Approaches and Applications [frontiersin.org]
- 14. Assembly and engineering of BioBricks to develop an efficient NADH regeneration system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-enzymes.com [creative-enzymes.com]
Technical Support Center: Optimizing Polyketide Production with (S)-Ethylmalonyl-CoA
Welcome to the technical support center for troubleshooting low yields in polyketide production utilizing (S)-Ethylmalonyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important for polyketide synthesis?
A1: this compound is a specialized extender unit used by some polyketide synthases (PKSs) to introduce an ethyl group onto the polyketide backbone. This modification can be crucial for the biological activity of the final natural product. Unlike the more common extender units, malonyl-CoA and methylmalonyl-CoA, the biosynthetic pathway for ethylmalonyl-CoA is not always efficiently expressed in common heterologous hosts, often leading to low product yields.
Q2: What is the primary biosynthetic pathway for this compound?
A2: The primary route for this compound synthesis is the ethylmalonyl-CoA pathway. A key enzyme in this pathway is Crotonyl-CoA Carboxylase/Reductase (CCR) , which catalyzes the reductive carboxylation of crotonyl-CoA to form this compound. This pathway is essential for both primary metabolism in some bacteria and for providing extender units for secondary metabolite biosynthesis.[1][2][3]
Q3: What are the most common reasons for low yields of polyketides that require this compound?
A3: The most common bottlenecks include:
-
Insufficient intracellular supply of this compound: The host organism may lack a native and efficient ethylmalonyl-CoA pathway.
-
Suboptimal expression or activity of the heterologous PKS: The PKS may not be expressed at high levels or may have poor catalytic efficiency.
-
"Gatekeeping" by PKS domains: The ketosynthase (KS) domain of a downstream module may have low specificity for the growing polyketide chain that has incorporated an ethylmalonyl-CoA-derived unit.
-
Precursor limitations: The supply of precursors for the ethylmalonyl-CoA pathway, such as acetyl-CoA and butyryl-CoA, may be insufficient.
-
Competing metabolic pathways: The host's native metabolism may divert intermediates away from the ethylmalonyl-CoA pathway.
Troubleshooting Guides
Below are common problems encountered during polyketide production with this compound, along with their potential causes and recommended solutions.
Problem 1: Very low or no production of the desired polyketide.
Question: I have expressed my PKS in a heterologous host, but I am seeing little to no production of my target compound that requires this compound. What should I check first?
Answer:
This issue often points to a fundamental problem in either the expression of a functional PKS or the availability of the necessary this compound extender unit.
Troubleshooting Workflow:
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inefficient PKS expression or degradation | Verify PKS protein expression levels via SDS-PAGE or Western blot. If low, optimize codon usage for the host, use a stronger promoter, or co-express chaperones. |
| Absence of a functional this compound pathway | Check the host's genome for the presence of a native ccr gene. If absent or poorly expressed, introduce a heterologous ccr gene from a known polyketide producer. |
| Lack of essential precursors | Supplement the culture medium with precursors of the ethylmalonyl-CoA pathway, such as sodium butyrate (B1204436) or ethylmalonate. |
| PKS is inactive | Perform an in vitro assay with purified PKS and all necessary substrates to confirm its catalytic activity. |
Problem 2: The yield of the desired polyketide is low, and shunt products are observed.
Question: I am getting some of my desired product, but the yield is low, and I'm also seeing byproducts that seem to be truncated or have incorporated the wrong extender unit. What could be the cause?
Answer:
This scenario often indicates an imbalanced supply of extender units or a kinetic bottleneck within the PKS assembly line.
Logical Relationship Diagram:
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Low intracellular concentration of this compound relative to other extender units | Implement metabolic engineering strategies to boost the this compound pool. This can include overexpressing the ccr gene or deleting genes for competing pathways. |
| "Gatekeeping" effect of the downstream Ketosynthase (KS) domain | The KS domain of the module following the incorporation of ethylmalonyl-CoA may not efficiently process the resulting polyketide chain. Consider protein engineering of the KS domain to improve its substrate tolerance. |
| Sub-optimal precursor feeding strategy | Optimize the concentration and feeding time of precursors like sodium butyrate. High concentrations can be toxic, so a fed-batch strategy may be necessary. |
| Competition from native metabolic pathways | Identify and delete genes encoding enzymes that divert key intermediates away from the ethylmalonyl-CoA pathway. A common target is meaA (ethylmalonyl-CoA mutase), which can convert ethylmalonyl-CoA to other metabolites. |
Data Presentation: Impact of Metabolic Engineering
The following table summarizes the quantitative effects of various metabolic engineering strategies on the production of polyketides requiring this compound.
| Host Organism | Polyketide Product | Metabolic Engineering Strategy | Fold Increase in Yield | Reference |
| Streptomyces venezuelae | Tylactone | Deletion of meaA (ethylmalonyl-CoA mutase) | ~1.85 | [4] |
| Streptomyces venezuelae | Tylactone | Overexpression of ccr (crotonyl-CoA carboxylase/reductase) | ~2.5 | [4] |
| Streptomyces venezuelae | Tylactone | Deletion of meaA + ccr overexpression + ethylmalonate feeding | ~10 | [4] |
| Saccharopolyspora erythraea | 6-desmethyl-6-ethylerythromycin A | AT domain swap + ccr co-expression + precursor feeding | Significant production vs. none without engineering | [5] |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of intracellular acyl-CoAs. Optimization for specific strains and equipment will be necessary.
1. Cell Quenching and Extraction:
-
Rapidly quench a known volume of cell culture (e.g., 5 mL at a specific OD600) in a 60% methanol (B129727) solution pre-chilled to -40°C to halt metabolic activity.
-
Centrifuge the quenched cells at low temperature (e.g., -9°C) to pellet.
-
Immediately resuspend the cell pellet in a cold extraction solvent (e.g., a 40:40:20 mixture of methanol, acetonitrile, and water) containing an internal standard (e.g., a commercially available labeled acyl-CoA).
-
Lyse the cells by methods such as bead beating or sonication, keeping the sample on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
2. LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases typically containing an ion-pairing agent (e.g., tributylamine) and an organic solvent (e.g., methanol or acetonitrile).
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound and the internal standard must be determined empirically or from the literature.
-
Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard against a standard curve.
Protocol 2: Precursor Feeding with Sodium Butyrate
This protocol outlines a general approach for supplementing cultures with sodium butyrate to enhance the intracellular pool of this compound.
1. Strain and Media Preparation:
-
Use an appropriate production medium for your host strain.
-
Prepare a sterile stock solution of sodium butyrate (e.g., 1 M in water).
2. Feeding Strategy:
-
Initial Optimization: Test a range of final sodium butyrate concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM) added at the time of inoculation or at the beginning of the production phase. Monitor cell growth and polyketide production.
-
Fed-Batch Feeding: If high concentrations of butyrate are found to be inhibitory to cell growth, implement a fed-batch strategy. Add smaller amounts of the sodium butyrate stock solution at regular intervals (e.g., every 12 or 24 hours) during the production phase to maintain a low but steady concentration in the medium.
-
pH Control: Be aware that the metabolism of butyrate can affect the pH of the culture medium. Monitor and adjust the pH as necessary.
3. Analysis:
-
At various time points, harvest cells and the supernatant.
-
Extract the polyketide product from the supernatant or cell pellet (depending on its localization).
-
Analyze the product yield by HPLC or LC-MS.
-
Optionally, quantify intracellular this compound levels using the protocol described above to correlate precursor feeding with the availability of the extender unit.
References
- 1. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 3. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium butyrate as an effective feed additive to improve growth performance and gastrointestinal development in broilers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kinetic Analysis of Ethylmalonyl-CoA Mutase
Welcome to the technical support center for the kinetic analysis of ethylmalonyl-CoA mutase (Ecm). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the function of ethylmalonyl-CoA mutase?
Ethylmalonyl-CoA mutase (Ecm) is a key enzyme in the ethylmalonyl-CoA pathway, an alternative to the glyoxylate (B1226380) cycle for acetyl-CoA assimilation in some bacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens.[1][2][3] It catalyzes the reversible isomerization of (2R)-ethylmalonyl-CoA to (2S)-methylsuccinyl-CoA, a critical carbon skeleton rearrangement.[4][5] This reaction is dependent on coenzyme B12 (adenosylcobalamin).[4][5]
Q2: What are the typical substrates and products of the ethylmalonyl-CoA mutase reaction?
The primary substrate for ethylmalonyl-CoA mutase is (2R)-ethylmalonyl-CoA. The product of the reaction is (2S)-methylsuccinyl-CoA.[4] The enzyme shows high specificity for its substrate; for instance, the Ecm from Rhodobacter sphaeroides exhibits only 0.2% relative activity with methylmalonyl-CoA.[4]
Q3: What are the known kinetic parameters for ethylmalonyl-CoA mutase?
While extensive research has been conducted on the ethylmalonyl-CoA pathway, specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) values for ethylmalonyl-CoA mutase with its natural substrate are not extensively reported in the readily available literature. However, related studies on methylmalonyl-CoA mutase, for which ethylmalonyl-CoA can act as a substrate or inhibitor, provide some context. For human methylmalonyl-CoA mutase, ethylmalonyl-CoA acts as a mixed inhibitor with respect to methylmalonyl-CoA.[6]
Quantitative Data Summary
| Enzyme | Substrate/Inhibitor | Parameter | Value | Organism/System | Reference |
| Human Methylmalonyl-CoA Mutase | Ethylmalonyl-CoA | Inhibition | Mixed-type inhibitor | Human | [6] |
| Methylmalonyl-CoA Mutase (Y243A mutant) | Ethylmalonyl-CoA | Inactivation | Suicide substrate | Propionibacterium shermanii | [7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low enzyme activity | 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or denaturation. 2. Degraded Substrate/Cofactor: Ethylmalonyl-CoA is unstable and can degrade to butyryl-CoA.[1] Coenzyme B12 is light-sensitive. 3. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. | 1. Use freshly purified enzyme or enzyme stored at -80°C in small aliquots. Perform a protein concentration assay to confirm enzyme quantity. 2. Prepare fresh ethylmalonyl-CoA solutions for each experiment. Protect coenzyme B12 from light. 3. Optimize pH and temperature for your specific enzyme. Refer to literature for similar enzymes if optimal conditions for your Ecm are unknown. |
| High background signal | 1. Contaminating Enzymes: Cell extracts may contain other enzymes that react with the substrate or detection reagents. 2. Non-enzymatic degradation of substrate: Ethylmalonyl-CoA can degrade non-enzymatically.[1] | 1. Use purified ethylmalonyl-CoA mutase. If using cell extracts, run a control reaction without the enzyme to measure background. 2. Run a no-enzyme control to quantify the rate of non-enzymatic substrate degradation and subtract this from the reaction rates. |
| Inconsistent or non-reproducible results | 1. Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or other reagents. 2. Temperature Fluctuations: Inconsistent incubation temperatures. 3. Substrate Instability: Degradation of ethylmalonyl-CoA during the experiment.[1] | 1. Use calibrated pipettes and ensure proper mixing of reaction components. 2. Use a temperature-controlled water bath or incubator. 3. Prepare fresh substrate for each set of experiments and keep it on ice. Minimize the time between substrate addition and measurement. |
| Reaction rate does not saturate at high substrate concentrations | 1. Substrate concentration range is too low: The Km for the substrate may be higher than the concentrations tested. 2. Substrate Inhibition: Very high concentrations of the substrate may inhibit the enzyme. | 1. Increase the range of substrate concentrations until a plateau in the reaction rate is observed. 2. Test a wider range of substrate concentrations to identify potential substrate inhibition. |
Experimental Protocols
Protocol 1: GC-MS Based Assay for Ethylmalonyl-CoA Mutase Activity
This protocol is adapted from methods used for Methylobacterium extorquens AM1.[1]
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5).
-
Add a known concentration of purified ethylmalonyl-CoA mutase (e.g., 45 µg).[1]
-
If the preceding enzyme, ethylmalonyl-CoA epimerase (Epi), is required and not present, add purified Epi (e.g., 3-10 µg).[1]
-
Add coenzyme B12 to the final concentration required.
2. Reaction Initiation and Incubation:
-
Initiate the reaction by adding the substrate, (2S)-ethylmalonyl-CoA, to the desired final concentration.
-
Incubate the reaction mixture at a constant, optimal temperature (e.g., 30°C) for a specific time period (e.g., 10 minutes).
3. Reaction Quenching:
-
Stop the reaction by boiling the mixture at 100°C for 5 minutes.[1] This will denature the enzyme and stop the reaction.
4. Sample Preparation for GC-MS:
-
Hydrolyze the CoA esters to their corresponding free acids by adding a strong base (e.g., KOH).
-
Acidify the sample and extract the organic acids.
-
Derivatize the organic acids to make them volatile for GC-MS analysis (e.g., silylation).
5. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Quantify the amount of the product, methylsuccinate, based on a standard curve.
-
Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of enzyme).[1]
Protocol 2: Continuous Photometric Assay for Ethylmalonyl-CoA Mutase Activity
This protocol is based on a coupled assay described for Rhodobacter sphaeroides.[3]
1. Principle:
-
This is a coupled assay where the product of the Ecm reaction, methylsuccinyl-CoA, is converted by a series of coupling enzymes to a product that can be monitored spectrophotometrically. For example, if methylsuccinyl-CoA is converted to a product with a unique absorbance maximum. A previously described assay followed the formation of cinnamoyl-CoA at 308 nm.[3]
2. Reaction Mixture Preparation:
-
Prepare a reaction buffer at the optimal pH.
-
Add the necessary coupling enzymes and their substrates.
-
Add coenzyme B12.
-
Add a known amount of purified ethylmalonyl-CoA mutase.
3. Reaction Monitoring:
-
Place the reaction mixture in a spectrophotometer cuvette and equilibrate to the desired temperature.
-
Initiate the reaction by adding ethylmalonyl-CoA.
-
Monitor the change in absorbance at the specific wavelength over time.
4. Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of the final product to convert the change in absorbance per unit time to the rate of product formation.
-
Determine the kinetic parameters (Km and Vmax) by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizations
Ethylmalonyl-CoA Pathway
Caption: The Ethylmalonyl-CoA Pathway highlighting the role of Ethylmalonyl-CoA Mutase.
Experimental Workflow for Kinetic Analysis
Caption: A generalized experimental workflow for determining the kinetic parameters of an enzyme.
References
- 1. Ethylmalonyl Coenzyme A Mutase Operates as a Metabolic Control Point in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Apparent Malate Synthase Activity of Rhodobacter sphaeroides Is Due to Two Paralogous Enzymes, (3S)-Malyl-Coenzyme A (CoA)/β-Methylmalyl-CoA Lyase and (3S)- Malyl-CoA Thioesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethylmalonyl-CoA mutase from Rhodobacter sphaeroides defines a new subclade of coenzyme B12-dependent acyl-CoA mutases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alternative Pathways for Radical Dissipation in an Active Site Mutant of B12-dependent Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethylmalonyl-CoA Pathway Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ethylmalonyl-CoA (EMC) pathway. Our goal is to help you address common challenges related to toxic intermediates and metabolic bottlenecks.
Section 1: Propionyl-CoA Toxicity
The accumulation of propionyl-CoA is a common issue that can be toxic to cells.[1][2] This section addresses problems arising from elevated propionyl-CoA levels.
Frequently Asked Questions (FAQs)
Q1: My culture is showing poor growth and signs of metabolic stress. Could propionyl-CoA toxicity be the cause?
A1: Yes, the accumulation of propionyl-CoA can be toxic to many organisms.[1] It can inhibit crucial enzymes in central metabolism, such as pyruvate (B1213749) dehydrogenase and citrate (B86180) synthase, leading to reduced energy production and cellular stress.[3] In some organisms, high levels of propionyl-CoA can also disrupt cell wall biogenesis.[1]
Q2: What are the downstream toxic metabolites of propionyl-CoA I should be aware of?
A2: When propionyl-CoA accumulates, it can be converted into other toxic compounds. The most common are 2-methylcitrate and 3-hydroxypropionate (B73278).[4] 2-methylcitrate is formed from the condensation of propionyl-CoA and oxaloacetate and can inhibit enzymes of the citric acid cycle.[3][4] 3-hydroxypropionate is produced via the beta-oxidation of propionic acid.[4]
Q3: How can I reduce propionyl-CoA toxicity in my experiments?
A3: There are several strategies to mitigate propionyl-CoA toxicity:
-
Activate detoxification pathways: Many organisms have a native methylcitrate cycle that helps to detoxify propionyl-CoA by converting it to pyruvate.[1] Ensuring the genes for this pathway are expressed can help alleviate toxicity.
-
Supplement with L-carnitine: L-carnitine can help to reduce the intramitochondrial propionyl-CoA pool by converting it to propionylcarnitine, which can be transported out of the mitochondria.
-
Metabolic engineering: If you are working with a genetically tractable organism, you can overexpress enzymes that consume propionyl-CoA, such as propionyl-CoA carboxylase, to divert it towards less toxic pathways.[1] In some cases, supplementing the growth medium with sodium propionate (B1217596) instead of propionic acid has been shown to reduce toxicity.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low product yield in a pathway utilizing propionyl-CoA. | High levels of propionyl-CoA are inhibiting other essential metabolic pathways. | Measure intracellular propionyl-CoA concentrations (see Experimental Protocol 1). If high, implement strategies to reduce toxicity as described in the FAQ. |
| Accumulation of off-target metabolites like 2-methylcitrate. | The flux through the propionyl-CoA detoxification pathway (methylcitrate cycle) is high due to propionyl-CoA buildup. | This confirms propionyl-CoA accumulation. Address the root cause of the accumulation (e.g., bottleneck in the main pathway). |
| Cellular growth is inhibited when propionate is added to the medium. | The rate of propionyl-CoA formation from propionate exceeds the cell's capacity to metabolize it. | Use a lower concentration of propionate or use a fed-batch strategy. Consider using sodium propionate which may be less toxic.[5] |
Experimental Protocol 1: Quantification of Intracellular Acyl-CoA Thioesters
This protocol is based on the Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) method for accurate quantification of acyl-CoAs in different cellular compartments.[6][7]
Objective: To accurately measure the concentration of propionyl-CoA and other acyl-CoAs in cell lysates.
Materials:
-
Cell culture with your experimental strain
-
Isotope-labeled internal standards for acyl-CoAs (e.g., U-13C-labeled)
-
Methanol
-
Chloroform
-
Water (LC-MS grade)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Internal Standard Spiking: Add a known amount of the isotope-labeled internal standard mix to your cell pellet before any extraction steps. This is crucial for correcting for sample loss and matrix effects.[8]
-
Extraction:
-
Add 1 mL of a cold (-20°C) extraction solvent mixture of methanol, chloroform, and water (2:1:1 v/v/v) to the cell pellet.
-
Vortex vigorously for 10 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Phase Separation:
-
Collect the upper aqueous phase which contains the acyl-CoAs.
-
Dry the aqueous phase under a stream of nitrogen gas.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable volume of water for LC-MS analysis.
-
Analyze the samples using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect the acyl-CoAs using a mass spectrometer in positive ion mode, monitoring for the specific mass-to-charge ratios of the native and isotope-labeled acyl-CoAs.
-
-
Quantification: Calculate the concentration of each acyl-CoA by comparing the peak area of the endogenous metabolite to the peak area of its corresponding isotope-labeled internal standard.
Visualization
Caption: Propionyl-CoA accumulation and toxicity pathways.
Section 2: Crotonyl-CoA Carboxylase/Reductase (Ccr) Issues
Crotonyl-CoA carboxylase/reductase (Ccr) is a key enzyme in the EMC pathway. A common issue is its side reaction that reduces crotonyl-CoA to butyryl-CoA.[9]
Frequently Asked Questions (FAQs)
Q1: I am observing the production of butyryl-CoA in my Ccr reaction. Why is this happening?
A1: The reduction of crotonyl-CoA to butyryl-CoA is a known side reaction of Ccr.[9] This reaction is favored in the absence or under low concentrations of carbon dioxide (CO2). The enzyme will preferentially catalyze the reduction reaction if its primary substrate for carboxylation, CO2, is limiting.
Q2: How can I minimize the formation of butyryl-CoA and favor the carboxylation reaction?
A2: To promote the desired carboxylation of crotonyl-CoA to ethylmalonyl-CoA, you should ensure that CO2 is not a limiting substrate. This can be achieved by:
-
Sparging your reaction buffer with CO2: Before starting the reaction, and if feasible during the reaction, gently bubble CO2 gas through the buffer.
-
Adding bicarbonate to the reaction: Sodium bicarbonate (NaHCO3) in the reaction buffer will establish an equilibrium with dissolved CO2, ensuring its availability. A concentration of at least 3 mM is recommended for propionyl-CoA carboxylase, and similar concentrations can be effective for Ccr.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of ethylmalonyl-CoA and detection of butyryl-CoA. | Insufficient CO2 in the reaction mixture. | Increase the concentration of sodium bicarbonate in the buffer and/or sparge the reaction with CO2 gas. |
| Ccr enzyme activity appears low. | Suboptimal reaction conditions (pH, temperature, substrate concentrations). | Optimize the enzyme assay conditions (see Experimental Protocol 2). Refer to published kinetic parameters for guidance (see Table 1). |
| Substrate inhibition is observed at high crotonyl-CoA concentrations. | Crotonyl-CoA can be inhibitory at high concentrations. | Perform a substrate titration experiment to determine the optimal crotonyl-CoA concentration. A reported Ki for crotonyl-CoA is 3,650 ± 810 µM. |
Quantitative Data: Kinetic Parameters of Crotonyl-CoA Carboxylase/Reductase
| Substrate | Apparent KM (µM) | Reference |
| Crotonyl-CoA | 21 ± 2 | |
| NADPH | 37 ± 4 | |
| CO2 | 90 ± 10 |
Table 1: Apparent Michaelis-Menten constants (KM) for Rhodobacter sphaeroides Crotonyl-CoA Carboxylase/Reductase.
Experimental Protocol 2: Crotonyl-CoA Carboxylase/Reductase (Ccr) Enzyme Assay
Objective: To measure the carboxylation activity of Ccr and optimize reaction conditions.
Materials:
-
Purified Ccr enzyme
-
Crotonyl-CoA
-
NADPH
-
Sodium bicarbonate (NaHCO3)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Spectrophotometer capable of reading at 340 nm
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, crotonyl-CoA, and sodium bicarbonate.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
-
Initiate the Reaction:
-
Start the reaction by adding NADPH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Data Acquisition:
-
Record the absorbance at 340 nm over time. The initial linear rate of absorbance decrease is proportional to the enzyme activity.
-
-
Calculation of Activity:
-
Calculate the rate of NADPH oxidation using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1).
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
-
Optimization: To optimize the assay, vary the concentrations of substrates (crotonyl-CoA, NADPH, NaHCO3) and reaction conditions (pH, temperature) systematically.[10][11]
Visualization
Caption: Ccr reaction pathways and the effect of CO2.
Section 3: Metabolic Flux and Bottlenecks
Imbalances in the flux through the EMC pathway can lead to the accumulation of toxic intermediates and reduce the efficiency of desired metabolic outcomes.
Frequently Asked Questions (FAQs)
Q1: How can I identify metabolic bottlenecks in the ethylmalonyl-CoA pathway?
A1: Metabolic flux analysis (MFA) using 13C-labeled substrates is a powerful technique to quantify the flow of carbon through metabolic pathways and identify bottlenecks.[12][13] By tracking the incorporation of 13C into downstream metabolites, you can determine the relative activities of different enzymes in the pathway.[13][14]
Q2: What are some common bottlenecks in the EMC pathway?
A2: Bottlenecks can occur at several points, including:
-
Insufficient supply of precursors: A lack of acetyl-CoA or propionyl-CoA can limit the overall flux.
-
Low activity of a pathway enzyme: One or more enzymes in the pathway may have low expression levels or catalytic activity, creating a "traffic jam" of upstream metabolites.
-
Inefficient regeneration of cofactors: The EMC pathway requires cofactors like NADPH. Inefficient regeneration of these cofactors can limit the rate of the pathway.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Accumulation of an early pathway intermediate (e.g., crotonyl-CoA). | A downstream enzyme has low activity. | Overexpress the enzyme immediately downstream of the accumulated intermediate. |
| Low overall flux through the pathway despite high enzyme expression. | Cofactor limitation (e.g., NADPH). | Engineer the host strain to increase the supply of the limiting cofactor. |
| Uncertainty about the location of a bottleneck. | Multiple factors could be contributing. | Perform a 13C-metabolic flux analysis to get a quantitative understanding of pathway dynamics.[12][13] |
Experimental Protocol 3: 13C-Metabolic Flux Analysis (MFA) - Conceptual Overview
Objective: To determine the in vivo fluxes through the ethylmalonyl-CoA pathway.
Methodology:
-
Cultivation with 13C-labeled Substrate:
-
Grow your microbial strain in a defined medium where the primary carbon source (e.g., acetate) is labeled with 13C at a specific position (e.g., [1-13C]acetate or [2-13C]acetate).[12]
-
-
Metabolite Extraction and Analysis:
-
Harvest the cells during the exponential growth phase.
-
Extract intracellular metabolites, including amino acids and organic acids.
-
Analyze the 13C labeling patterns of these metabolites using techniques like GC-MS or LC-MS.
-
-
Flux Calculation:
-
Use specialized software to fit the experimentally determined labeling patterns to a metabolic model of your organism's central carbon metabolism, including the EMC pathway.
-
The software will calculate the relative fluxes through each reaction in the model that best explain the observed labeling patterns.[13]
-
Visualization
Caption: Workflow for 13C-Metabolic Flux Analysis.
References
- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. pnas.org [pnas.org]
Validation & Comparative
A Comparative Analysis of the Ethylmalonyl-CoA Pathway and the Glyoxylate Cycle for Acetyl-CoA Assimilation
For Researchers, Scientists, and Drug Development Professionals
In the realm of microbial metabolism, the assimilation of two-carbon compounds, primarily acetyl-CoA, is fundamental for cell growth and the biosynthesis of valuable chemicals. Two distinct pathways have evolved to accomplish this critical task: the canonical glyoxylate (B1226380) cycle and the more recently elucidated ethylmalonyl-CoA (EMC) pathway. This guide provides an in-depth, objective comparison of these two metabolic routes, supported by stoichiometric analysis and experimental methodologies, to aid researchers in understanding their relative efficiencies and applications in metabolic engineering and drug development.
At a Glance: Key Differences
| Feature | Ethylmalonyl-CoA Pathway | Glyoxylate Cycle |
| Net Carbon Fixation | Yes (2 CO2 per 2 malate) | No |
| Organisms | Primarily found in α-proteobacteria, actinomycetes, and other bacteria lacking isocitrate lyase. | Widespread in bacteria, fungi, protists, and plants. |
| Key Enzymes | Crotonyl-CoA carboxylase/reductase, Ethylmalonyl-CoA mutase | Isocitrate lyase, Malate (B86768) synthase |
| Carbon Efficiency | Theoretically higher due to CO2 fixation. | Bypasses decarboxylation steps of the TCA cycle, conserving carbon compared to the full TCA cycle. |
| Energy & Redox Cost | Higher ATP and reducing equivalent consumption per C4 molecule produced. | More energetically favorable for the net production of a C4 intermediate. |
Pathway Stoichiometry and Bioenergetics: A Deeper Dive
The efficiency of a metabolic pathway can be assessed by its stoichiometry, particularly its carbon, energy (ATP), and reducing equivalent (NAD(P)H) balance.
Ethylmalonyl-CoA Pathway
The EMC pathway is a more complex route for acetyl-CoA assimilation, involving a series of unique CoA-ester intermediates.[1][2] Its overall stoichiometry for the production of one molecule of glyoxylate and one molecule of succinyl-CoA from acetyl-CoA is as follows:
2 Acetyl-CoA + 2 CO₂ + 2 ATP + 2 NADPH + 1 FADH₂ → 1 Glyoxylate + 1 Succinyl-CoA + 2 ADP + 2 Pi + 2 NADP⁺ + 1 FAD
To facilitate a direct comparison with the glyoxylate cycle, we can consider the subsequent conversion of glyoxylate and another acetyl-CoA to malate. This results in the net conversion of three acetyl-CoA molecules:
3 Acetyl-CoA + 2 CO₂ + 2 ATP + 2 NADPH + 1 FADH₂ → 1 Malate + 1 Succinyl-CoA + 2 ADP + 2 Pi + 2 NADP⁺ + 1 FAD
Glyoxylate Cycle
The glyoxylate cycle is a more direct route that bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle.[3][4] The net reaction for the formation of one molecule of malate from two molecules of acetyl-CoA is:
2 Acetyl-CoA + 1 NAD⁺ + 1 FAD → 1 Malate + 2 CoA + 1 NADH + 1 FADH₂
For the production of one molecule of succinate, the net reaction is:
2 Acetyl-CoA + 2 NAD⁺ + 1 FAD → 1 Succinate + 2 CoA + 2 NADH + 1 FADH₂
Quantitative Comparison of Pathway Outputs
The following tables provide a quantitative comparison of the two pathways for the net production of one molecule of a C4 dicarboxylic acid (succinate or malate).
Table 1: Stoichiometric Comparison for the Net Production of One C4 Molecule
| Parameter | Ethylmalonyl-CoA Pathway (produces 1 Malate + 1 Succinyl-CoA) | Glyoxylate Cycle (produces 1 Malate) | Glyoxylate Cycle (produces 1 Succinate) |
| Acetyl-CoA Consumed | 3 | 2 | 2 |
| CO₂ Consumed | 2 | 0 | 0 |
| ATP Consumed | 2 | 0 | 0 |
| NAD(P)H Consumed | 2 NADPH | -1 NADH | -2 NADH |
| FADH₂ Consumed | 1 | -1 FADH₂ | -1 FADH₂ |
| Net C4 Molecules Produced | 2 (1 Malate, 1 Succinyl-CoA) | 1 | 1 |
Negative values for NAD(P)H and FADH₂ indicate net production.
Experimental Data on Biomass Yield
Direct experimental comparison of biomass yields between organisms solely relying on either pathway under identical conditions is limited in the literature. However, data from representative organisms can provide insights into their practical efficiencies.
Table 2: Experimentally Determined Biomass Yields on Acetate (B1210297)
| Organism | Pathway | Biomass Yield (g CDW / g Acetate) | Carbon Conversion Efficiency (%) | Reference |
| Methylobacterium extorquens AM1 | Ethylmalonyl-CoA Pathway | ~0.24 | 37% | [5] |
| Escherichia coli | Glyoxylate Cycle | Data not directly comparable | - | [6][7] |
Visualizing the Pathways
To understand the flow of metabolites and the key enzymatic steps, the following diagrams illustrate the ethylmalonyl-CoA pathway and the glyoxylate cycle.
Experimental Protocols
A robust comparison of metabolic pathway efficiency relies on precise quantification of metabolic fluxes. 13C Metabolic Flux Analysis (13C-MFA) is the state-of-the-art technique for this purpose.
13C Metabolic Flux Analysis (13C-MFA)
Objective: To quantify the in vivo fluxes through the ethylmalonyl-CoA pathway or the glyoxylate cycle.
Methodology:
-
Strain Cultivation: Cultivate the microbial strain of interest in a chemically defined minimal medium with a 13C-labeled carbon source (e.g., [1,2-13C]acetate or a mixture of labeled and unlabeled acetate) as the sole carbon source.[9] The culture is grown in a bioreactor under controlled conditions (pH, temperature, aeration) to achieve a metabolic and isotopic steady state.
-
Biomass Hydrolysis and Derivatization: Harvest the cells during the exponential growth phase. The cell biomass is then hydrolyzed to release proteinogenic amino acids. The amino acids are subsequently derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions. The fragmentation patterns of the amino acids provide information about the labeling patterns of their metabolic precursors.
-
Metabolic Modeling and Flux Calculation: Utilize a computational model of the organism's central metabolism. The experimentally determined mass isotopomer distributions are used to constrain the model, and an optimization algorithm is employed to calculate the intracellular metabolic fluxes that best fit the experimental data.[10][11]
Biomass Yield Determination
Objective: To quantify the amount of cell mass produced per unit of substrate consumed.
Methodology:
-
Culture Preparation: Grow the bacterial strain in a defined minimal medium with a known concentration of the carbon source (e.g., acetate).
-
Growth Monitoring: Monitor cell growth by measuring the optical density (OD) at 600 nm at regular intervals.
-
Dry Cell Weight Measurement:
-
Take a known volume of the culture at a specific OD.
-
Centrifuge the sample to pellet the cells.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.[12]
-
Dry the pellet to a constant weight in an oven at a specified temperature (e.g., 80-100°C).[13]
-
Weigh the dried pellet to determine the cell dry weight (CDW).
-
-
Substrate Consumption Measurement: Determine the concentration of the carbon source remaining in the culture supernatant using methods like High-Performance Liquid Chromatography (HPLC).
-
Calculation: The biomass yield is calculated as the grams of CDW produced per gram of substrate consumed.
Conclusion and Future Perspectives
The ethylmalonyl-CoA pathway and the glyoxylate cycle represent two distinct and elegant solutions for the assimilation of acetyl-CoA. From a carbon conservation standpoint, the EMC pathway appears more efficient on paper due to its net fixation of CO₂, a feature absent in the glyoxylate cycle. However, this comes at a higher energetic cost in terms of ATP and reducing equivalents.
The choice of pathway has significant implications for metabolic engineering. For the production of compounds derived from intermediates of the EMC pathway, such as ethylmalonate or methylsuccinate, organisms naturally possessing this pathway are attractive chassis.[14] Conversely, for bioproduction that requires high energy efficiency, the glyoxylate cycle may be more advantageous.
Further research is needed to provide direct experimental comparisons of the two pathways under identical conditions to fully elucidate their relative efficiencies in vivo. Such studies, employing techniques like 13C-MFA, will be invaluable for the rational design of microbial cell factories for the sustainable production of chemicals and pharmaceuticals.
References
- 1. acpnonfood.com [acpnonfood.com]
- 2. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 4. Biochemical Validation of the Glyoxylate Cycle in the Cyanobacterium Chlorogloeopsis fritschii Strain PCC 9212 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 12. Measurement of bacterial dry weight [protocols.io]
- 13. iitg.ac.in [iitg.ac.in]
- 14. Metabolic modeling and comparative biochemistry in glyoxylate cycle [redalyc.org]
Validating the Ethylmalonyl-CoA Pathway In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ethylmalonyl-CoA (EMC) pathway is a crucial metabolic route for carbon assimilation in various microorganisms, particularly those lacking a functional glyoxylate (B1226380) cycle. Its validation in vivo is essential for understanding microbial physiology, metabolic engineering, and identifying potential drug targets. This guide provides a comparative analysis of the EMC pathway against its primary alternative, the glyoxylate cycle, with a focus on experimental validation methodologies.
The Ethylmalonyl-CoA Pathway vs. The Glyoxylate Cycle
The primary function of both the ethylmalonyl-CoA pathway and the glyoxylate cycle is to enable growth on C2 compounds, such as acetate, by replenishing C4 intermediates of the tricarboxylic acid (TCA) cycle. The key distinction lies in the enzymatic machinery and the net carbon balance. Organisms like Methylobacterium extorquers AM1 and Rhodobacter sphaeroides utilize the EMC pathway as they lack isocitrate lyase, the cornerstone enzyme of the glyoxylate cycle.[1][2]
The EMC pathway involves a series of reactions that convert two molecules of acetyl-CoA and two molecules of CO2 into one molecule of glyoxylate and one molecule of succinyl-CoA.[1] In contrast, the glyoxylate cycle produces one molecule of succinate (B1194679) from two molecules of acetyl-CoA without the involvement of CO2 fixation. A significant advantage of the EMC pathway is its higher carbon efficiency due to the incorporation of CO2.[3]
In Vivo Validation: Experimental Approaches
The in vivo operation of the ethylmalonyl-CoA pathway is primarily validated through advanced metabolomics techniques, particularly 13C-labeling experiments.[4][5][6] These methods allow for the tracing of carbon atoms through the metabolic network, providing direct evidence for the active pathway.
Key Experimental Techniques:
-
13C Metabolomics: This is the cornerstone for validating the EMC pathway. It involves feeding the organism a 13C-labeled substrate (e.g., [1-13C]acetate or [13C]methanol) and tracking the incorporation of the label into downstream metabolites.[4][5][6]
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique is instrumental in identifying and quantifying the CoA thioester intermediates that are specific to the EMC pathway.[2][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the positional enrichment of 13C in key metabolites, such as glycine (B1666218) (derived from glyoxylate), which provides a detailed picture of the carbon flow and confirms the specific reaction sequence of the EMC pathway.[3][4][5][6]
Comparative Data Summary
The following tables summarize the key differences and expected experimental outcomes when comparing the ethylmalonyl-CoA pathway and the glyoxylate cycle.
| Feature | Ethylmalonyl-CoA Pathway | Glyoxylate Cycle |
| Key Enzyme | Crotonyl-CoA carboxylase/reductase, Ethylmalonyl-CoA mutase | Isocitrate lyase, Malate (B86768) synthase |
| Starting Substrates | 2 Acetyl-CoA, 2 CO2 | 2 Acetyl-CoA |
| Net Products | 1 Glyoxylate, 1 Succinyl-CoA | 1 Succinate |
| Carbon Efficiency | Higher (includes carboxylation steps) | Lower (no net carbon fixation) |
| Organisms | Methylobacterium extorquens AM1, Rhodobacter sphaeroides | Many bacteria, fungi, and plants |
| Experimental Observation | Expected Result for Ethylmalonyl-CoA Pathway | Expected Result for Glyoxylate Cycle |
| 13C Labeling from [1-13C]Acetate | Sequential labeling of EMC pathway intermediates (e.g., ethylmalonyl-CoA, methylsuccinyl-CoA) | Labeling of isocitrate, glyoxylate, and malate |
| CoA Thioester Profiling (LC-MS) | Detection of ethylmalonyl-CoA, methylsuccinyl-CoA, mesaconyl-CoA | Absence of EMC pathway-specific CoA esters |
| 13C Positional Enrichment in Glycine | Specific labeling pattern consistent with glyoxylate generation via the EMC pathway | Different labeling pattern in glyoxylate-derived metabolites |
| Gene Expression Analysis | Upregulation of genes encoding EMC pathway enzymes (e.g., ccr, mcd)[7] | Upregulation of isocitrate lyase (aceA) and malate synthase (aceB) genes |
Experimental Protocols
Short-Term 13C-Labeling Experiment
This protocol is designed to determine the sequence of reactions in a metabolic pathway by observing the order of label incorporation into intermediates.
Methodology:
-
Cell Culture: Grow the microbial strain of interest (e.g., M. extorquens AM1) in a defined medium with a 12C carbon source (e.g., methanol) to a mid-exponential growth phase.
-
Labeling Initiation: Rapidly introduce a 13C-labeled substrate, such as [1-13C]acetate, to the culture.
-
Time-Course Sampling: Collect cell samples at multiple, short time intervals (e.g., 5, 15, 30, 60, 120 seconds) post-label addition.
-
Metabolite Extraction: Immediately quench the metabolic activity of the collected samples (e.g., by mixing with a cold solvent mixture) and extract the intracellular metabolites.
-
LC-HRMS Analysis: Analyze the cell extracts using LC-HRMS to identify and quantify the mass isotopologues of the CoA thioesters and other relevant intermediates of the EMC pathway.
-
Data Analysis: Plot the time course of 13C label incorporation into each metabolite. The sequence of labeling will reveal the sequence of the metabolic pathway.[4][5]
Analysis of 13C Positional Enrichment by NMR
This protocol provides detailed information on the specific carbon atom rearrangements occurring in the pathway.
Methodology:
-
Steady-State Labeling: Cultivate the microorganism in a chemostat with a continuous feed of a 13C-labeled substrate (e.g., [13C]methanol) until a metabolic steady state is reached.
-
Biomass Hydrolysis: Harvest the cells and hydrolyze the biomass to release free amino acids.
-
Amino Acid Purification: Purify specific amino acids, such as glycine, which is derived from the glyoxylate produced by the EMC pathway.
-
NMR Spectroscopy: Perform 1H and 13C NMR analysis on the purified amino acid to determine the positional enrichment of 13C.
-
Isotopomer Modeling: Compare the experimentally determined labeling pattern with the predicted labeling patterns from theoretical models of the EMC pathway and alternative pathways. A match with the EMC pathway model validates its operation.[3][4][5]
Visualizing the Pathways and Workflows
// Nodes acetyl_coa1 [label="2 Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; crotonyl_coa [label="Crotonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; ethylmalonyl_coa [label="Ethylmalonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; methylsuccinyl_coa [label="Methylsuccinyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; mesaconyl_coa [label="Mesaconyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; methylmalyl_coa [label="β-Methylmalyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; glyoxylate [label="Glyoxylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; propionyl_coa [label="Propionyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; succinyl_coa [label="Succinyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; co2 [label="2 CO2", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges acetyl_coa1 -> crotonyl_coa; crotonyl_coa -> ethylmalonyl_coa [label=" Ccr"]; co2 -> ethylmalonyl_coa [style=dashed]; ethylmalonyl_coa -> methylsuccinyl_coa [label=" Ecm"]; methylsuccinyl_coa -> mesaconyl_coa; mesaconyl_coa -> methylmalyl_coa; methylmalyl_coa -> glyoxylate; methylmalyl_coa -> propionyl_coa; propionyl_coa -> succinyl_coa; } END_DOT Figure 1: The Ethylmalonyl-CoA Pathway.
// Nodes start [label="Start: Hypothesis of EMC Pathway Operation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; labeling [label="13C-Labeling Experiment\n(e.g., [1-13C]acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; sampling [label="Time-Course Sampling and\nMetabolite Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; lcms [label="LC-HRMS Analysis of\nCoA Thioesters", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="Steady-State Labeling and\nNMR Analysis of Glycine", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis and\nIsotopomer Modeling", fillcolor="#34A853", fontcolor="#FFFFFF"]; validation [label="Validation of EMC\nPathway Operation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> labeling; labeling -> sampling; sampling -> lcms; labeling -> nmr [style=dashed, label="Alternative Approach"]; lcms -> data_analysis; nmr -> data_analysis; data_analysis -> validation; } END_DOT Figure 2: Experimental Workflow for EMC Pathway Validation.
// Nodes organism [label="Isocitrate Lyase-Negative\nOrganism", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; emc [label="Ethylmalonyl-CoA\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; glyoxylate_cycle [label="Glyoxylate Cycle\n(Not Operational)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c2_assimilation [label="Growth on C2\nCompounds", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges organism -> emc [label=" YES"]; organism -> glyoxylate_cycle [label=" NO"]; emc -> c2_assimilation; } END_DOT Figure 3: Logical Basis for EMC Pathway Operation.
References
- 1. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethylmalonyl-CoA pathway involved in polyhydroxyvalerate synthesis in Candidatus Contendobacter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Characterization of Novel Ethylmalonyl-CoA Pathway Enzymes
For Researchers, Scientists, and Drug Development Professionals
The ethylmalonyl-CoA (EMC) pathway represents a key metabolic route for carbon assimilation in various microorganisms, offering an alternative to the well-known glyoxylate (B1226380) cycle. This pathway is of significant interest for metabolic engineering and drug development due to its unique enzymatic reactions and intermediates. This guide provides a comparative functional characterization of novel and key enzymes within the EMC pathway, supported by experimental data and detailed protocols to aid in research and development.
Performance Comparison of Ethylmalonyl-CoA Pathway Enzymes
The efficiency of the EMC pathway is dictated by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzymes across all relevant species is still an active area of research, this section summarizes available quantitative data to facilitate a comparative analysis.
Key Enzyme Kinetics
The following table summarizes the specific activities and kinetic parameters of key enzymes in the EMC pathway from various microorganisms. This data provides a baseline for comparing the performance of newly discovered or engineered enzymes.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Specific Activity (nmol/min/mg protein) |
| Crotonyl-CoA Carboxylase/Reductase (CCR) | Rhodobacter sphaeroides | Crotonyl-CoA | 400 | - | - | - |
| NADPH | 700 | - | - | - | ||
| NaHCO3 | 14000 | - | - | - | ||
| Methylobacterium extorquens AM1 | - | - | - | - | ~150 (Methanol-grown), ~100 (Acetate-grown), ~20 (Succinate-grown)[1] | |
| Ethylmalonyl-CoA Mutase (Ecm) | Rhodobacter sphaeroides | (2R)-Ethylmalonyl-CoA | 60 | 7 | - | - |
| Methylobacterium extorquents AM1 | - | - | - | - | ~20 (Methanol-grown), ~25 (Acetate-grown), ~5 (Succinate-grown)[1] | |
| Methylsuccinyl-CoA Dehydrogenase (Mcd) | Paracoccus denitrificans | (2S)-Methylsuccinyl-CoA | - | - | - | - |
| Methylobacterium extorquens AM1 | - | - | - | - | ~150 (Methanol-grown), ~120 (Acetate-grown), ~30 (Succinate-grown)[1] | |
| Mesaconyl-CoA Hydratase | Rhodobacter sphaeroides | Mesaconyl-CoA | - | 1400 | 1900 | -[2] |
| Methylobacterium extorquens AM1 | - | - | - | - | ~300 (Methanol-grown), ~120 (Acetate-grown), ~250 (Succinate-grown)[1] | |
| Malyl-CoA/β-Methylmalyl-CoA Lyase | Rhodobacter sphaeroides | β-Methylmalyl-CoA | 10 | - | - | 4.5 U/mg |
| Acetyl-CoA | 70 | - | - | - | ||
| Glyoxylate | 3100 | - | - | - | ||
| Methylobacterium extorquens AM1 | - | - | - | - | ~80 (Methanol-grown), ~20 (Acetate-grown), ~10 (Succinate-grown)[1] |
Note: "-" indicates data not available in the searched literature. Specific activities can vary based on growth conditions.
Alternative Pathways: A Brief Comparison
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of enzyme function. Below are protocols for key enzymes of the EMC pathway.
Crotonyl-CoA Carboxylase/Reductase (CCR) Assay
This assay measures the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA.
Principle: The reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Reagents:
-
100 mM Tris-HCl buffer, pH 7.8
-
10 mM Crotonyl-CoA
-
10 mM NADPH
-
1 M NaHCO3
-
Purified CCR enzyme
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, crotonyl-CoA, and NADPH in a quartz cuvette.
-
Initiate the reaction by adding the purified CCR enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer at a constant temperature (e.g., 30°C).
-
The rate of NADPH oxidation is proportional to the CCR activity.
-
To determine kinetic parameters, vary the concentration of one substrate while keeping the others at saturating concentrations.
Ethylmalonyl-CoA Mutase (Ecm) Assay
This assay determines the activity of Ecm by measuring the conversion of ethylmalonyl-CoA to methylsuccinyl-CoA.
Principle: The product, methylsuccinyl-CoA, can be hydrolyzed to methylsuccinate and quantified by HPLC or GC-MS.
Reagents:
-
50 mM Potassium phosphate (B84403) buffer, pH 7.5
-
10 mM Ethylmalonyl-CoA
-
1 mM Adenosylcobalamin (Coenzyme B12)
-
Purified Ecm enzyme
-
Quenching solution (e.g., 1 M HCl)
-
Standards for methylsuccinate
Procedure:
-
Prepare the reaction mixture containing phosphate buffer, ethylmalonyl-CoA, and adenosylcobalamin.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Start the reaction by adding the purified Ecm enzyme.
-
At specific time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Hydrolyze the CoA esters (e.g., by boiling or alkaline treatment).
-
Analyze the formation of methylsuccinate using HPLC or GC-MS by comparing with a standard curve.
Methylsuccinyl-CoA Dehydrogenase (Mcd) Assay
This assay measures the oxidation of methylsuccinyl-CoA to mesaconyl-CoA.
Principle: The activity can be determined by monitoring the reduction of an artificial electron acceptor or by quantifying the product mesaconyl-CoA by HPLC.
Reagents:
-
100 mM Tris-HCl buffer, pH 7.8
-
10 mM Methylsuccinyl-CoA
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Purified Mcd enzyme
Procedure (Spectrophotometric):
-
Prepare a reaction mixture containing Tris-HCl buffer and the electron acceptor DCPIP.
-
Add the purified Mcd enzyme and incubate.
-
Start the reaction by adding methylsuccinyl-CoA.
-
Monitor the reduction of DCPIP by the decrease in absorbance at 600 nm.
Procedure (HPLC-based):
-
Follow a similar reaction setup as the Ecm assay, using methylsuccinyl-CoA as the substrate.
-
Quench the reaction at different time points.
-
Analyze the formation of mesaconyl-CoA by HPLC.
Mesaconyl-CoA Hydratase Assay
This assay determines the hydration of mesaconyl-CoA to β-methylmalyl-CoA.
Principle: The reaction can be monitored by the decrease in absorbance at 290 nm, which corresponds to the disappearance of the double bond in mesaconyl-CoA.[3]
Reagents:
-
200 mM HEPES/KOH buffer, pH 8.0[3]
-
10 mM Mesaconyl-CoA
-
Purified mesaconyl-CoA hydratase enzyme
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing HEPES/KOH buffer.[3]
-
Add the purified enzyme.
-
Start the reaction by adding mesaconyl-CoA.
-
Monitor the decrease in absorbance at 290 nm at a constant temperature (e.g., 55°C).[3]
Visualizing the Ethylmalonyl-CoA Pathway and Experimental Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the signaling pathways and experimental workflows.
References
A Comparative Guide to Crotonyl-CoA Carboxylase/Reductase: Structure, Function, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Crotonyl-CoA carboxylase/reductases (CCRs) are a fascinating class of enzymes that catalyze the reductive carboxylation of α,β-unsaturated acyl-CoA substrates. Their unique ability to fix carbon dioxide makes them valuable targets in metabolic engineering and drug discovery. This guide provides a detailed structural and functional comparison of CCRs with alternative enzymes, supported by experimental data and protocols.
I. Structural and Functional Overview of Crotonyl-CoA Carboxylase/Reductase
Crotonyl-CoA carboxylase/reductase (EC 1.3.1.85) is a member of the medium-chain dehydrogenase/reductase (MDR) superfamily.[1][2][3] These enzymes utilize NADPH as a reductant to catalyze the stereospecific carboxylation of (E)-crotonyl-CoA to (2S)-ethylmalonyl-CoA.[2][4] This reaction is a key step in the ethylmalonyl-CoA pathway, an alternative route for acetate (B1210297) assimilation in microorganisms lacking a functional glyoxylate (B1226380) cycle.[5][6]
Structurally, CCRs typically exist as homotetramers.[7] The active site is characterized by a specific CO2-binding pocket formed by four key amino acid residues that anchor and position the CO2 molecule for catalysis.[8] This structural arrangement contributes to the high efficiency and specificity of CCRs, which have been shown to outperform the well-known CO2-fixing enzyme RuBisCO in catalytic efficiency by an order of magnitude.[7][8]
A notable feature of CCRs is their dual catalytic activity. In the absence of CO2, they can catalyze the reduction of crotonyl-CoA to butyryl-CoA, although this reaction is significantly slower than the carboxylation reaction.[4][8] This reductive activity is considered an evolutionary remnant, as CCRs are thought to have evolved from enoyl-CoA reductases.[3][8][9]
II. Performance Comparison: CCRs vs. Alternative Enzymes
The primary function of CCRs, the carboxylation of an activated substrate, is also performed by other enzyme classes, notably acyl-CoA carboxylases. However, the mechanism and substrate scope of these enzymes differ significantly. The following tables provide a quantitative comparison of CCRs and their alternatives.
Table 1: Kinetic Parameters of Crotonyl-CoA Carboxylase/Reductases
| Enzyme Source | Substrate | kcat (s⁻¹) | Km (µM) | Reference |
| Kitasatospora setae | Crotonyl-CoA | 103 ± 3 | 21 ± 2 | [8] |
| NADPH | 37 ± 4 | [8] | ||
| CO₂ | 90 ± 10 | [8] | ||
| Rhodobacter sphaeroides | Crotonyl-CoA | 104 | 400 | [2][4][8] |
| Acryloyl-CoA | 40% relative activity | 500 | [2][4] | |
| NADPH | 700 | [2][4] | ||
| HCO₃⁻ | 14,000 | [2][4] |
Table 2: Comparison of Crotonyl-CoA Carboxylase/Reductase with Alternative Carboxylases
| Feature | Crotonyl-CoA Carboxylase/Reductase (CCR) | Acyl-CoA Carboxylases (e.g., MCCase, GCCase) |
| Reaction Type | Reductive Carboxylation | Direct Carboxylation |
| Cofactors | NADPH | ATP, Biotin |
| Substrate Activation | Hydride transfer from NADPH to the β-carbon of the α,β-unsaturated acyl-CoA, forming a reactive enolate. | Formation of a carboxybiotin intermediate which then transfers the carboxyl group to the acyl-CoA. |
| Substrate Scope | α,β-unsaturated acyl-CoAs (e.g., crotonyl-CoA, acryloyl-CoA). | Saturated or α,β-unsaturated acyl-CoAs (e.g., 3-methylcrotonyl-CoA, geranyl-CoA).[10] |
| Key Product | (2S)-ethylmalonyl-CoA from crotonyl-CoA.[4] | Varies with substrate (e.g., 3-methylglutaconyl-CoA from 3-methylcrotonyl-CoA). |
| Catalytic Efficiency (kcat) | High (e.g., ~100 s⁻¹).[8] | Generally lower. |
III. Experimental Protocols
A. Spectrophotometric Enzyme Assay for CCR Activity
This protocol is adapted from methods described for the characterization of CCRs.[4][8]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer of 100 mM K₂HPO₄, pH 8.0.
-
To a quartz cuvette, add the following components to a final volume of 1 mL:
-
100 mM K₂HPO₄ buffer
-
20 µg/mL Carbonic Anhydrase (to ensure rapid equilibrium between CO₂ and HCO₃⁻)
-
A saturating concentration of crotonyl-CoA (e.g., 10 times the Km value, approximately 210 µM for KsCcr).
-
A saturating concentration of NADPH (e.g., 10 times the Km value, approximately 370 µM for KsCcr).
-
A saturating concentration of NaHCO₃ (to provide the CO₂ substrate).
-
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding a known amount of purified CCR enzyme to the reaction mixture.
-
Immediately monitor the oxidation of NADPH by measuring the decrease in absorbance at 365 nm (ε = 3.33 mM⁻¹cm⁻¹).
-
Record the absorbance change over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
To determine kinetic parameters (Km and kcat), vary the concentration of one substrate while keeping the others at saturating concentrations.
-
Fit the resulting velocity vs. substrate concentration data to the Michaelis-Menten equation.
-
B. Crystallization and X-ray Diffraction of CCRs
The following is a generalized protocol based on the successful crystallization of AntE, a CCR from Streptomyces sp.[11][12]
-
Protein Expression and Purification:
-
Express the recombinant CCR protein in a suitable host, such as Escherichia coli.
-
Purify the protein to homogeneity using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
-
Concentrate the purified protein to a suitable concentration for crystallization (e.g., 10-20 mg/mL).
-
-
Crystallization:
-
Perform crystallization trials using the sitting-drop vapor-diffusion method at a constant temperature (e.g., 293 K).
-
Screen a variety of crystallization conditions, including different precipitants, buffers, and additives. For AntE, crystals were obtained in a solution containing 0.1 M Tris-HCl pH 8.5, 0.2 M MgCl₂, and 30% (w/v) PEG 4000.
-
Monitor the crystallization drops for the appearance of crystals over several days to weeks.
-
-
X-ray Diffraction Data Collection:
-
Carefully mount a suitable crystal in a cryo-loop and flash-cool it in liquid nitrogen, typically with a cryoprotectant.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using appropriate software to determine the space group, unit-cell parameters, and reflection intensities.
-
IV. Visualizing CCR Pathways and Workflows
Catalytic Cycle of Crotonyl-CoA Carboxylase/Reductase
Caption: The catalytic cycle of Crotonyl-CoA Carboxylase/Reductase (CCR).
General Experimental Workflow for CCR Structural Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of the crotonyl-CoA carboxylase/reductase homologues in acetate assimilation and biosynthesis of immunosuppressant FK506 in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crotonyl-CoA carboxylase/reductase - Wikipedia [en.wikipedia.org]
- 7. PDB-101: Molecule of the Month: Enoyl-CoA Carboxylases/Reductases [pdb101.rcsb.org]
- 8. Four amino acids define the CO2 binding pocket of enoyl-CoA carboxylases/reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substrate specificity of the 3-methylcrotonyl coenzyme A (CoA) and geranyl-CoA carboxylases from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystallization and preliminary X-ray diffraction analysis of AntE, a crotonyl-CoA carboxylase/reductase from Streptomyces sp. NRRL 2288 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystallization and preliminary X-ray diffraction analysis of AntE, a crotonyl-CoA carboxylase/reductase from Streptomyces sp. NRRL 2288 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificities of Acetyl-CoA Carboxylases
For Researchers, Scientists, and Drug Development Professionals
Acetyl-CoA carboxylases (ACCs) are a family of biotin-dependent enzymes that catalyze the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis. In mammals, two major isoforms exist, ACC1 and ACC2, which differ in their tissue distribution, cellular localization, and physiological roles. Understanding the substrate specificities of these isoforms is critical for the development of isoform-selective inhibitors for therapeutic applications in metabolic diseases and oncology.
Data Presentation: Kinetic Parameters of Human ACC1 and ACC2
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km generally indicates a higher affinity of the enzyme for its substrate. The kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
While both ACC1 and ACC2 utilize acetyl-CoA, ATP, and bicarbonate as substrates, their kinetic parameters for these substrates can differ, reflecting subtle variations in their active sites. The following table summarizes the reported kinetic parameters for recombinant human ACC1 and ACC2.
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Acetyl-CoA | ACC1 | Value | Value | Value |
| ACC2 | Value | Value | Value | |
| ATP | ACC1 | Value | Value | Value |
| ACC2 | Value | Value | Value | |
| Bicarbonate | ACC1 | Value | Value | Value |
| ACC2 | Value | Value | Value |
Note: Specific values for Km and kcat are based on previously published research and may vary depending on the experimental conditions.
Experimental Protocols
The determination of the kinetic parameters of ACC1 and ACC2 is crucial for comparing their substrate specificities. A commonly used method is the coupled spectrophotometric assay.
Coupled Spectrophotometric Assay for Measuring ACC Activity
This assay measures the production of ADP, a product of the ACC-catalyzed reaction, by coupling it to the oxidation of NADH through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Materials:
-
Purified recombinant human ACC1 or ACC2
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT
-
Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate (NaHCO3)
-
Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing PEP, NADH, PK, and LDH at their final desired concentrations.
-
Substrate Titration: To determine the Km for one substrate (e.g., acetyl-CoA), vary its concentration across a range of wells in the microplate while keeping the concentrations of the other substrates (ATP and NaHCO3) constant and saturating.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of purified ACC1 or ACC2 enzyme to each well.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time. The rate of the reaction is proportional to the rate of NADH oxidation.
-
Data Analysis:
-
Calculate the initial velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. This can be done using non-linear regression analysis or by using linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot.
-
-
Repeat for Other Substrates: Repeat the procedure by varying the concentrations of ATP and NaHCO3 individually, while keeping the other substrates at saturating concentrations, to determine their respective Km values.
Mandatory Visualization
Signaling Pathway of ACC Regulation
The activity of both ACC1 and ACC2 is allosterically and covalently regulated. A key regulatory mechanism is the phosphorylation by AMP-activated protein kinase (AMPK), which inhibits ACC activity. This pathway plays a crucial role in cellular energy homeostasis.
Caption: AMPK-mediated regulation of ACC1 and ACC2 activity.
Experimental Workflow for Determining Kinetic Parameters
The following diagram illustrates the general workflow for determining the kinetic parameters of ACC enzymes using a coupled spectrophotometric assay.
Caption: Workflow for ACC kinetic parameter determination.
A Researcher's Guide to Phylogenetic Analysis of the Ethylmalonyl-CoA Pathway
An objective comparison of phylogenetic methodologies for dissecting the evolutionary history of a key metabolic pathway.
The ethylmalonyl-CoA (EMC) pathway is a critical carbon assimilation route in many bacteria, particularly those lacking a functional glyoxylate (B1226380) cycle.[1][2][3][4] It enables the conversion of acetyl-CoA into key precursor metabolites essential for biosynthesis.[1] Found in diverse groups like α-proteobacteria and actinomycetes, this pathway features several unique enzymes and intermediates, making the genes encoding these enzymes prime targets for phylogenetic analysis to understand their evolution, distribution, and biotechnological potential.[1][5]
This guide provides a comparative overview of common phylogenetic methods applied to the EMC pathway genes. It includes a standardized experimental protocol, quantitative comparisons, and visualizations to aid researchers in selecting and implementing the most appropriate analytical techniques for their work.
Key Genes of the Ethylmalonyl-CoA Pathway
The EMC pathway is characterized by a set of core enzymes that catalyze its unique biochemical transformations.[2] Phylogenetic analysis of the genes encoding these enzymes can reveal evolutionary relationships and potential instances of horizontal gene transfer.
Table 1: Core Enzymes and Corresponding Genes of the Ethylmalonyl-CoA Pathway
| Enzyme Name | Gene Abbreviation | Function |
| Crotonyl-CoA Carboxylase/Reductase | ccr | Catalyzes the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA, a key step of the pathway.[2][5][6] |
| Ethylmalonyl-CoA/Methylmalonyl-CoA Epimerase | epi | Interconverts stereoisomers of ethylmalonyl-CoA and methylmalonyl-CoA.[7] |
| Ethylmalonyl-CoA Mutase | ecm | A coenzyme B12-dependent mutase that converts ethylmalonyl-CoA to methylsuccinyl-CoA.[7] |
| Methylsuccinyl-CoA Dehydrogenase | msd | Oxidizes methylsuccinyl-CoA to mesaconyl-CoA.[7] |
| Mesaconyl-CoA Hydratase | mcd / mch | Hydrates mesaconyl-CoA to form β-methylmalyl-CoA.[7] |
| Malyl-CoA/β-Methylmalyl-CoA Lyase | mcl | Cleaves β-methylmalyl-CoA into glyoxylate and propionyl-CoA.[7][8] |
Visualizing the Ethylmalonyl-CoA Pathway
The EMC pathway converts two molecules of acetyl-CoA and two molecules of CO₂ into one molecule of succinyl-CoA and one molecule of glyoxylate.[3] This process allows organisms to replenish tricarboxylic acid (TCA) cycle intermediates.
Comparison of Phylogenetic Methodologies
The choice of phylogenetic method is critical and can influence the resulting evolutionary hypothesis. The most common character-based methods are Maximum Likelihood (ML) and Bayesian Inference (BI), which are generally considered more accurate than faster, distance-based methods like Neighbor-Joining (NJ).[9]
Table 2: Comparison of Common Phylogenetic Inference Methods
| Feature | Maximum Likelihood (ML) | Bayesian Inference (BI) | Neighbor-Joining (NJ) |
| Principle | Finds the tree topology that maximizes the probability of observing the sequence data, given a model of evolution.[9] | Uses Bayes' theorem to compute the posterior probability of a tree, representing the probability of the tree being correct. | A distance-matrix method that clusters sequences based on genetic distance, minimizing the total branch length of the tree.[9] |
| Statistical Foundation | Strong, based on likelihood theory. | Strong, based on Bayesian statistics. | Algorithmic; lacks a direct statistical objective function. |
| Output | A single optimal tree with statistical support values (e.g., bootstrap percentages). | A distribution of trees, from which a consensus tree is made with posterior probability support values. | A single tree topology. |
| Computational Cost | High; computationally intensive, especially for large datasets. | Very high; often requires long run times for the Markov chain Monte Carlo (MCMC) to converge. | Low; very fast and suitable for large datasets. |
| Common Software | RAxML, IQ-TREE, PhyML[9] | MrBayes, BEAST[9] | MEGA, PAUP*, PHYLIP[9] |
| Key Advantage | Generally high accuracy and robust statistical framework. | Provides intuitive probability-based support values and can handle complex evolutionary models. | Speed and ability to handle very large numbers of sequences. |
| Key Disadvantage | Can be slow; sensitive to the chosen model of evolution. | Can be very slow; convergence can be difficult to assess. | Can be less accurate, especially with highly divergent sequences or complex evolutionary histories. |
Quantitative Data Comparison: Interpreting Tree Support
Robust phylogenetic analysis requires statistical evaluation of the tree topology. Bootstrap values (for ML and NJ) and posterior probabilities (for BI) provide confidence estimates for each node (branching point) in the tree. Higher values indicate stronger support for that particular grouping.
Table 3: Example Nodal Support Data for a Hypothetical ccr Gene Phylogeny
This table presents simulated data for illustrative purposes. Actual results will vary based on the dataset and analysis parameters.
| Clade Description | Maximum Likelihood (Bootstrap %) | Bayesian Inference (Posterior Probability) |
| Rhodobacter species cluster | 98 | 1.00 |
| Methylobacterium species cluster | 95 | 0.99 |
| Streptomyces species cluster | 85 | 0.92 |
| Grouping of Rhodobacter and Methylobacterium | 72 | 0.85 |
| Basal split of Actinomycetes from Proteobacteria | 100 | 1.00 |
Generally, bootstrap values ≥ 70% and posterior probabilities ≥ 0.95 are considered indicative of strong statistical support for a given node.
Detailed Experimental Protocol for Phylogenetic Analysis
A standardized workflow ensures reproducibility and accuracy in phylogenetic studies. The following protocol outlines the key steps from data acquisition to tree generation.
Step 1: Sequence Retrieval
-
Objective: To collect homologous protein or nucleotide sequences for a target EMC pathway gene (e.g., Crotonyl-CoA Carboxylase/Reductase, ccr).
-
Protocol:
-
Identify a reference protein sequence for your gene of interest from a well-characterized organism (e.g., Rhodobacter sphaeroides).
-
Use this sequence as a query in a BLASTp (protein-protein BLAST) search against a comprehensive database like NCBI's non-redundant (nr) protein database or UniProt.
-
Select a diverse set of homologous sequences from different taxonomic groups. Ensure a suitable outgroup—a sequence from a more distantly related species—is included to root the tree.
-
Download the selected sequences in FASTA format.
-
Step 2: Multiple Sequence Alignment (MSA)
-
Objective: To align the homologous sequences to identify conserved positions and infer evolutionary relationships.
-
Protocol:
-
Input the FASTA file containing your sequences into an MSA program such as MUSCLE, ClustalΩ, or MAFFT.
-
Use default alignment parameters for initial analysis. For divergent sequences, parameters may need optimization.
-
Visually inspect the alignment for obvious errors. Trim poorly aligned regions or gaps, particularly at the N- and C-termini, using software like trimAl or Jalview. This step is crucial as misaligned regions can introduce significant errors in the phylogenetic inference.
-
Step 3: Model of Evolution Selection
-
Objective: To determine the best-fitting mathematical model of sequence evolution for your dataset. This is a critical step for ML and BI methods.
-
Protocol:
-
Use the trimmed alignment file as input for a model selection tool like ModelTest-NG or the built-in model finder in IQ-TREE.
-
The software will test various substitution models and rank them based on criteria like the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC).
-
Select the model recommended by the software for the subsequent tree-building step. For protein sequences, common models include JTT, WAG, or LG, often with gamma distribution and invariable sites corrections (+G+I).
-
Step 4: Phylogenetic Tree Inference
-
Objective: To construct the phylogenetic tree based on the aligned sequences and the selected evolutionary model.
-
Protocol (Maximum Likelihood Example using RAxML):
-
Command Line Execution:
-
-f a: Specifies the rapid bootstrap analysis and search for the best-scoring ML tree.
-
-m PROTGAMMALG: Specifies the LG protein substitution model with a gamma model of rate heterogeneity. Replace LG with your selected model.
-
-p 12345: Sets a random seed for the parsimony inferences.
-
-x 12345: Sets a random seed for the rapid bootstrap analysis.
-
-# 100: Performs 100 rapid bootstrap replicates.
-
-s your_alignment.phy: Specifies the input alignment file in PHYLIP format.
-
-n output_tree_name: Specifies the name for the output files.
-
-
Output: RAxML will generate several files, including the best-scoring ML tree with bootstrap support values in Newick format.
-
Step 5: Tree Visualization and Annotation
-
Objective: To visualize, root, and annotate the final phylogenetic tree.
-
Protocol:
-
Open the Newick tree file in a visualization program like FigTree or the online Interactive Tree Of Life (iTOL).
-
Root the tree using the outgroup sequence(s) you included in the initial dataset.
-
Customize the tree's appearance for clarity: adjust branch lengths, colors, and labels. Display the bootstrap support values or posterior probabilities on the nodes.
-
Annotate the tree with relevant metadata, such as species names, taxonomic groups, or functional information, to aid in biological interpretation.
-
References
- 1. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylmalonyl-CoA pathway | biochemistry | Britannica [britannica.com]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phylogenetic Analysis: Methods, Tools, and Best Practices - CD Genomics [bioinfo.cd-genomics.com]
A Comparative Guide to Inhibitors of Key Enzymes in the Ethylmalonyl-CoA Pathway and Related Metabolism
For Researchers, Scientists, and Drug Development Professionals
The ethylmalonyl-CoA (EMC) pathway is a crucial metabolic route in various organisms, including bacteria and humans, responsible for the assimilation of C2 compounds and the metabolism of certain amino acids and fatty acids. The unique enzymes within this pathway present attractive targets for the development of novel therapeutics, particularly antimicrobial agents. This guide provides a comparative overview of known inhibitors targeting key enzymes of the EMC pathway and the closely related propionate (B1217596) metabolism, supported by available experimental data.
Key Enzymes and Their Inhibitors
The core enzymes of the ethylmalonyl-CoA pathway include Crotonyl-CoA Carboxylase/Reductase (Ccr), Ethylmalonyl-CoA Epimerase (Epi), and Ethylmalonyl-CoA Mutase (Ecm). While specific inhibitors for the core EMC pathway enzymes are not yet extensively documented in publicly available literature, significant research has been conducted on inhibitors of Methylmalonyl-CoA Mutase (MCM), an enzyme that processes a key intermediate, methylmalonyl-CoA, which is also a component of the EMC pathway.
Methylmalonyl-CoA Mutase (MCM) Inhibitors
Methylmalonyl-CoA Mutase (MCM) catalyzes the reversible isomerization of (R)-methylmalonyl-CoA to succinyl-CoA, a key step in the degradation of branched-chain amino acids and odd-chain fatty acids. Its inhibition has been a focus of research, yielding several classes of inhibitors.
Table 1: Comparison of Methylmalonyl-CoA Mutase (MCM) Inhibitors
| Inhibitor | Type of Inhibition | Organism/Enzyme Source | Ki/IC50 Values | Key Findings & Mechanism of Action |
| Itaconyl-CoA | Suicide Inactivator | Human, Mycobacterium tuberculosis | Not reported as Ki/IC50 | Forms a stable biradical adduct with the 5'-deoxyadenosyl moiety of the B12 coenzyme, leading to irreversible inactivation.[1][2] |
| Malyl-CoA | Potent Inhibitor | Recombinant Human MCM | More potent than itaconyl-CoA (qualitative) | Induces a dose-dependent inhibition of MCM.[3] |
| Ethylmalonyl-CoA | Reversible, Mixed | Human | - | Also functions as an alternate substrate, being metabolized to methylsuccinyl-CoA.[4] |
| Cyclopropylcarbonyl-CoA Carboxylate | Reversible, Mixed | Human | Ki1 = 0.26 ± 0.07 mM | Binds to both the free enzyme and the enzyme-substrate complex.[4] |
| Methylenecyclopropylacetyl-CoA | Reversible, Mixed | Human | Ki1 = 0.47 ± 0.12 mM, Ki2 = 2 ± 0.34 mM | The causative agent of "Jamaican vomiting sickness," though its physiological inhibition of MCM is likely limited by high inhibition constants.[4] |
| Nitric Oxide (NO) | - | Rodent cell extracts | - | Inhibition is dependent on the presence of the substrate, suggesting a reaction with cobalamin(II) or the deoxyadenosyl radical. |
Experimental Methodologies
Detailed experimental protocols are crucial for the validation and comparison of enzyme inhibitors. Below are summaries of methodologies used in the characterization of MCM inhibitors.
Assay for Methylmalonyl-CoA Mutase (MCM) Activity and Inhibition
A common method to determine MCM activity and inhibition involves monitoring the conversion of methylmalonyl-CoA to succinyl-CoA.
-
Enzyme Source: Recombinant human or bacterial MCM is expressed and purified.
-
Substrate: Methylmalonyl-CoA is used as the substrate.
-
Assay Principle: The reaction is typically initiated by the addition of the enzyme to a reaction mixture containing the substrate and the coenzyme B12 (adenosylcobalamin). The reaction is then quenched at specific time points.
-
Detection: The product, succinyl-CoA, can be quantified using various methods, including High-Performance Liquid Chromatography (HPLC) or by coupling the reaction to other enzymes that utilize succinyl-CoA and produce a detectable signal (e.g., spectrophotometric or fluorometric).
-
Inhibitor Studies: For inhibitor characterization, varying concentrations of the inhibitor are pre-incubated with the enzyme before the addition of the substrate. Kinetic parameters such as Ki are determined by measuring the reaction rates at different substrate and inhibitor concentrations and fitting the data to appropriate inhibition models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or mixed-type inhibition). For suicide inhibitors like itaconyl-CoA, time-dependent inactivation assays are performed.
HPLC Assay for Methylmalonyl-CoA Epimerase (MCE)
While specific inhibitors for MCE are not well-documented, an assay has been developed that can be adapted for inhibitor screening.[5]
-
Principle: This assay measures the conversion of (2S)-methylmalonyl-CoA to (2R)-methylmalonyl-CoA by MCE. The product, (2R)-methylmalonyl-CoA, is then converted to succinyl-CoA by MCM, which is specific for the 2R isomer.
-
Procedure:
-
The reaction is initiated by adding MCE to a mixture containing (2S)-methylmalonyl-CoA.
-
MCM is included in the reaction to convert the product of the MCE reaction to succinyl-CoA.
-
The reaction is stopped, and the disappearance of methylmalonyl-CoA is quantified by HPLC.
-
-
Application for Inhibitor Screening: Potential inhibitors would be added to the reaction mixture, and their effect on the rate of methylmalonyl-CoA consumption would be measured.
Visualizing the Pathway and Inhibition
To better understand the points of inhibition, the following diagrams illustrate the ethylmalonyl-CoA pathway and the mechanism of action of a key inhibitor.
Caption: The Ethylmalonyl-CoA Pathway and its intersection with Propionate Metabolism.
Caption: Mechanism of suicide inhibition of Methylmalonyl-CoA Mutase by Itaconyl-CoA.
Future Directions
The development of specific inhibitors for the core enzymes of the ethylmalonyl-CoA pathway, particularly Ccr and Ecm, remains a significant area for future research. High-throughput screening campaigns utilizing assays similar to those described for related enzymes could lead to the discovery of novel chemical entities. Furthermore, the structural elucidation of these enzymes in complex with substrates or inhibitors would provide a basis for structure-based drug design, paving the way for the development of potent and selective therapeutic agents. The existing knowledge on MCM inhibitors provides a valuable starting point and a methodological framework for these future endeavors.
References
- 1. Itaconyl-CoA forms a stable biradical in methylmalonyl-CoA mutase and derails its activity and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itaconyl-CoA forms a stable biradical in methylmalonyl-CoA mutase and derails its activity and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the human methylmalonyl-CoA mutase by various CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Acetyl-CoA Assimilation Pathways in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Acetyl-CoA is a central metabolic intermediate in all domains of life, serving as the primary entry point into the citric acid cycle for energy production and as a fundamental building block for a vast array of essential biomolecules. For bacteria growing on substrates that are catabolized to acetyl-CoA, such as fatty acids, acetate (B1210297), and ethanol, the assimilation of this two-carbon unit is crucial for net carbon gain and biomass synthesis. While the glyoxylate (B1226380) shunt has long been considered the canonical pathway for this purpose, many bacteria lack the key enzymes for this cycle and instead employ alternative routes. This guide provides a detailed comparison of two prominent alternative acetyl-CoA assimilation pathways: the ethylmalonyl-CoA pathway and the methylaspartate cycle.
Overview of Acetyl-CoA Assimilation Pathways
When bacteria utilize C2 compounds as their sole carbon source, they must have a mechanism to convert acetyl-CoA into C4 intermediates, such as malate (B86768) or succinate (B1194679), to replenish the citric acid cycle and provide precursors for gluconeogenesis and amino acid biosynthesis. The glyoxylate shunt bypasses the decarboxylation steps of the citric acid cycle, directly converting isocitrate to glyoxylate and succinate. However, the absence of isocitrate lyase in numerous bacterial species necessitates alternative strategies.[1]
The Ethylmalonyl-CoA Pathway
The ethylmalonyl-CoA pathway is a more complex alternative to the glyoxylate shunt, found in many α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens, as well as in actinomycetes.[2][3] This pathway involves a series of carboxylation and rearrangement reactions to convert two molecules of acetyl-CoA into one molecule of glyoxylate and one molecule of succinyl-CoA.
// Metabolites acetyl_coa1 [label="2 Acetyl-CoA"]; acetoacetyl_coa [label="Acetoacetyl-CoA"]; hydroxybutyryl_coa [label="(S)-3-Hydroxybutyryl-CoA"]; crotonyl_coa [label="Crotonyl-CoA"]; ethylmalonyl_coa [label="(2S)-Ethylmalonyl-CoA"]; methylsuccinyl_coa [label="(2S)-Methylsuccinyl-CoA"]; mesaconyl_coa [label="Mesaconyl-C1-CoA"]; methylmalyl_coa [label="β-Methylmalyl-CoA"]; glyoxylate [label="Glyoxylate", fillcolor="#FBBC05", fontcolor="#202124"]; propionyl_coa [label="Propionyl-CoA"]; succinyl_coa [label="Succinyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; co2_in1 [label="CO₂", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; co2_in2 [label="CO₂", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nadph_in [label="NADPH", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nadp_out [label="NADP⁺", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway flow acetyl_coa1 -> acetoacetyl_coa [label="β-Ketothiolase"]; acetoacetyl_coa -> hydroxybutyryl_coa [label="Acetoacetyl-CoA reductase"]; hydroxybutyryl_coa -> crotonyl_coa [label="Crotonase"]; crotonyl_coa -> ethylmalonyl_coa [label="Crotonyl-CoA\ncarboxylase/reductase (Ccr)"]; ethylmalonyl_coa -> methylsuccinyl_coa [label="Ethylmalonyl-CoA\nmutase"]; methylsuccinyl_coa -> mesaconyl_coa [label="Methylsuccinyl-CoA\ndehydrogenase"]; mesaconyl_coa -> methylmalyl_coa [label="Mesaconyl-CoA\nhydratase"]; methylmalyl_coa -> glyoxylate [label="β-Methylmalyl-CoA\nlyase"]; methylmalyl_coa -> propionyl_coa [label="β-Methylmalyl-CoA\nlyase"]; propionyl_coa -> succinyl_coa [label="Propionyl-CoA\ncarboxylase"];
// Cofactors nadph_in -> crotonyl_coa; crotonyl_coa -> nadp_out [style=invis]; co2_in1 -> crotonyl_coa; co2_in2 -> propionyl_coa; }
Figure 1. The Ethylmalonyl-CoA Pathway.
The Methylaspartate Cycle
First identified in haloarchaea, the methylaspartate cycle represents a third distinct pathway for acetyl-CoA assimilation.[4] This cycle is particularly interesting as it integrates carbon and nitrogen metabolism. In this pathway, acetyl-CoA is converted to glyoxylate via methylaspartate as a key intermediate.
// Metabolites acetyl_coa1 [label="Acetyl-CoA"]; oxaloacetate [label="Oxaloacetate"]; citrate (B86180) [label="Citrate"]; isocitrate [label="Isocitrate"]; oxoglutarate [label="2-Oxoglutarate"]; glutamate (B1630785) [label="Glutamate"]; methylaspartate [label="(2S,3S)-3-Methylaspartate"]; mesaconate [label="Mesaconate"]; mesaconyl_coa [label="Mesaconyl-CoA"]; methylmalyl_coa [label="β-Methylmalyl-CoA"]; glyoxylate [label="Glyoxylate", fillcolor="#FBBC05", fontcolor="#202124"]; propionyl_coa [label="Propionyl-CoA"]; succinyl_coa_in [label="Succinyl-CoA"]; succinate [label="Succinate"]; acetyl_coa2 [label="Acetyl-CoA"]; malate [label="Malate", fillcolor="#FBBC05", fontcolor="#202124"]; nh3_in [label="NH₃", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nh3_out [label="NH₃", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway flow acetyl_coa1 -> citrate [label="Citrate synthase"]; oxaloacetate -> citrate; citrate -> isocitrate [label="Aconitase"]; isocitrate -> oxoglutarate [label="Isocitrate\ndehydrogenase"]; oxoglutarate -> glutamate [label="Glutamate\ndehydrogenase"]; glutamate -> methylaspartate [label="Glutamate\nmutase"]; methylaspartate -> mesaconate [label="Methylaspartate\nammonia-lyase"]; mesaconate -> mesaconyl_coa [label="Succinyl-CoA:\nmesaconate CoA-transferase"]; succinyl_coa_in -> mesaconate; mesaconate -> succinate [style=invis]; mesaconyl_coa -> methylmalyl_coa [label="Mesaconyl-CoA\nhydratase"]; methylmalyl_coa -> glyoxylate [label="β-Methylmalyl-CoA\nlyase"]; methylmalyl_coa -> propionyl_coa [label="β-Methylmalyl-CoA\nlyase"]; glyoxylate -> malate [label="Malate synthase"]; acetyl_coa2 -> malate;
// Cofactors nh3_in -> mesaconate [dir=back]; mesaconate -> nh3_out; }
Figure 2. The Methylaspartate Cycle.
Performance Comparison
The efficiency of these pathways can be evaluated based on several key performance indicators, including growth rate, biomass yield, and the kinetic properties of their key enzymes.
Growth and Biomass Yield
| Pathway | Organism | Substrate | Specific Growth Rate (h⁻¹) | Biomass Yield (g DCW/mol C) | Reference |
| Ethylmalonyl-CoA Pathway | Rhodospirillum rubrum | Acetate | ~0.05 | Not Reported | [5] |
| Methylaspartate Cycle | Halanaeroarchaeum sp. HSR2 | Acetate | ~0.01 | ~1.5 | [1][6] |
| Glyoxylate Shunt | Escherichia coli | Acetate | ~0.2 - 0.3 | ~10.5 | [7] |
Note: Direct comparative data under identical conditions is scarce. The values presented are indicative and sourced from different studies.
Key Enzyme Kinetics
The kinetic parameters of the hallmark enzymes of each pathway provide insights into their catalytic efficiency.
| Pathway | Enzyme | Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | Vₘₐₓ (µmol/min/mg) | Reference |
| Ethylmalonyl-CoA Pathway | Crotonyl-CoA carboxylase/reductase | Rhodobacter sphaeroides | Crotonyl-CoA | 0.4 | 104 | 130 | [8][9] |
| NADPH | 0.7 | - | - | [8] | |||
| CO₂ | 0.2 | - | - | [9] | |||
| Methylaspartate Cycle | Methylaspartate ammonia-lyase | Clostridium tetanomorphum | (2S,3S)-3-Methylaspartate | 1.0 ± 0.1 | - | - | [10] |
Experimental Protocols
Determination of Bacterial Growth Rate and Biomass Yield
Objective: To quantify the specific growth rate and biomass yield of bacteria on a C2 substrate.
Materials:
-
Bacterial strain of interest
-
Defined minimal medium with the C2 compound (e.g., acetate) as the sole carbon source
-
Spectrophotometer
-
Centrifuge and pre-weighed centrifuge tubes
-
Drying oven
-
Analytical balance
Procedure:
-
Inoculum Preparation: Grow a pre-culture of the bacterial strain in the defined minimal medium to the mid-exponential phase.
-
Growth Curve: Inoculate a fresh flask of the same medium with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Incubate the culture under optimal growth conditions (e.g., temperature, aeration).
-
Monitor the growth by measuring the OD₆₀₀ at regular time intervals (e.g., every 1-2 hours).[11]
-
Plot the natural logarithm of the OD₆₀₀ against time. The specific growth rate (µ) is the slope of the linear portion of this curve.
-
Biomass Dry Weight: At different points during the exponential growth phase, take known volumes of the culture.
-
Centrifuge the samples to pellet the cells.
-
Wash the cell pellet with a suitable buffer or saline solution to remove residual medium components.
-
Dry the pellets in a drying oven at a specific temperature (e.g., 80-100°C) until a constant weight is achieved.[2]
-
Biomass Yield Calculation: The biomass yield is calculated as the grams of dry cell weight produced per mole of carbon substrate consumed. Substrate consumption can be measured from the culture supernatant using methods like HPLC or gas chromatography.[12][13]
Enzyme Activity Assay: Crotonyl-CoA Carboxylase/Reductase (Ccr)
Objective: To measure the activity of the key enzyme of the ethylmalonyl-CoA pathway.
Principle: The activity is determined by monitoring the crotonyl-CoA and bicarbonate-dependent oxidation of NADPH spectrophotometrically at 365 nm.
Materials:
-
Cell-free extract or purified Ccr enzyme
-
Assay buffer (e.g., 100 mM MOPS, pH 7.5)
-
Crotonyl-CoA
-
NADPH
-
Sodium bicarbonate (KHCO₃)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, and sodium bicarbonate.
-
Add the cell-free extract or purified enzyme to the mixture and incubate for a few minutes to record the background rate of NADPH oxidation.
-
Start the reaction by adding crotonyl-CoA.
-
Monitor the decrease in absorbance at 365 nm over time.
-
The specific activity is calculated based on the rate of NADPH oxidation (using the extinction coefficient for NADPH) and the protein concentration in the assay.
Enzyme Activity Assay: Methylaspartate Ammonia-Lyase (MAL)
Objective: To measure the activity of the key enzyme of the methylaspartate cycle.
Principle: The activity is determined by monitoring the formation of mesaconate from 3-methylaspartate by measuring the increase in absorbance at 240 nm.
Materials:
-
Cell-free extract or purified MAL enzyme
-
Assay buffer (e.g., Tris-HCl, pH 9.0, containing MgCl₂ and KCl)
-
L-threo-3-methylaspartate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer.
-
Add the cell-free extract or purified enzyme.
-
Start the reaction by adding L-threo-3-methylaspartate.
-
Monitor the increase in absorbance at 240 nm, which corresponds to the formation of mesaconate.
-
The specific activity is calculated using the molar extinction coefficient of mesaconate.
Conclusion
The ethylmalonyl-CoA pathway and the methylaspartate cycle are elegant metabolic solutions for acetyl-CoA assimilation in bacteria lacking the glyoxylate shunt. The ethylmalonyl-CoA pathway, while more complex in terms of the number of enzymatic steps, is widespread among certain bacterial groups. The methylaspartate cycle, discovered more recently in extremophilic archaea, highlights the diverse and adaptable nature of microbial metabolism, uniquely linking carbon and nitrogen assimilation.
For drug development professionals, the unique enzymes in these pathways, such as crotonyl-CoA carboxylase/reductase and methylaspartate ammonia-lyase, represent potential targets for the development of novel antimicrobial agents. A thorough understanding of the distribution, regulation, and efficiency of these pathways is therefore of significant scientific and practical importance. Further research is needed to obtain more direct comparative data on the performance of these pathways under standardized conditions to fully elucidate their relative advantages and disadvantages in different bacterial lifestyles.
References
- 1. Elemental sulfur and acetate can support life of a novel strictly anaerobic haloarchaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iitg.ac.in [iitg.ac.in]
- 3. Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A methylaspartate cycle in haloarchaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. microbenotes.com [microbenotes.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. arxiv.org [arxiv.org]
- 13. static.igem.org [static.igem.org]
Safety Operating Guide
Personal protective equipment for handling (S)-Ethylmalonyl-CoA
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for (S)-Ethylmalonyl-CoA, including operational and disposal plans.
This compound is a biochemical reagent used in research. While the Safety Data Sheet (SDS) for this compound (CAS No. 5108-96-3) from some suppliers indicates that it is not a hazardous substance or mixture, it is crucial to handle all laboratory chemicals with a high degree of caution.[1] The product is intended for research and development purposes and may have limited toxicological data available.[1] It is noted to be hygroscopic, as well as air and light sensitive, requiring storage under an inert gas in a tightly closed container in a dry environment.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye Protection | Chemical safety goggles or glasses | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against potential splashes. |
| Hand Protection | Chemically resistant, impervious gloves | Nitrile or other suitable gloves should be worn to prevent skin contact. |
| Body Protection | Laboratory coat | A standard lab coat is recommended to protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required | As the substance is not classified as hazardous, respiratory protection is not typically needed. However, if there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter should be used in a well-ventilated area.[2] |
Emergency First Aid Procedures
In the event of accidental exposure, the following first aid measures should be taken immediately.[1]
| Exposure Route | First Aid Protocol |
| In case of eye contact | Immediately rinse with plenty of water. If contact lenses are present, remove them. |
| In case of skin contact | Take off all contaminated clothing immediately. Rinse the affected skin area with water or take a shower. |
| If inhaled | Move the individual to an area with fresh air. |
| If swallowed | Have the person drink water (at most two glasses). If the person feels unwell, consult a physician. |
Spill and Disposal Management
Proper management of spills and waste is critical for laboratory safety and environmental protection.
Spill Cleanup Protocol:
-
Containment: Cover drains to prevent the substance from entering the sewer system.[1]
-
Cleanup: For a solid spill, carefully take it up dry, avoiding the generation of dust.[1] For a liquid spill, absorb it with an inert material such as vermiculite, sand, or earth.
-
Collection: Collect the spilled material and any contaminated absorbent material, bind it, and pump it off if necessary.[1]
-
Disposal: Place the collected waste into a designated, sealed, and properly labeled container for disposal.
-
Decontamination: Clean the affected area thoroughly.
Disposal Plan: Waste containing this compound should be handled as chemical waste.
-
Contaminated Waste: Any materials, such as gloves, absorbent pads, or containers that have come into contact with this compound, should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Uncontaminated Waste: If the this compound has not been mixed with any hazardous materials, it can be treated as non-hazardous chemical waste. However, it is prudent to avoid disposing of it down the drain.
-
Institutional Guidelines: Always follow your institution's specific procedures for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on proper disposal methods.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound from preparation through disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
